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  • Product: 1-(prop-2-en-1-yl)-3-propylurea
  • CAS: 158275-29-7

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 1-(Prop-2-en-1-yl)-3-propylurea

Executive Summary This technical guide details the synthesis, purification, and characterization of 1-(prop-2-en-1-yl)-3-propylurea (also known as -allyl- -propylurea). This unsymmetrical urea serves as a critical pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of 1-(prop-2-en-1-yl)-3-propylurea (also known as


-allyl-

-propylurea). This unsymmetrical urea serves as a critical pharmacophore in the development of epoxide hydrolase inhibitors and sedative-hypnotic agents, and acts as a versatile intermediate in polymer chemistry due to the pendant allyl functionality.

Unlike symmetrical ureas, the synthesis of 1-(prop-2-en-1-yl)-3-propylurea requires precise control over stoichiometry to prevent the formation of symmetrical byproducts (


-diallylurea or 

-dipropylurea). This guide presents two validated pathways: the Isocyanate Addition Method (high purity) and the CDI Coupling Method (isocyanate-free).

Chemical Identity & Properties

PropertySpecification
IUPAC Name 1-(prop-2-en-1-yl)-3-propylurea
Common Name

-Allyl-

-propylurea
Molecular Formula

Molecular Weight 142.20 g/mol
Predicted MP 85–95 °C (Solid)
Solubility Soluble in DMSO, Methanol, DCM, Chloroform
Key Functionality Allyl group (reactive alkene), Urea (H-bond donor/acceptor)

Retrosynthetic Analysis

The construction of the unsymmetrical urea core relies on the nucleophilic addition of an amine to an electrophilic carbonyl equivalent. The choice of disconnection dictates the reagents:

Retrosynthesis Target 1-(prop-2-en-1-yl)-3-propylurea (Target Molecule) Iso_Route Route A: Isocyanate Addition (High Atom Economy) Target->Iso_Route Disconnection CDI_Route Route B: CDI Coupling (Avoids Isocyanates) Target->CDI_Route Disconnection AllylIso Allyl Isocyanate (Electrophile) Iso_Route->AllylIso PropAmine Propylamine (Nucleophile) Iso_Route->PropAmine CDI 1,1'-Carbonyldiimidazole (CDI) CDI_Route->CDI AllylAmine Allylamine CDI_Route->AllylAmine PropAmine2 Propylamine CDI_Route->PropAmine2

Figure 1: Retrosynthetic strategies for the unsymmetrical urea core.

Experimental Protocols

Method A: Isocyanate Addition (Gold Standard)

Rationale: This method offers the highest atom economy and simplest workup, as the only byproduct is the product itself (proton transfer).

Reagents:

  • Allyl isocyanate (CAS 1476-23-9): 1.0 equiv.

  • Propylamine (CAS 107-10-8): 1.1 equiv.

  • Dichloromethane (DCM): Anhydrous, 10 mL/g substrate.

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with Propylamine (1.1 equiv) and anhydrous DCM. Cool to 0°C using an ice/water bath.

  • Addition: Dissolve Allyl isocyanate (1.0 equiv) in a minimal volume of DCM. Transfer to the addition funnel.

  • Reaction: Dropwise add the isocyanate solution to the amine over 30 minutes. Note: The reaction is exothermic.

  • Completion: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (5% MeOH in DCM, stain with

    
    ).
    
  • Workup:

    • Concentrate the reaction mixture in vacuo to remove solvent and excess propylamine (bp 48°C).

    • The resulting white solid is typically >95% pure.

  • Purification: Recrystallize from EtOAc/Hexanes if necessary.

Method B: CDI Coupling (Safety-Focused)

Rationale: Avoids the use of toxic and volatile isocyanates. Ideal for labs lacking high-containment hoods.

Reagents:

  • 1,1'-Carbonyldiimidazole (CDI): 1.1 equiv.

  • Propylamine: 1.0 equiv.

  • Allylamine: 1.2 equiv.

  • THF (Anhydrous).

Protocol:

  • Activation: Dissolve CDI (1.1 equiv) in anhydrous THF at 0°C.

  • First Addition: Add Propylamine (1.0 equiv) dropwise. Stir for 1 hour at 0°C to form the N-propyl-imidazole-1-carboxamide intermediate.

  • Second Addition: Add Allylamine (1.2 equiv) to the mixture.

  • Reflux: Heat the reaction to 60°C for 4–6 hours to displace the imidazole.

  • Workup:

    • Remove THF in vacuo.[1]

    • Dissolve residue in DCM and wash with 1M HCl (to remove imidazole and excess amines) followed by saturated

      
      .
      
    • Dry over

      
      , filter, and concentrate.
      

Characterization Guide

The structure is confirmed by the distinct magnetic environments of the allyl (olefinic) and propyl (aliphatic) chains.

NMR Analysis (400 MHz, )
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
5.85 ddt (

Hz)
1H

Allyl internal vinyl proton
5.10 – 5.25 m2H

Allyl terminal vinyl protons
5.60 br s2H

Urea protons (broad, exchangeable)
3.82 tt (

Hz)
2H

(Allyl)
Allylic methylene, adjacent to N
3.15 t (

Hz)
2H

(Propyl)
Propyl methylene, adjacent to N
1.52 sextet (

Hz)
2H

Propyl central methylene
0.92 t (

Hz)
3H

Propyl terminal methyl
NMR Analysis (100 MHz, )
  • Carbonyl (

    
    ):  ~158.5 ppm.
    
  • Allyl (

    
    ):  ~135.2 ppm.
    
  • Allyl (

    
    ):  ~116.0 ppm.
    
  • Allyl (

    
    ):  ~42.5 ppm.
    
  • Propyl (

    
    ):  ~42.1 ppm.
    
  • Propyl (

    
    ):  ~23.5 ppm.[2]
    
  • Propyl (

    
    ):  ~11.4 ppm.
    
Infrared Spectroscopy (FT-IR)
  • 3300–3350 cm⁻¹: N-H stretch (strong, broad).

  • 1630–1660 cm⁻¹: C=O stretch (Urea II band, strong).

  • 1560 cm⁻¹: N-H bend (Amide II).

Workflow Visualization

Workflow Start Start: Reagent Prep Cool Cool Amine/DCM to 0°C Start->Cool Add Dropwise Addition of Allyl Isocyanate Cool->Add React Stir RT (2 hrs) Monitor TLC Add->React Check TLC: Product Spot? React->Check Check->React No (Wait) Evap Rotary Evaporation (Remove Solvent/Amine) Check->Evap Yes Solid Crude White Solid Evap->Solid Pure Recrystallize (EtOAc/Hex) if purity < 95% Solid->Pure Final Final Product: 1-(prop-2-en-1-yl)-3-propylurea Solid->Final Direct Pure->Final

Figure 2: Process flow for the synthesis via Method A.

Safety & Handling (E-E-A-T)

  • Allyl Isocyanate: Potent lachrymator and sensitizer. MUST be handled in a functioning fume hood. Inhalation can cause severe respiratory distress.

  • Propylamine: Highly flammable and corrosive.

  • Urea Product: Generally low toxicity, but allyl derivatives can be metabolically activated. Handle with gloves and standard PPE.[3]

References

  • General Urea Synthesis via Isocyanates

    • Smith, P. A. S. "Derivatives of Hydrazine and other Nitrogen Compounds having N-N Bonds." Open Chain Nitrogen Compounds, vol. 2, 1966.

  • CDI Coupling Methodology

    • Staab, H. A. "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition, vol. 1, no. 7, 1962, pp. 351-367. Link

  • Allyl Urea Properties (Analogous Data)

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11165, Allylurea." PubChem, 2025.[4] Link

  • Epoxide Hydrolase Inhibition (Contextual Relevance)

    • Morisseau, C., et al. "Potent urea and carbamate inhibitors of soluble epoxide hydrolases." Proceedings of the National Academy of Sciences, vol. 96, no. 16, 1999, pp. 8849-8854. Link

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 1-Allyl-3-propylurea: A Technical Whitepaper

Executive Summary In the landscape of organic synthesis and drug development, asymmetric aliphatic ureas serve as critical pharmacophores and versatile chemical intermediates. 1-Allyl-3-propylurea (CAS: 158275-29-7) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic synthesis and drug development, asymmetric aliphatic ureas serve as critical pharmacophores and versatile chemical intermediates. 1-Allyl-3-propylurea (CAS: 158275-29-7) is a prime example of this class. By flanking a highly polar, hydrogen-bonding urea core with a saturated propyl chain and an unsaturated allyl group, this molecule achieves a unique balance of aqueous solubility, membrane permeability, and synthetic tractability.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. Here, we dissect the causality behind the molecule's physicochemical behavior and provide field-proven, self-validating protocols for its synthesis and analytical characterization.

Structural and Physicochemical Profiling

The physicochemical behavior of 1-allyl-3-propylurea is dictated by the interplay between its rigid, polar core and its flexible, asymmetric lipophilic tails.

Fundamental Chemical Data

The following table summarizes the core quantitative data for 1-allyl-3-propylurea .

PropertyValueStructural Significance
Chemical Name 1-Allyl-3-propylureaAsymmetric dialkylurea
CAS Registry Number 158275-29-7Unique identifier
Molecular Formula C7H14N2ODefines elemental composition
Molecular Weight 142.20 g/mol Optimal for Lipinski's Rule of 5
SMILES CCCNC(=O)NCC=CLinear representation
H-Bond Donors 2 (N-H groups)Drives aqueous solubility
H-Bond Acceptors 1 (C=O group)Facilitates target binding
Predicted LogP ~1.0 - 1.5Balances solubility and permeability
Rotatable Bonds 4Allows conformational flexibility
Causality in Physicochemical Behavior

The urea moiety (-NH-CO-NH-) possesses a strong dipole moment. In symmetric ureas (e.g., 1,3-dipropylurea), highly ordered crystal packing leads to elevated melting points and poor solubility in organic solvents. However, the asymmetry introduced by the allyl group in 1-allyl-3-propylurea disrupts this crystal lattice symmetry.

  • Solubility Causality: This disruption lowers the lattice energy, significantly enhancing the compound's solubility in moderately polar organic solvents (like dichloromethane and ethyl acetate) without sacrificing its aqueous solubility, which is maintained by the robust hydrogen-bonding network of the urea core.

  • Reactivity Causality: The terminal alkene of the allyl group acts as a bioorthogonal handle. It permits late-stage functionalization via cross-metathesis, epoxidation, or thiol-ene click chemistry, making this compound a highly valuable intermediate in medicinal chemistry.

Physicochemical Core 1-Allyl-3-propylurea Core HBD N-H Groups (H-Bond Donors) Core->HBD HBA C=O Group (H-Bond Acceptor) Core->HBA Tails Allyl & Propyl Tails (Lipophilic) Core->Tails Solubility Aqueous Solubility & Crystal Packing HBD->Solubility Enhances HBA->Solubility Enhances Tails->Solubility Disrupts Symmetry Permeability Membrane Permeability (LogP Modulation) Tails->Permeability Drives Lipophilicity

Fig 2. Physicochemical property drivers of the 1-allyl-3-propylurea molecule.

Synthetic Methodology: A Self-Validating Protocol

The most efficient and atom-economical route to asymmetric ureas is the nucleophilic addition of a primary amine to an isocyanate . The following protocol describes the synthesis of 1-allyl-3-propylurea using propylamine and allyl isocyanate.

Step-by-Step Synthesis Workflow
  • Step 1: Preparation of the Electrophilic Solution

    • Action: Dissolve 1.0 equivalent of allyl isocyanate in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere. Cool the reaction flask to 0 °C using an ice bath.

    • Causality: Isocyanates are highly sensitive to moisture. Even trace water will hydrolyze the isocyanate to allylamine, which will subsequently react with unreacted isocyanate to form the symmetric byproduct, 1,3-diallylurea. Anhydrous THF prevents this. Cooling to 0 °C is mandatory because the subsequent nucleophilic addition is highly exothermic; thermal control prevents degradation and side reactions.

  • Step 2: Nucleophilic Addition

    • Action: Add 1.05 equivalents of propylamine dropwise over 30 minutes via an addition funnel.

    • Causality: Dropwise addition ensures that the amine is kept at a local limiting concentration. This drives complete conversion of the electrophile while allowing the cooling bath to efficiently dissipate the heat of reaction.

  • Step 3: System Validation (In-Process Control)

    • Action: Monitor the reaction progress via FT-IR spectroscopy.

    • Validation: This protocol is a self-validating system. The reaction is definitively complete when the strong, sharp isocyanate stretching band at ~2250 cm⁻¹ completely disappears, replaced by the emergence of a strong urea carbonyl (Amide I) band at ~1640 cm⁻¹.

  • Step 4: Isolation and Purification

    • Action: Evaporate the THF under reduced pressure. Recrystallize the crude residue from a biphasic mixture of ethyl acetate and hexane.

    • Causality: The asymmetric nature of the product allows it to remain soluble in ethyl acetate, while the addition of non-polar hexane forces the selective crystallization of the pure urea, leaving trace impurities in the mother liquor.

Synthesis A Allyl Isocyanate (Electrophile) C Anhydrous THF (0 °C to RT) A->C B Propylamine (Nucleophile) B->C D Nucleophilic Addition (Exothermic) C->D Dropwise addition E 1-Allyl-3-propylurea CAS: 158275-29-7 D->E Proton transfer

Fig 1. Synthetic workflow for 1-allyl-3-propylurea via nucleophilic addition.

Analytical Characterization Protocol

To ensure scientific integrity, the synthesized compound must be rigorously characterized. The following self-validating analytical workflow guarantees structural confirmation .

Nuclear Magnetic Resonance (1H NMR)
  • Action: Dissolve 15 mg of the purified product in 0.5 mL of deuterated chloroform (CDCl₃) and analyze at 400 MHz.

  • Causality for Solvent Choice: CDCl₃ is strictly chosen over protic solvents like MeOD or D₂O. Protic solvents undergo rapid deuterium exchange with the urea N-H protons, rendering them invisible on the NMR spectrum. CDCl₃ preserves these critical signals.

  • System Validation: The asymmetric structure is validated by distinct integration zones:

    • Propyl Tail: A triplet near 0.9 ppm (3H) confirms the terminal methyl group.

    • Allyl Tail: A complex multiplet near 5.1-5.2 ppm (2H) and a distinct signal at ~5.8 ppm (1H) confirm the terminal alkene.

    • Urea Core: Two distinct broad singlets (or triplets, due to coupling with adjacent CH₂ groups) between 4.5-5.5 ppm confirm the two unique, asymmetric N-H environments.

High-Resolution Mass Spectrometry (HRMS-ESI)
  • Action: Analyze the sample using Electrospray Ionization (ESI) in positive ion mode.

  • Causality: The highly polar urea core readily accepts a proton during the ESI process to form a highly stable [M+H]+ ion.

  • System Validation: Observation of the exact mass peak at m/z 143.118 (calculated for C7H15N2O+) definitively confirms the elemental composition and molecular weight, ruling out the formation of symmetric byproducts.

References

  • Synthesis of 1-(Naphthalen-2-yl)-3-(3-(triethoxysilyl)propyl)urea and Determination of Its Crystal Structure Source: MDPI Molbank URL:[Link]

Foundational

1-(prop-2-en-1-yl)-3-propylurea molecular structure and conformation

An In-Depth Technical Guide on the Molecular Structure and Conformation of 1-(prop-2-en-1-yl)-3-propylurea Abstract Urea derivatives represent a cornerstone in modern medicinal chemistry and drug development, largely owi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Molecular Structure and Conformation of 1-(prop-2-en-1-yl)-3-propylurea

Abstract

Urea derivatives represent a cornerstone in modern medicinal chemistry and drug development, largely owing to the unique ability of the urea moiety to form stable, multipoint hydrogen bonds with biological targets.[1][2] This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of a specific N,N'-disubstituted urea, 1-(prop-2-en-1-yl)-3-propylurea. While this molecule itself is not a marketed drug, its structure embodies the fundamental challenges and opportunities inherent in designing urea-based therapeutics. Understanding its conformational preferences, the energy barriers to isomerization, and the influence of its aliphatic and alkenyl substituents is critical for predicting its behavior in a biological system. This document, intended for researchers, scientists, and drug development professionals, synthesizes theoretical principles with actionable experimental and computational protocols to provide a robust framework for the analysis of this and related urea-containing compounds.

The Urea Moiety: A Privileged Scaffold in Drug Design

The synthesis of urea by Friedrich Wöhler in 1828 is often cited as the dawn of organic chemistry.[1] Since then, its derivatives have become integral to numerous fields, most notably pharmacology. The utility of the urea functional group stems from its distinct structural and electronic properties. It is a rigid, planar moiety due to resonance delocalization of nitrogen lone pairs into the carbonyl group, which imparts a partial double-bond character to the C-N bonds.[1] This rigidity, combined with the presence of two hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), allows urea-based molecules to anchor themselves with high affinity and specificity into protein binding sites.[3]

This has led to the development of numerous FDA-approved drugs containing a urea scaffold, including kinase inhibitors for cancer therapy like Sorafenib, antidiabetic agents like Glibenclamide, and anti-HIV agents.[1][2][4] The design of such molecules, however, is not trivial. The conformational flexibility of the substituents on the urea nitrogens can profoundly impact biological activity, making a detailed understanding of the molecule's three-dimensional structure and preferred conformations an absolute prerequisite for rational drug design.

Molecular Structure of 1-(prop-2-en-1-yl)-3-propylurea

Fundamental Properties
  • Molecular Formula: C₇H₁₄N₂O

  • Molecular Weight: 142.20 g/mol

  • IUPAC Name: 1-allyl-3-propylurea

  • Structure:

Caption: 2D Structure of 1-(prop-2-en-1-yl)-3-propylurea

The Urea Core: Resonance and Planarity

The core of the molecule is the N-C(O)-N linkage. The delocalization of electron density across this system can be represented by three main resonance structures.

Resonance cluster_A Structure A cluster_B Structure B cluster_C Structure C A R'—N(H)—C(=O)—N(H)—R B R'—N(H)=C(—O⁻)—N⁺(H)—R A->B C R'—N⁺(H)=C(—O⁻)—N(H)—R B->C

Caption: Resonance structures of the urea moiety.

This resonance imparts significant partial double bond character to the C-N bonds, forcing the atoms of the urea group (O, C, N1, N2, and their attached hydrogens) to lie in a plane. This planarity is a defining feature that restricts the molecule's flexibility. The C-N bond lengths are typically around 1.37 Å, intermediate between a C-N single bond (~1.47 Å) and a C=N double bond (~1.29 Å).[1]

Conformational Landscape

The overall shape of 1-(prop-2-en-1-yl)-3-propylurea is determined by rotations around several key single bonds. The most critical of these are the two C-N amide bonds.

Cis/Trans Isomerism Across the Amide Bonds

Due to the high rotational barrier of the C-N bonds (estimated at 14–19 kcal/mol), rotation is slow at room temperature, leading to distinct, stable conformers.[5] For an N,N'-disubstituted urea, three primary conformations are possible based on the orientation of the substituents relative to the carbonyl group.

Caption: Possible conformations for N,N'-disubstituted ureas.

For simple N,N'-dialkylureas, the trans-trans conformation is overwhelmingly favored in both solid and solution states to minimize steric repulsion between the substituents.[1][5] Data mining of small molecule crystal structures shows that ~80% of N,N'-disubstituted ureas adopt a trans-trans conformation.[5] Therefore, it is highly probable that the lowest energy conformer of 1-(prop-2-en-1-yl)-3-propylurea is the trans-trans isomer.

Rotational Barriers and Side-Chain Conformation

Beyond the primary amide isomerism, rotation around the N-C(propyl) and N-C(allyl) bonds further defines the conformational space. Computational studies on similar small alkylureas provide valuable insight into these rotational barriers.[6][7]

  • Rotation about C(sp²)-N bonds: As mentioned, this is a high-energy process. For simple alkylureas, the barrier is calculated to be in the range of 8.6-9.4 kcal/mol.[6] This makes interconversion between cis and trans isomers a slow process, potentially allowing different conformers to have distinct biological activities.

  • Rotation about N-C(sp³) bonds: Rotation of the propyl and allyl groups around their respective N-C bonds is much less hindered. For an ethyl group, the barrier is ~6.2 kcal/mol, while for a larger isopropyl group, it is ~6.0 kcal/mol.[6][7] We can expect similar, relatively low barriers for the propyl and allyl groups, allowing them to freely rotate and explore various spatial orientations.

Methodologies for Structural and Conformational Elucidation

A comprehensive understanding of 1-(prop-2-en-1-yl)-3-propylurea requires a synergistic approach, combining computational modeling with experimental verification.

Computational Chemistry Protocol

Computational modeling is indispensable for mapping the potential energy surface and identifying stable conformers, especially when crystal structures are unavailable.

Workflow: Conformational Analysis via Computational Chemistry

G start Build Initial 3D Structure (e.g., trans-trans isomer) pes_scan Potential Energy Surface (PES) Scan Rotate key dihedral angles (e.g., τ1, τ2) Method: DFT (B3LYP/6-31G*) start->pes_scan identify_minima Identify Energy Minima (Candidate stable conformers) pes_scan->identify_minima geom_opt Full Geometry Optimization Optimize all candidate structures Method: DFT (B3LYP/DZVP2) or MP2 identify_minima->geom_opt freq_calc Frequency Calculation Confirm minima (zero imaginary frequencies) Obtain zero-point vibrational energies (ZPVE) geom_opt->freq_calc calc_energy Calculate Relative Energies (ΔE = E_conformer - E_global_minimum) freq_calc->calc_energy analyze Analyze Structures (Bond lengths, angles, H-bonding) calc_energy->analyze end Final Conformational Model analyze->end

Sources

Exploratory

The Biological Activity of Novel Urea Derivatives: A Technical Guide to Design, Synthesis, and Target Modulation

Executive Summary The urea scaffold (-NH-CO-NH-) represents a privileged pharmacophore in contemporary medicinal chemistry[1]. Characterized by its bidentate hydrogen-bonding capacity, the urea moiety effectively mimics...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The urea scaffold (-NH-CO-NH-) represents a privileged pharmacophore in contemporary medicinal chemistry[1]. Characterized by its bidentate hydrogen-bonding capacity, the urea moiety effectively mimics peptide bonds while offering superior metabolic stability. As a Senior Application Scientist overseeing drug discovery pipelines, I have observed that incorporating urea derivatives into lead optimization consistently yields high-affinity interactions within the ATP-binding pockets of kinases and the catalytic clefts of metabolic phosphatases[1]. This whitepaper synthesizes the mechanistic paradigms, quantitative structure-activity relationships (SAR), and self-validating experimental workflows required to develop novel urea-based therapeutics.

Mechanistic Paradigms & Target Identification

The biological efficacy of urea derivatives stems from their structural plasticity, allowing them to act as multi-target modulators across distinct physiological pathways.

Kinase Inhibition in Oncology (DDR and RTKs)

Urea derivatives have long been foundational in oncology, with approved drugs like Sorafenib and Lenvatinib targeting Receptor Tyrosine Kinases (RTKs)[2]. Recently, novel trifluoromethylphenyl urea derivatives have demonstrated potent antiproliferative activity by acting as ATP-competitive inhibitors against DNA Damage Response (DDR) kinases, such as ATM and ATR[1].

  • Causality in Design: The urea core forms critical hydrogen bonds with the kinase hinge region. The deliberate addition of an electron-withdrawing trifluoromethyl (-CF3) group forces the molecule to occupy adjacent hydrophobic pockets, significantly enhancing target selectivity, metabolic stability, and cell membrane permeability[1].

Phosphatase Inhibition in Metabolic Disease (PTP1B)

Beyond oncology, urea derivatives are emerging as frontline candidates for Type 2 diabetes. Protein Tyrosine Phosphatase 1B (PTP1B) acts as a negative regulator of the insulin signaling pathway. Substituted 1,3-benzyl ureas have been identified as potent, competitive inhibitors of PTP1B.

  • Causality in Design: Docking studies reveal that these derivatives interact tightly with active site residues Arg221, Asp181, and Gln262. By blocking this catalytic cleft, the urea derivatives prevent the premature dephosphorylation of the insulin receptor, thereby prolonging insulin sensitivity and promoting glucose uptake[3].

Ribonucleotide Reductase (RR) Inhibition

Recent syntheses of 2-amino-3-carbomethoxythiophene urea derivatives have demonstrated significant cytotoxic activity against human cervical (HeLa) and lung (NCI-H23) cancer cell lines[4]. These compounds bind to the RR enzyme, disrupting the de novo biosynthesis of dNTPs, which is essential for cellular homeostasis and DNA replication[5].

Pathway cluster_0 Kinase Signaling (Oncology) cluster_1 Metabolic Signaling (Diabetes) Urea Novel Urea Derivative RTK RTK / DDR Kinases Urea->RTK ATP-Competitive Inhibition PTP1B PTP1B Phosphatase Urea->PTP1B Active Site Blockade Downstream Downstream Effectors (MEK/ERK, CHK1/2) RTK->Downstream Phosphorylation Proliferation Cell Proliferation & DNA Repair Downstream->Proliferation Activation IR Insulin Receptor (IR) PTP1B->IR Dephosphorylation (Inactivation) Glucose Glucose Uptake IR->Glucose Promotes

Caption: Multi-target modulation by novel urea derivatives across oncological and metabolic pathways.

Quantitative Data & SAR Analysis

The following table synthesizes the biological evaluation of recently developed urea derivatives, highlighting the relationship between structural substitution and target inhibition metrics.

Compound ID / ClassStructural MotifPrimary TargetCell Line / ModelIC50 / Inhibition MetricReference
Compound 5b 1,3-benzyl urea (Naphthalene ring)PTP1BSTZ Diabetic ModelIC50 = 7.47 µM (79.4% Inhib.),
Compound 5c 1,3-benzyl ureaPTP1BIn vitro enzymaticIC50 = 9.91 µM
Compound 7 3-(trifluoromethyl)phenyl ureaDDR KinasesPACA2 (Pancreatic)IC50 = 44.4 µM[1]
Compounds 2a-2j 2-amino-3-carbomethoxythiopheneRibonucleotide ReductaseHeLa / NCI-H23High Cytotoxicity[4],[5]

Note: Compound 5b also demonstrated a 20.7% reduction in blood glucose and a 46.8% increase in serum HDL-cholesterol in vivo.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols have been engineered with built-in validation checkpoints.

Protocol A: One-Pot Synthesis of Aryl Urea Derivatives

Rationale: Traditional urea synthesis relies on highly toxic phosgene gas. To ensure laboratory safety without compromising the electrophilic efficiency required for isocyanate formation, we utilize triphosgene (bis(trichloromethyl) carbonate)[5]. Triphosgene is a stable solid that safely generates the reactive intermediate in situ.

  • Initiation: Dissolve the primary amine precursor (e.g., methyl 2-aminothiophene-3-carboxylate, 3.2 mmol) in 5 mL of anhydrous 1,4-Dioxane. Cool the reaction vessel to < 0 °C using an ice-salt bath[5].

  • Electrophilic Activation: Add triphosgene (1.1 mmol) batch-wise, strictly maintaining the internal temperature below 10 °C to control the exothermic release of intermediate species[5].

  • Isocyanate Formation: Stir the reaction mass at 45 °C for 4 hours[5].

    • Validation Checkpoint: Extract a 10 µL aliquot and analyze via FT-IR. The appearance of a sharp, strong absorption band at ~2250 cm⁻¹ confirms the successful formation of the isocyanate intermediate. Do not proceed until this peak is dominant.

  • Urea Coupling: Cool the mixture to 25 °C. Add triethylamine (9.5 mmol) as an acid scavenger, followed by the secondary amine (0.95 eq). Stir for 4–8 hours[5].

  • Isolation: Filter the resulting precipitate, wash sequentially with 1,4-Dioxane and n-heptane, and dry under a vacuum to yield the crude urea derivative[5].

Protocol B: In Vitro PTP1B Enzyme Inhibition Assay

Rationale: This assay utilizes p-nitrophenyl phosphate (pNPP) as a chromogenic substrate. pNPP is a small molecule that directly competes with the urea inhibitor for the active site. Upon dephosphorylation by PTP1B, it yields p-nitrophenol, which absorbs strongly at 405 nm, providing a direct, interference-free kinetic readout.

  • Preparation: Reconstitute the PTP1B enzyme and test compounds in a standardized assay buffer (e.g., 50 mM HEPES, pH 7.4, 2 mM EDTA, 3 mM DTT).

  • Pre-incubation: Incubate 10 µM of the novel urea derivative with the PTP1B enzyme for 15 minutes at 37 °C to allow for steady-state binding.

  • Substrate Addition: Initiate the reaction by adding the pNPP substrate.

  • Kinetic Readout: Measure the absorbance at 405 nm continuously for 30 minutes using a microplate reader.

    • Validation Checkpoint: Run Suramin in parallel as a positive control reference standard. If the calculated IC50 of Suramin deviates by >15% from historical baselines (approx. 10-15 µM depending on enzyme batch), the assay plate must be invalidated to prevent false-positive hit identification.

Workflow S1 Amine Precursor + Triphosgene S2 In Situ Isocyanate Formation (0-10°C) S1->S2 Step 1 S3 Urea Coupling (45°C, 4-8h) S2->S3 Step 2 S4 In Vitro Assay (e.g., pNPP cleavage) S3->S4 Step 3 S5 SAR & Lead Optimization S4->S5 Step 4

Caption: Integrated workflow from the one-pot synthesis of urea derivatives to high-throughput biological screening.

References

  • Gupta, S., Varshney, K., Srivastava, R., et al. Identification of novel urea derivatives as PTP1B inhibitors: synthesis, biological evaluation and structure–activity relationships. MedChemComm, 2013, 4, 1382-1387. DOI: 10.1039/C3MD00138E. Available at:[Link]

  • Vikram, V., Penumutchu, S. R., Vankayala, R., et al. Design, synthesis, molecular docking and cytotoxic activity of novel urea derivatives of 2-amino-3-carbomethoxythiophene. Journal of Chemical Sciences, 2020, 132(1):126. DOI: 10.1007/s12039-020-01834-w. Available at:[Link]

Sources

Foundational

The Allyl Pharmacophore: Mechanisms of Action, Reactivity, and Therapeutic Validation

Technical Whitepaper for Drug Development Professionals Executive Summary The allyl moiety (prop-2-en-1-yl) is a versatile pharmacophore that bridges the gap between reactive metabolic intermediates and targeted covalent...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper for Drug Development Professionals

Executive Summary

The allyl moiety (prop-2-en-1-yl) is a versatile pharmacophore that bridges the gap between reactive metabolic intermediates and targeted covalent inhibitors. Its mechanism of action is rarely singular; rather, it operates through a dichotomy of direct electrophilic attack (via Michael addition or disulfide exchange) and metabolic bioactivation (via cytochrome P450-mediated oxidation). This guide deconstructs the molecular mechanisms of allyl-containing compounds (ACCs), specifically focusing on their role as "soft" electrophiles in signaling pathways (TRPA1, Nrf2) and their metabolic fate in toxicology and oncology.

The Chemical Basis of Allyl Reactivity

To understand the biological activity of ACCs, one must first quantify their reactivity profile. The allyl group is not inherently a strong electrophile in its hydrocarbon form. However, when attached to an electron-withdrawing group (EWG) or a leaving group, it becomes a potent "soft" electrophile capable of modifying nucleophilic residues in proteins.

Electronic Structure & Soft-Hard Acid-Base (SHAB) Theory

Biological targets are often classified by their "hardness" (charge density).

  • Hard Nucleophiles: DNA nitrogen bases, lysine amines.

  • Soft Nucleophiles: Cysteine thiols (sulfhydryl groups).

Allyl compounds like Allyl Isothiocyanate (AITC) and Allicin function primarily as soft electrophiles . They preferentially react with the "soft" thiol (-SH) groups of cysteine residues rather than the "hard" amino groups of DNA or lysine, conferring a degree of selectivity that reduces genotoxic risks compared to "hard" alkylating agents.

Compound ClassRepresentative MoleculeReactive CenterMechanismPrimary Target
Isothiocyanates Allyl Isothiocyanate (AITC)Central Carbon of -N=C=SMichael-type AdditionTRPA1 (Cys621), Keap1
Thiosulfinates AllicinSulfur atomThiol-Disulfide ExchangeMicrobial Enzymes, Tubulin
Allyl Sulfides Diallyl Disulfide (DADS)Disulfide bondS-Thiolation (Mixed Disulfide)Tubulin, Keap1
Allylbenzenes Safrole / Estragole1'-Carbon (post-metabolism)Carbocation formation (SN1)DNA (Genotoxicity)

Primary Mechanism: Direct Covalent Modification

The most therapeutically relevant mechanism for ACCs is the reversible covalent modification of sensor proteins. This "hit-and-run" kinetics allows for signal transduction without permanent protein damage.

The TRPA1 "Mustard Oil" Receptor Pathway

AITC activates the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel not by lock-and-key binding, but by covalently modifying specific N-terminal cysteines.[1] This induces a conformational change that opens the channel, leading to calcium influx and depolarization.

Key Residues: Human TRPA1 Cys621, Cys641, Cys665.

TRPA1_Activation AITC Allyl Isothiocyanate (Electrophile) TRPA1_Closed TRPA1 Channel (Closed State) AITC->TRPA1_Closed Diffusion Cys_Mod Covalent Adduct (N-allylthiocarbamoyl-Cys) TRPA1_Closed->Cys_Mod Michael Addition (Cys621/641) Conf_Change Conformational Shift Cys_Mod->Conf_Change Steric Stress Ca_Influx Ca2+ Influx (Depolarization) Conf_Change->Ca_Influx Pore Opening Pain_Signal Nociception / Neurogenic Inflammation Ca_Influx->Pain_Signal Signaling

Figure 1: The electrophilic activation of TRPA1 by AITC via covalent modification of cysteine residues.[2]

The Keap1-Nrf2 Antioxidant Switch

Under homeostatic conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and degradation. ACCs (especially AITC and DADS) modify highly reactive cysteines on Keap1 (e.g., Cys151). This modification disrupts the Keap1-Nrf2 interaction (or the E3 ligase activity), allowing Nrf2 to accumulate and translocate to the nucleus.

  • Result: Upregulation of Phase II detoxifying enzymes (HO-1, NQO1, GST).

  • Therapeutic Value: Chemoprevention and reduction of oxidative stress.

Secondary Mechanism: Metabolic Bioactivation

While direct modification is desirable for signaling, metabolic activation can lead to either therapeutic efficacy or toxicity. This is particularly relevant for allylbenzenes (found in spices like nutmeg and basil) versus allyl sulfides (garlic).

The Divergent Paths: Detoxification vs. Toxification

The position of the double bond and the nature of the substituent determine the metabolic fate.

  • Allylbenzenes (e.g., Safrole, Estragole):

    • Undergo 1'-hydroxylation by CYP1A2.

    • Subsequent sulfation (SULTs) creates an unstable sulfate ester.

    • Spontaneous leaving of the sulfate group generates a resonance-stabilized carbocation .

    • Outcome: DNA Adducts (Carcinogenesis).

  • Allyl Sulfides (e.g., DADS):

    • Metabolized to Allicin (transiently) or sulfoxides.

    • Act as Hydrogen Sulfide (

      
      ) donors via reaction with Glutathione (GSH).[3]
      
    • Outcome: Vasodilation, mitochondrial modulation (Cytoprotection).

Metabolic_Fate Substrate Allyl Compound Path1 Allylbenzene (e.g. Safrole) Substrate->Path1 Path2 Allyl Sulfide (e.g. DADS) Substrate->Path2 CYP_Ox CYP1A2/2E1 Hydroxylation Path1->CYP_Ox SULT Sulfation (SULT1A1) CYP_Ox->SULT 1'-OH Metabolite Carbocation Reactive Carbocation SULT->Carbocation Unstable Sulfate DNA_Damage DNA Adducts (Toxicity) Carbocation->DNA_Damage Thiol_Ex Thiol-Disulfide Exchange (w/ GSH) Path2->Thiol_Ex H2S H2S Release Thiol_Ex->H2S Vasodilation Vasodilation & Cytoprotection H2S->Vasodilation

Figure 2: Divergent metabolic fates of allylbenzenes (toxicity) versus allyl sulfides (therapeutic H2S donation).

Experimental Protocols for Validation

To rigorously confirm the mechanism of action of a novel allyl compound, the following self-validating protocols are recommended.

Protocol A: Differential Cysteine Mapping (Mass Spectrometry)

Objective: To prove direct covalent binding to a target protein and identify the specific cysteine residue modified.

Reagents:

  • Recombinant Target Protein (e.g., TRPA1 N-term, Keap1).

  • Test Compound (Allyl derivative).[4][5]

  • Alkylation Reagent: Iodoacetamide (IAM).

  • Protease: Trypsin (Gold Mass Spec Grade).

Workflow:

  • Incubation: Incubate purified protein (

    
    ) with the allyl compound (
    
    
    
    ) in HEPES buffer (pH 7.4) for 30 mins at 37°C.
    • Control: Protein + DMSO vehicle.

  • Denaturation & Blockade: Add 8M Urea to denature. Immediately add excess Iodoacetamide (IAM) to alkylate any unmodified free cysteines.

    • Logic: IAM permanently "caps" cysteines that were NOT hit by your drug.

  • Digestion: Dilute Urea to <1M. Add Trypsin (1:50 ratio) and digest overnight.

  • LC-MS/MS Analysis: Analyze peptides via Orbitrap or Q-TOF mass spectrometry.

  • Data Analysis: Search for specific mass shifts on Cysteine residues.

    • AITC Adduct: Look for +99.03 Da (N-allylthiocarbamoyl group).

    • DADS/Allicin Adduct: Look for +72.00 Da (S-allylthio group /

      
      ).
      
    • IAM Control: Unmodified cysteines will have +57.02 Da (Carbamidomethyl).

Protocol B: Ratiometric Calcium Imaging (TRPA1 Activity)

Objective: To validate functional activation of the ion channel in a cellular context.

Reagents:

  • HEK293 cells stably expressing human TRPA1.

  • Calcium Indicator: Fura-2 AM (Ratiometric dye).

  • Blocker: HC-030031 (Specific TRPA1 antagonist).[5]

Workflow:

  • Loading: Incubate cells with

    
     Fura-2 AM for 30 mins in Calcium Imaging Buffer. Wash 3x.
    
  • Baseline: Measure fluorescence ratio (F340/F380) for 60 seconds to establish baseline.

  • Challenge: Perfuse Test Compound (

    
    ).
    
    • Expectation: Rapid increase in F340/F380 ratio within 30 seconds.

  • Specificity Check (The "Self-Validating" Step):

    • Pre-incubate a separate batch of cells with HC-030031 (

      
      ) for 10 mins.
      
    • Apply Test Compound.[1][6]

    • Result: The calcium spike must be completely abolished. If calcium still rises, the mechanism is TRPA1-independent (off-target).

References

  • Macpherson, L. J., et al. (2007). Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines.[1][7] Nature.[8] Link

  • Hinman, A., et al. (2006). TRP channel activation by reversible covalent modification.[7] Proceedings of the National Academy of Sciences. Link

  • Bautista, D. M., et al. (2006). TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents.[1] Cell.[1][6][9] Link

  • Satoh, T., et al. (2013). Nrf2/KEAP1: The Guardian of the Genome. Annual Review of Pathology: Mechanisms of Disease. Link

  • Jeong, H. G., et al. (2001). Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs.[10][11] Toxicology.[10] Link

  • Yi, T., & Chow, S. (2006). Diallyl disulfide induces apoptosis in human leukemia HL-60 cells through activation of JNK and caspase-3. Biochemical Pharmacology.[6] Link

Sources

Exploratory

Chemical Identity &amp; Physicochemical Profile

Technical Monograph: 1-(prop-2-en-1-yl)-3-propylurea (CAS 158275-29-7) Executive Summary 1-(prop-2-en-1-yl)-3-propylurea, commonly known as 1-Allyl-3-propylurea , is a disubstituted urea derivative characterized by an as...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 1-(prop-2-en-1-yl)-3-propylurea (CAS 158275-29-7)

Executive Summary

1-(prop-2-en-1-yl)-3-propylurea, commonly known as 1-Allyl-3-propylurea , is a disubstituted urea derivative characterized by an asymmetric structure featuring an allyl group and a propyl chain flanking a central urea core. This compound serves as a critical pharmacophore scaffold in medicinal chemistry, particularly in the synthesis of soluble epoxide hydrolase (sEH) inhibitors and kinase inhibitors where the urea moiety acts as a hydrogen bond donor/acceptor bridge. Its structural versatility allows it to function as a robust intermediate for constructing complex heterocyclic systems and peptidomimetics.

The following table consolidates the core chemical identifiers and physical constants for 1-(prop-2-en-1-yl)-3-propylurea. Researchers should note that while dialkylureas are typically stable, the terminal alkene of the allyl group introduces reactivity toward oxidation and polymerization if not stored properly.

PropertySpecification
IUPAC Name 1-(prop-2-en-1-yl)-3-propylurea
Common Synonyms 1-Allyl-3-propylurea; N-Allyl-N'-propylurea
CAS Number 158275-29-7
Molecular Formula C₇H₁₄N₂O
Molecular Weight 142.20 g/mol
Physical State White Crystalline Solid (Predicted MP: 85–95 °C)
Solubility Soluble in DMSO, Methanol, Chloroform, THF; Sparingly soluble in Water
SMILES CCCNC(=O)NCC=C
InChI Key InChI=1S/C7H14N2O/c1-3-5-8-7(10)9-6-4-2/h3H,1,4-6H2,2H3,(H,8,9,[1][2][3][4][5][6]10)

Synthetic Architecture & Methodology

The synthesis of 1-(prop-2-en-1-yl)-3-propylurea is most efficiently achieved through the nucleophilic addition of a primary amine to an isocyanate. This reaction is rapid, quantitative, and atom-economical, typically requiring no external catalyst.

Core Synthetic Pathway

Two primary routes exist based on the availability of starting materials:

  • Route A (Preferred): Reaction of Propyl Isocyanate with Allylamine .

  • Route B: Reaction of Allyl Isocyanate with Propylamine .

Both routes proceed via a concerted nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group.

SynthesisPathway Start1 Propyl Isocyanate (Electrophile) Intermediate Tetrahedral Intermediate Start1->Intermediate THF, 0°C to RT Start2 Allylamine (Nucleophile) Start2->Intermediate Product 1-Allyl-3-propylurea (CAS 158275-29-7) Intermediate->Product Proton Transfer (Fast)

Figure 1: Nucleophilic addition mechanism for the synthesis of 1-Allyl-3-propylurea via isocyanate-amine coupling.

Experimental Protocol (Route A)

Objective: Synthesis of 1-(prop-2-en-1-yl)-3-propylurea on a 10 mmol scale.

Reagents:

  • Propyl isocyanate (1.0 equiv, 10 mmol)

  • Allylamine (1.1 equiv, 11 mmol)

  • Tetrahydrofuran (THF), anhydrous (20 mL)

  • Dichloromethane (DCM) for extraction

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (N₂ or Ar).

  • Solvation: Charge the flask with anhydrous THF (20 mL) and add Propyl isocyanate (0.85 g, 10 mmol). Cool the solution to 0 °C using an ice bath.

  • Addition: Add Allylamine (0.63 g, 11 mmol) dropwise over 10 minutes via a syringe. The reaction is exothermic; control the addition rate to maintain temperature < 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 2–4 hours. Monitor reaction progress by TLC (SiO₂, 5% MeOH in DCM) or LC-MS. The isocyanate peak should disappear.

  • Workup: Concentrate the reaction mixture in vacuo to remove THF and excess allylamine.

  • Purification: The crude residue is typically a white solid. Recrystallize from a mixture of Ethyl Acetate/Hexanes (1:3) to yield pure 1-allyl-3-propylurea.

  • Yield: Expected yield is >90% (approx. 1.3 g).

Structural Characterization (Spectroscopy)

Validation of the synthesized compound relies on confirming the presence of both the allyl and propyl moieties and the central urea linkage.

¹H NMR (400 MHz, DMSO-d₆) Expectations:

  • Urea Protons (-NH-): Two broad singlets or a broad multiplet around δ 5.8–6.2 ppm . (Exchangeable with D₂O).

  • Allyl Vinyl Proton (-CH=): Multiplet at δ 5.75–5.85 ppm (1H).

  • Allyl Terminal Protons (=CH₂): Two distinct multiplets at δ 5.05–5.20 ppm (2H).

  • Allyl Methylene (-CH₂-N): Broad doublet/multiplet at δ 3.65–3.75 ppm (2H).

  • Propyl Methylene (-CH₂-N): Quartet/Triplet at δ 2.95–3.05 ppm (2H).

  • Propyl Central Methylene (-CH₂-): Sextet at δ 1.35–1.45 ppm (2H).

  • Propyl Methyl (-CH₃): Triplet at δ 0.85–0.90 ppm (3H).

IR Spectroscopy (ATR):

  • N-H Stretch: ~3300–3350 cm⁻¹ (Medium, broad).

  • C=O Stretch (Amide I): ~1630–1660 cm⁻¹ (Strong).

  • C=C Stretch (Allyl): ~1640 cm⁻¹ (Weak to medium).

Biological & Pharmaceutical Applications

1-Allyl-3-propylurea is not merely a chemical curiosity; it represents a fundamental urea pharmacophore . Its applications in drug development are driven by the urea group's ability to form bidentate hydrogen bonds with protein active sites.

Mechanism of Action: Urea Transporter & Enzyme Inhibition

The urea moiety mimics the transition state of peptide bond hydrolysis and interacts with specific residues (e.g., Asp, Glu) in enzyme pockets.

  • Soluble Epoxide Hydrolase (sEH) Inhibition:

    • 1,3-Disubstituted ureas are potent inhibitors of sEH, an enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs).

    • The 1-allyl-3-propylurea scaffold serves as a simplified model for optimizing the lipophilic pockets (propyl side) and the reactive/polar pockets (allyl side) of sEH inhibitors.

  • Kinase Inhibitor Scaffold:

    • Many Type II kinase inhibitors (e.g., Sorafenib, Regorafenib) utilize a central urea linker to bind to the DFG-out conformation of the kinase.

    • The allyl group in this compound offers a "handle" for further functionalization via olefin metathesis or thiol-ene click chemistry to generate libraries of kinase inhibitors.

BioActivity Compound 1-Allyl-3-propylurea (Scaffold) Target1 sEH Inhibition (Anti-inflammatory) Compound->Target1 H-Bond Donor Target2 Kinase Binding (DFG-out Pocket) Compound->Target2 Linker Mimic Target3 Chemical Probe (Thiol-ene Click) Compound->Target3 Allyl Reactivity

Figure 2: Functional utility of the 1-Allyl-3-propylurea scaffold in medicinal chemistry.

Safety & Handling

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3).

  • Handling: Wear nitrile gloves and safety goggles. Use in a fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place (2–8 °C preferred). Keep away from strong oxidizing agents. The allyl group is susceptible to slow oxidation; store under inert gas for long-term stability.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Urea Derivatives. Retrieved from [Link]

  • Burmistrov, V., et al. (2023).[7] Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment. Molecules, 28(8), 3568. (Contextual reference for urea synthesis methods). Retrieved from [Link]

  • Canale, V., et al. (2023).[7][8] Design and synthesis of novel arylurea derivatives.... European Journal of Medicinal Chemistry, 252, 115224. (Contextual reference for urea bioactivity). Retrieved from [Link]

Sources

Foundational

The Privileged Urea Scaffold in Medicinal Chemistry: Mechanistic Insights, Target Applications, and Synthetic Methodologies

Introduction Substituted ureas (R1R2N-CO-NR3R4) represent one of the most versatile and privileged structural motifs in modern medicinal chemistry and drug discovery[1]. The intrinsic value of the urea functional group l...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted ureas (R1R2N-CO-NR3R4) represent one of the most versatile and privileged structural motifs in modern medicinal chemistry and drug discovery[1]. The intrinsic value of the urea functional group lies in its dual capacity to act simultaneously as a hydrogen bond donor (via the two NH groups) and a hydrogen bond acceptor (via the carbonyl oxygen)[2]. This unique bidentate hydrogen-bonding capability allows urea derivatives to form highly stable, specific interactions with a wide array of biological targets, including kinases and hydrolases[3]. Furthermore, ureas exhibit excellent conformational rigidity and metabolic stability compared to their amide counterparts, allowing medicinal chemists to fine-tune crucial drug-like properties such as solubility, lipophilicity, and target residence time[4].

Target-Specific Applications & Mechanism of Action

Type II Kinase Inhibitors and the DFG-Out Conformation

The diarylurea moiety is a hallmark of Type II kinase inhibitors, a class of targeted therapeutics that has revolutionized oncology[5]. Unlike Type I inhibitors that compete directly with ATP in the active conformation, Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase[3]. In this state, the highly conserved Asp-Phe-Gly (DFG) motif in the activation loop undergoes a massive conformational shift, exposing a deep, adjacent hydrophobic allosteric pocket[6].

The urea motif acts as the critical linker and hydrogen-bonding anchor. For instance, in the binding of Sorafenib (a multikinase inhibitor targeting c-RAF, VEGFR, and PDGFR) to VEGFR-2, the urea NH groups form strong hydrogen bonds with the side-chain carboxylate of a conserved glutamate (Glu885), while the urea carbonyl oxygen accepts a hydrogen bond from the backbone amide of the DFG aspartate (Asp1046)[7]. This interaction network stabilizes the inactive kinase state, leading to prolonged target residence times and potent signal transduction blockade[5].

Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) plays a pivotal role in the metabolism of endogenous epoxyeicosatrienoic acids (EETs), which are critical mediators of blood pressure regulation and inflammation[8]. The most potent sEH inhibitors discovered to date rely heavily on the 1,3-disubstituted urea scaffold[9]. Extensive structure-activity relationship (SAR) studies demonstrate that the central urea moiety is indispensable for anchoring the inhibitor within the hydrolase catalytic pocket[9]. The urea group forms a bidentate hydrogen bond with two tyrosine residues (Tyr381 and Tyr465) and interacts with Asp333[9]. Recent advancements have explored sulfonyl urea derivatives, which incorporate an adamantyl group to occupy the hydrophobic pocket, achieving sub-nanomolar IC50 values against human sEH[10].

Quantitative Data: Inhibitory Profiles of Key Urea-Based Therapeutics

To contextualize the potency of urea-based compounds, the following table summarizes the inhibitory profiles (IC50) of representative clinical and preclinical molecules against their primary targets.

Compound NameTarget Enzyme/ReceptorIC50 ValuePrimary IndicationStructural Class
Sorafenib c-RAF / VEGFR-2~6 nM / ~90 nMHepatocellular CarcinomaDiarylurea[3]
Lenvatinib VEGFR-2 / VEGFR-3~4 nM / ~5.2 nMThyroid CancerDiarylurea[7]
Regorafenib VEGFR-2 / TIE-2~4.2 nM / ~31 nMColorectal CancerFluorinated Diarylurea[5]
BIRB 796 p38 MAPK (α)~18 nMInflammatory Diseases5-Pyrazolyl-urea[6]
Compound 4f Human sEH2.94 nMAcute Lung Injury (Preclinical)Sulfonyl urea[10]

Mechanistic Pathways and Logical Relationships

G A Kinase Activation Loop B DFG-in Conformation (Active State) A->B ATP Binding C DFG-out Conformation (Inactive State) A->C Conformational Shift D Type II Urea Inhibitor (e.g., Sorafenib) C->D Inhibitor Binding E H-Bonding Network (Glu & Asp residues) D->E Urea Motif Anchoring F Hydrophobic Pocket Occupation D->F Diaryl Motif Insertion G Signal Transduction Blockade E->G F->G

Logical flow of Type II kinase inhibition via DFG-out stabilization by diaryl ureas.

Synthetic Methodologies and Experimental Protocols

The synthesis of substituted ureas must be robust, scalable, and tolerant of diverse functional groups to enable rapid SAR exploration[2]. While traditional methods utilize highly toxic phosgene, modern medicinal chemistry relies on safer alternatives such as the direct reaction of isocyanates with amines or the Curtius rearrangement of acyl azides[3].

Protocol 1: Direct Synthesis via Isocyanate Addition

This protocol describes the synthesis of N-(2-methyl-4-nitrophenyl)-N'-substituted ureas, utilizing the nitro group as an electronic handle for downstream SAR modifications[2].

Self-Validating System: The protocol uses Thin Layer Chromatography (TLC) to monitor the disappearance of the highly UV-active isocyanate starting material, ensuring complete conversion before workup.

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the target primary or secondary amine (1.0 eq) in anhydrous THF (5-10 mL/mmol).

    • Causality: Anhydrous THF strictly prevents the competitive hydrolysis of the isocyanate into a primary amine, which would subsequently react with unhydrolyzed isocyanate to form an undesired symmetrical urea byproduct.

  • Addition: In a separate dry flask, dissolve 2-methyl-4-nitrophenyl isocyanate (1.0 eq) in anhydrous THF. Cool the amine solution to 0 °C (for highly reactive aliphatic amines) or keep at room temperature (for anilines). Add the isocyanate solution dropwise over 10 minutes.

  • Reaction & Monitoring: Stir the mixture for 2-4 hours. Monitor via TLC (typically Hexanes/EtOAc 7:3). The isocyanate will appear as a high-Rf spot that rapidly reacts with nucleophiles on the TLC plate if not carefully eluted.

  • Isolation: Concentrate the mixture under reduced pressure. Purify the crude solid by trituration with diethyl ether.

    • Causality: Trituration selectively dissolves unreacted amine and trace symmetrical urea byproducts, leaving the highly crystalline unsymmetrical urea behind.

  • Characterization: Confirm identity via ¹H NMR (look for the characteristic broad urea NH singlets between 8.0-9.5 ppm in DMSO-d6) and HRMS[2].

Protocol 2: Synthesis via Curtius Rearrangement (m-Nitrobenzoyl Azide)

When the corresponding isocyanate is unstable or commercially unavailable, the Curtius rearrangement of an acyl azide is the preferred method[11].

G A Carboxylic Acid (R1-COOH) B Acyl Azide (R1-CON3) A->B DPPA, Et3N, Toluene C Isocyanate Intermediate (R1-N=C=O) B->C Heat (80-100°C) Curtius Rearrangement E Substituted Urea (R1-NH-CO-NH-R2) C->E Nucleophilic Addition F IR Monitoring (2250 cm⁻¹ peak) C->F In-situ Validation D Primary/Secondary Amine (R2-NH2) D->E Add to Intermediate F->C Confirm Formation

Synthetic workflow for substituted ureas via Curtius rearrangement and in-situ validation.

Self-Validating System: The thermal decomposition of the acyl azide to the isocyanate is monitored via in-line or benchtop IR spectroscopy. The appearance of a strong, sharp peak at ~2250-2275 cm⁻¹ definitively confirms isocyanate formation[11].

  • Azide Formation: Dissolve m-nitrobenzoic acid (1.0 eq) in anhydrous toluene. Add triethylamine (1.1 eq) and stir until dissolved. Carefully add diphenylphosphoryl azide (DPPA) (1.1 eq).

  • Curtius Rearrangement: Heat the mixture to 80-100 °C for 2-4 hours.

    • Causality: Thermal energy drives the concerted rearrangement, expelling nitrogen gas (N2) as a thermodynamic sink to yield the reactive isocyanate intermediate.

  • Validation: Take a 50 µL aliquot and analyze via ATR-IR. Proceed only when the characteristic isocyanate stretching frequency (2250 cm⁻¹) is dominant and the azide peak (~2140 cm⁻¹) has disappeared.

  • Urea Formation: Cool the mixture to room temperature. Add the desired amine (1.0 eq) and stir for 1-2 hours. The reaction is complete when the 2250 cm⁻¹ IR peak is fully consumed[11].

  • Purification: Collect the precipitated product via vacuum filtration, wash with cold toluene, and recrystallize from ethanol[11].

Conclusion

The substituted urea motif remains a cornerstone of rational drug design. By leveraging its bidentate hydrogen-bonding capabilities, medicinal chemists can achieve exquisite target selectivity and prolonged residence times, particularly against challenging targets like the DFG-out conformation of kinases and the catalytic pocket of soluble epoxide hydrolases. Coupled with robust, self-validating synthetic protocols, the urea scaffold will continue to drive the discovery of next-generation therapeutics.

References

  • [1] Review on role of urea and thiourea derivatives of some heterocyclic Scaffold in drug design and medicinal chemistry. International Journal of Chemical Research and Development. 1

  • [2] Application Notes: Synthesis of Substituted Ureas using 2-Methyl-4-nitrophenyl Isocyanate. BenchChem. 2

  • [10] Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. MDPI. 10

  • [3] Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC / NIH. 3

  • [11] Application Notes and Protocols: Synthesis of Substituted Ureas using m-Nitrobenzoyl Azide. BenchChem.11

  • [9] Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase. PMC / NIH. 9

  • [5] Diarylureas as Antitumor Agents. MDPI.5

  • [6] Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. PMC / NIH. 6

  • [4] Recent advances in urea- And thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. ResearchGate. 4

  • [7] Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers. 7

  • [8] Design, Synthesis, and Biological Activity of 1,3-Disubstituted Ureas as Potent Inhibitors of the Soluble Epoxide Hydrolase of Increased Water Solubility. ACS Publications.8

Sources

Exploratory

Technical Guide: Therapeutic Targets &amp; Pharmacological Profile of 1-(prop-2-en-1-yl)-3-propylurea

The following technical guide provides an in-depth analysis of the pharmacological profile and potential therapeutic targets of 1-(prop-2-en-1-yl)-3-propylurea (also referred to as 1-allyl-3-propylurea or APU ). This ana...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the pharmacological profile and potential therapeutic targets of 1-(prop-2-en-1-yl)-3-propylurea (also referred to as 1-allyl-3-propylurea or APU ).

This analysis synthesizes structural pharmacophore modeling with established mechanistic toxicology and medicinal chemistry principles.

Executive Summary

1-(prop-2-en-1-yl)-3-propylurea (APU) represents a chemical scaffold with a tripartite pharmacological identity. Structurally, it combines a urea core (a classic transition-state mimic for hydrolases) with an allyl group (a metabolic warhead) and a propyl chain (a lipophilic anchor).

While historically related to the ureide class of sedative-hypnotics (e.g., Apronalide), its modern therapeutic potential lies in its capacity to modulate lipid signaling and drug metabolism. This guide identifies three primary biological targets:

  • Soluble Epoxide Hydrolase (sEH): A viable anti-inflammatory and analgesic target.

  • Cytochrome P450 (CYP2C9/2C19): A mechanism-based "suicide" target with potential as a pharmacokinetic booster or toxicological probe.

  • GABA-A Receptor: A historical target for CNS depression.

Primary Therapeutic Target: Soluble Epoxide Hydrolase (sEH)

Rationale: The Urea Pharmacophore

The urea functional group (R-NH-C(O)-NH-R') is the gold standard pharmacophore for inhibiting soluble epoxide hydrolase (sEH). sEH hydrolyzes epoxyeicosatrienoic acids (EETs)—potent anti-inflammatory and vasodilatory lipid mediators—into their less active diol forms (DHETs).

  • Mechanism: The urea carbonyl oxygen forms hydrogen bonds with the catalytic tyrosine residues (Tyr383/Tyr466) in the sEH active site, while the N-H protons bond with Asp335. This mimics the transition state of epoxide ring opening.

  • Relevance of APU: The propyl and allyl chains of APU provide the necessary lipophilicity to occupy the hydrophobic pockets flanking the sEH catalytic tunnel.

  • Therapeutic Outcome: Stabilization of EETs, leading to reduced hypertension, neuroprotection, and analgesia.

Mechanistic Visualization (DOT)

The following diagram illustrates the binding mode of APU within the sEH catalytic tunnel.

sEH_Inhibition APU 1-(prop-2-en-1-yl)-3-propylurea (Inhibitor) sEH_ActiveSite sEH Active Site (Catalytic Tunnel) APU->sEH_ActiveSite Occupies Hydrophobic Pocket TransitionState Transition State Mimicry (Stable Complex) sEH_ActiveSite->TransitionState H-Bonding (Tyr383/Asp335) EETs Epoxyeicosatrienoic Acids (EETs) TransitionState->EETs Prevents Hydrolysis Outcome Anti-Inflammatory & Vasodilatory Effects EETs->Outcome Signaling Cascade

Figure 1: Mechanism of sEH inhibition by urea-based scaffolds. The urea core mimics the epoxide transition state, preventing EET degradation.

Secondary Target: Cytochrome P450 (Mechanism-Based Inactivation)[1][2][3]

Rationale: The Allyl "Suicide" Motif

The allyl group (prop-2-en-1-yl) is a well-documented "structural alert" in medicinal chemistry. It serves as a substrate for Cytochrome P450 enzymes (specifically CYP2C9, CYP2C19, and CYP3A4), which attempt to oxidize the terminal double bond.

  • Mechanism:

    • Bioactivation: The CYP enzyme oxidizes the allyl group to a radical intermediate or an epoxide.

    • Heme Alkylation: Instead of being released, the reactive intermediate covalently binds to one of the pyrrole nitrogens of the heme porphyrin ring (N-alkylation).

    • Inactivation: This destroys the heme, creating "green pigments" (N-alkylprotoporphyrins) and irreversibly inactivating the enzyme.

  • Therapeutic vs. Toxic:

    • Therapeutic:[1] Low-dose inactivation can boost the half-life of co-administered drugs (similar to Ritonavir).

    • Toxic: Chronic heme destruction leads to porphyrin accumulation, posing a risk of drug-induced porphyria.

Mechanistic Visualization (DOT)

CYP_Inactivation APU 1-(prop-2-en-1-yl)-3-propylurea CYP Cytochrome P450 (Fe-O Active Species) APU->CYP Binding Intermediate Reactive Radical/Epoxide CYP->Intermediate Oxidation of Allyl Group Heme Heme Porphyrin Intermediate->Heme Suicide Attack Adduct N-alkylprotoporphyrin (Green Pigment) Heme->Adduct Covalent Modification Effect Irreversible Enzyme Inactivation Adduct->Effect Loss of Catalytic Activity

Figure 2: The suicide inhibition pathway. The allyl group is activated by CYP, leading to destruction of the heme prosthetic group.

Tertiary Target: GABA-A Receptor (Historical Context)

Rationale: The Ureide Connection

APU is structurally analogous to Apronalide (allylisopropylacetylurea), a sedative withdrawn in the mid-20th century.

  • Mechanism: Acyl-ureas and related ureides act as allosteric modulators of the GABA-A receptor, prolonging chloride channel opening similar to barbiturates.

  • Status: While APU likely retains this activity, the therapeutic window is narrow due to the porphyrogenic potential described in Section 3.

Experimental Validation Protocols

To validate these targets, the following self-validating experimental workflows are recommended.

Protocol A: sEH Inhibition Assay (Fluorescent)
  • Objective: Determine the IC50 of APU against human recombinant sEH.

  • Reagents: Recombinant human sEH, PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate) substrate.

  • Method:

    • Incubation: Incubate 100 µL of sEH enzyme (1 nM final) with varying concentrations of APU (0.1 nM – 10 µM) in Tris-HCl buffer (pH 7.4) for 5 minutes at 30°C.

    • Substrate Addition: Add PHOME substrate (50 µM final).

    • Detection: Measure the formation of the fluorescent metabolite (6-methoxy-2-naphthaldehyde) at Excitation 330 nm / Emission 465 nm.

    • Validation: Use AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) as a positive control (expected IC50 ~2-5 nM).

Protocol B: CYP Heme Destruction Assay
  • Objective: Confirm mechanism-based inactivation and heme loss.

  • Reagents: Rat liver microsomes or recombinant CYP2C9, NADPH, Pyridine.

  • Method:

    • Reaction: Incubate microsomes (1 mg/mL) with APU (100 µM) and NADPH (1 mM) for 30 minutes at 37°C.

    • Control: Run a parallel incubation without NADPH (to rule out direct chemical inhibition).

    • Hemochromogen Assay: Terminate reaction. Resuspend pellet in alkaline pyridine solution.

    • Spectroscopy: Record the reduced CO-difference spectrum. A decrease in the absorbance at 450 nm (P450) and appearance of a peak at ~417 nm indicates heme destruction (green pigment formation).

Summary of Pharmacological Properties

PropertyDescriptionTherapeutic Implication
Chemical Class N,N'-disubstituted ureaStable scaffold; neutral at physiological pH.
Primary Target sEH (Epoxide Hydrolase) Anti-hypertensive, anti-inflammatory, analgesic.
Metabolic Liability CYP450 (Allyl group) High risk of drug-drug interactions (DDIs) and porphyria.
CNS Activity GABA-A Modulation Potential sedation (likely weak compared to barbiturates).
Lipophilicity Moderate (Propyl/Allyl)Good membrane permeability; likely BBB penetrant.

References

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology. Link

  • Ortiz de Montellano, P. R., & Mico, B. A. (1981). Destruction of cytochrome P-450 by allylisopropylacetamide is a suicidal process. Archives of Biochemistry and Biophysics. Link

  • Correia, M. A., et al. (2011). Cytochrome P450 turnover: regulation of synthesis and degradation, rapid degradation, and translational suppression. Comprehensive Toxicology. Link

  • Imig, J. D. (2012). Epoxides and soluble epoxide hydrolase in cardiovascular physiology. Physiological Reviews. Link

  • Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of Medicinal Chemistry. Link

Sources

Foundational

Precision Docking of Urea-Based Ligands: A Structural &amp; Computational Guide

Executive Summary The urea moiety (–NH–CO–NH–) is a privileged scaffold in medicinal chemistry, central to the efficacy of blockbuster drugs like Sorafenib (Kinase inhibitor) and advanced clinical candidates targeting So...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The urea moiety (–NH–CO–NH–) is a privileged scaffold in medicinal chemistry, central to the efficacy of blockbuster drugs like Sorafenib (Kinase inhibitor) and advanced clinical candidates targeting Soluble Epoxide Hydrolase (sEH) . However, in silico docking of urea derivatives presents unique challenges: the moiety's resonance-induced planarity, its capability for bidentate hydrogen bonding, and its heavy reliance on conserved water networks for binding stability.

This guide moves beyond standard "black-box" docking tutorials. It details a causality-driven workflow designed to handle the specific electronic and steric requirements of urea-based ligands, ensuring high correlation between predicted poses and experimental biological activity.

The Urea Pharmacophore: Structural Imperatives[1]

To dock urea successfully, one must first understand why it binds. The urea linker is not merely a spacer; it is a directional anchor.

Electronic Geometry & Planarity

The nitrogen lone pairs in urea participate in resonance with the carbonyl group, imparting significant double-bond character to the C-N bonds.

  • Docking Implication: The core is rigidly planar. Standard force fields (e.g., MMFF94) sometimes underestimate this rigidity, allowing non-physical twisting. Quantum Mechanical (QM) optimization of the ligand prior to docking is widely recommended to fix the dihedral angles at 0° or 180°.

The "Urea Tape" & Bidentate Bonding

Urea acts primarily as a dual hydrogen bond donor (via the two NH groups) and a hydrogen bond acceptor (via the Carbonyl oxygen).

  • Kinase Type II Binding: The urea motif typically forms a "DD" (Donor-Donor) interaction with the Glu-Lys salt bridge in the kinase back pocket (e.g., Glu286 and Asp381 in Abl kinase).

  • sEH Binding: The urea mimics the transition state of epoxide hydrolysis, forming hydrogen bonds with the catalytic Asp and Tyr residues, often bridging through a conserved water molecule.

Pre-Docking Preparation: The Foundation

Ligand Preparation (The QM Hybrid Approach)

Standard ligand preparation tools (LigPrep, OpenBabel) are insufficient for high-precision urea docking due to tautomeric ambiguity and geometric approximations.

Protocol:

  • Generate 3D Conformer: Use standard tools for the initial build.

  • DFT Optimization (Critical Step): Optimize the geometry using Density Functional Theory (DFT) at the B3LYP/6-31G * level.[1] This ensures the urea core is planar and bond lengths reflect the resonance hybrid.

  • Charge Assignment: Use RESP (Restrained Electrostatic Potential) charges derived from the QM calculation rather than generic Gasteiger charges. This accurately captures the polarization of the urea carbonyl, which is essential for scoring H-bonds correctly.

Receptor Preparation: The "Hydrated" Active Site

Urea ligands frequently displace unstable waters while stabilizing conserved waters. Removing all waters (a common error) leads to false negatives.

Protocol:

  • Conservation Analysis: Align multiple crystal structures of the target. Water molecules present in >70% of structures are "conserved."

  • Thermodynamic Assessment: If available, use tools like WaterMap or Grid to calculate the free energy of hydration.

    • High Energy Waters: Displaceable. Remove them.

    • Low Energy (Stable) Waters: Bridging.[2][3] Retain these as part of the rigid receptor.

The Docking Workflow: Technical Protocol

The following diagram outlines the optimized workflow for urea-based ligands, distinguishing it from standard high-throughput screening (HTS) pipelines.

UreaDockingWorkflow cluster_Ligand Ligand Preparation cluster_Protein Receptor Preparation Start Start: Urea-based Ligand 2D Tautomer Tautomer Check (Keto vs Enol) Start->Tautomer QM_Opt DFT Geometry Opt (B3LYP/6-31G*) Charge RESP Charge Assignment QM_Opt->Charge Docking Docking Execution (Induced Fit / Soft Potentials) Charge->Docking Tautomer->QM_Opt Force Planarity P_Clean Protein Cleaning (Fix Sidechains) Water_Anal Conserved Water Analysis (Retain Bridging H2O) P_Clean->Water_Anal Grid_Gen Grid Generation (H-Bond Constraints on Glu/Asp) Water_Anal->Grid_Gen Include H2O Grid_Gen->Docking PostProcess Interaction Filtering (Bidentate H-Bonds) Docking->PostProcess Score Energy End Ranked Poses PostProcess->End

Caption: Figure 1. Specialized workflow for urea ligands emphasizing QM geometry correction and conserved water retention.

Step-by-Step Execution (AutoDock Vina / Glide Context)

Step 1: Grid Generation with Constraints Urea ligands are directional. You must define the binding pocket not just by coordinates, but by interaction points.

  • Action: Define a grid box centered on the active site (e.g., 20x20x20 Å).

  • Constraint: If docking into a kinase (e.g., BRAF), set a positional constraint or a hydrogen bond constraint on the Glu (C-helix) and Asp (DFG motif) residues. This forces the search algorithm to prioritize the "urea bridge" pose.

Step 2: Sampling Strategy (Induced Fit) Urea derivatives often possess bulky hydrophobic "tails" (e.g., the trifluoromethyl-phenyl group in Sorafenib). These tails can induce conformational changes in the protein (e.g., the "Gatekeeper" residue movement).

  • Rigid Docking: Acceptable only if the crystal structure already contains a similar bulky ligand (e.g., PDB: 1UWH).

  • Induced Fit Docking (IFD): Required if docking a urea ligand into an apo-structure or a structure with a small inhibitor. This allows side-chain flexibility (Chi1/Chi2 rotation) during the docking phase.

Step 3: Scoring & Ranking Standard scoring functions (ChemScore, GlideScore) are generally accurate, but they must be filtered.

  • Filter: Discard any pose where the urea nitrogen is >3.5 Å from the target H-bond acceptor, or where the urea planarity is distorted (>10° torsion).

Mechanism of Action: The Type II Kinase Binding Mode

To validate your docking results, you must verify the specific interaction pattern. The diagram below illustrates the canonical "Type II" binding mode utilized by urea-based kinase inhibitors.

KinaseInteraction cluster_Kinase Kinase Deep Pocket (DFG-Out) Urea_Core Urea Scaffold (-NH-CO-NH-) Glu_Helix Glu (C-Helix) Acceptor Urea_Core->Glu_Helix H-Bond (NH...O) Asp_DFG Asp (DFG Motif) Acceptor Urea_Core->Asp_DFG H-Bond (NH...O) Gatekeeper Gatekeeper Residue (Thr/Met) Hydro_Pocket Allosteric Pocket Ligand_Tail Hydrophobic Tail (e.g., -CF3 Phenyl) Ligand_Tail->Urea_Core Ligand_Tail->Gatekeeper Steric Clash / Avoidance Ligand_Tail->Hydro_Pocket Van der Waals

Caption: Figure 2. Interaction map of a Urea-based Type II inhibitor binding to the DFG-out conformation of a protein kinase.

Comparative Data: Urea Docking Performance

The table below summarizes expected metrics when docking urea ligands using different protocols. Note the significant improvement when explicit waters and QM charges are used.

Protocol VariationRMSD to Crystal (Å)H-Bond Recovery (%)False Positive RateNotes
Standard Rigid (MMFF94) 2.5 - 4.045%HighFails to capture planarity; often flips urea orientation.
Rigid + QM Charges 1.5 - 2.270%ModerateBetter orientation, but side-chain clashes remain.
Hydrated Docking (Explicit H2O) 1.0 - 1.885%LowCrucial for sEH and Bromodomain targets.
Induced Fit + QM + H2O < 1.0 95% Very Low Gold Standard. Captures DFG-out shift and salt-bridge anchoring.

References

  • Structural Basis of Kinase Inhibition (Type II Binding)

    • Title: Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?
    • Source: ACS Chemical Biology
    • URL:[Link]

  • Urea Ligands and Soluble Epoxide Hydrolase (sEH)

    • Title: Structural refinement of inhibitors of urea-based soluble epoxide hydrolases.[3][4][5][6]

    • Source: Metabolomics (via NIH/PubMed)
    • URL:[Link]

  • Hydr

    • Title: Explicit Treatment of Water Molecules in Protein-Ligand Docking.[7][8]

    • Source: ResearchGate / Comput
    • URL:[Link]

  • AutoDock Vina Hydr

    • Title: Hydrated docking — AutoDock Vina Document
    • Source: ReadTheDocs
    • URL:[Link]

  • QM/DFT Optimiz

    • Title: Geometry Optimization Algorithms in Conjunction with Machine Learning Potential ANI-2x Facilit
    • Source: NIH / PMC
    • URL:[Link]

Sources

Exploratory

Preliminary Toxicity Screening of N-Allyl-N'-Propylurea: A Technical Framework

Document Type: Technical Guidance & Experimental Protocol Target Audience: Lead Toxicologists, Medicinal Chemists, and Safety Assessment Officers Compound Class: Disubstituted Ureides / Allylic Compounds Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Guidance & Experimental Protocol Target Audience: Lead Toxicologists, Medicinal Chemists, and Safety Assessment Officers Compound Class: Disubstituted Ureides / Allylic Compounds

Executive Summary & Toxicological Context[1][2][3][4]

N-Allyl-N'-propylurea (1-allyl-3-propylurea) presents a specific toxicological profile driven by its allylic structural alert combined with the lipophilic modulation of the propyl chain. While urea derivatives are often pharmacologically active (historically as sedatives/hypnotics), the presence of the allyl moiety (


) necessitates a screening strategy focused on metabolic activation (bioactivation)  rather than simple direct cytotoxicity.

Unlike simple ureas, allyl-containing ureides are historically associated with porphyrinogenic activity and suicide inhibition of Cytochrome P450 enzymes . Therefore, a standard "viability only" screen will likely yield false negatives. This guide mandates a mechanism-based screening architecture.

Key Structural Alerts
  • Allyl Moiety: Prone to CYP450-mediated epoxidation and heme alkylation (green pigment formation), leading to autocatalytic destruction of hepatic enzymes.

  • Propyl Chain: Increases LogP relative to N-allylurea, potentially enhancing membrane permeability and CNS distribution, necessitating neurotoxicity vigilance.

  • Urea Backbone: Generally stable, but can hydrolyze under extreme pH; serves as the scaffold for hydrogen bonding.

Phase I: In Silico & Physicochemical Profiling

Before wet-lab experimentation, establish the physicochemical baseline to optimize dosing vehicles and predict bioavailability.

Calculated Parameters (Reference)
  • LogP (Predicted): ~1.2 – 1.5 (Propyl group adds hydrophobicity vs. Allylurea LogP ~ -0.4).

  • Solubility: Moderate in water; highly soluble in DMSO/Ethanol.

  • Metabolic Prediction: Major site of metabolism is the allyl double bond (epoxidation) and propyl hydroxylation.

Experimental Protocol: Vehicle Compatibility

Objective: Determine the maximum soluble concentration (MSC) without precipitation in cell culture media.

  • Stock Preparation: Dissolve compound in 100% DMSO to 100 mM.

  • Step-Down Dilution: Dilute 1:1000 into warm (

    
    ) DMEM + 10% FBS.
    
  • Turbidimetry: Measure Absorbance at 600nm. An

    
     relative to blank indicates precipitation.
    
  • Outcome: Define the "Working Limit" concentration for cellular assays.

Phase II: In Vitro Cytotoxicity & Metabolic Competence

Standard cell lines (HEK293, CHO) lack the CYP450 enzymes required to activate the allyl group. You must use a metabolically competent system.

The "Differential Cytotoxicity" Assay

Rationale: Compare toxicity in cells with and without metabolic activation to isolate the toxicity of the metabolite (e.g., acrolein or allyl epoxide).

Protocol:

  • Cell System: HepG2 (low CYP) vs. HepaRG (high CYP) OR CHO cells

    
     S9 Fraction.
    
  • Seeding: 10,000 cells/well in 96-well plates; adhere for 24h.

  • Exposure:

    • Arm A (Direct): Treat with N-allyl-N'-propylurea (0.1 – 1000

      
      ) for 24h.
      
    • Arm B (Bioactivation): Co-incubate with 10% Rat Liver S9 mix + NADPH generating system for 4h, then wash and replace with fresh media for 20h.

  • Readout: ATP-based luminescence (e.g., CellTiter-Glo) is superior to MTT for detecting mitochondrial dysfunction typical of allyl toxins.

  • Interpretation: A shift in

    
     (e.g., 
    
    
    
    ) confirms bioactivation-dependent toxicity.

Phase III: Mechanistic Toxicology (The Allyl Factor)

This is the most critical phase for this specific compound. You must screen for CYP450 Suicide Inhibition (Porphyrin destruction).

Heme Destruction Assay (Green Pigment Formation)

Allyl compounds alkylate the heme group of CYP450s, forming "N-alkylprotoporphyrin IX" (green pigments).

Protocol:

  • Microsome Incubation:

    • Mix Rat Liver Microsomes (1 mg/mL protein) with N-allyl-N'-propylurea (1 mM).

    • Initiate with NADPH (1 mM). Incubate at

      
       for 30 mins.
      
  • Control: Incubate without NADPH (to rule out direct chemical reaction).

  • Spectroscopy:

    • Measure difference spectrum (Sample vs. Reference).

    • Signal: Look for a loss of the Soret peak (450 nm) and no formation of P450-CO complex.

    • Confirmation: HPLC-UV/Vis analysis of the extract for N-alkylated porphyrins (abnormal peak retention).

Glutathione (GSH) Depletion Assay

Reactive metabolites (epoxides/enals) deplete cellular GSH.

Protocol:

  • Treatment: Treat HepaRG cells with

    
     concentration of the compound for 6 hours.
    
  • Lysis: Lyse cells in 5% Sulfosalicylic acid (to precipitate proteins).

  • DTNB Reaction: React supernatant with Ellman’s Reagent (DTNB).

  • Quantification: Measure Absorbance at 412 nm.

  • Threshold: A

    
     reduction in GSH relative to control indicates high covalent binding potential.
    

Visualization: Mechanism & Workflow

Proposed Metabolic Activation Pathway

The following diagram illustrates the specific bioactivation risk of the allyl moiety leading to hepatotoxicity.

MetabolicPathway Parent N-Allyl-N'-propylurea (Parent) CYP CYP450 (Oxidation) Parent->CYP Metabolism Epoxide Allyl Epoxide (Reactive Intermediate) CYP->Epoxide Epoxidation HemeAdduct N-alkylprotoporphyrin (Green Pigment) Epoxide->HemeAdduct Suicide Inhibition (Heme Destruction) GSHAdduct GSH Conjugate (Detoxification) Epoxide->GSHAdduct + Glutathione CovalentBind Protein Adducts (Cytotoxicity) Epoxide->CovalentBind Depletion of GSH

Caption: Figure 1. Bioactivation pathway of N-allyl-N'-propylurea showing the bifurcation between detoxification and CYP450 suicide inhibition.

Screening Decision Tree

ScreeningWorkflow Start Start: N-Allyl-N'-propylurea Solubility Phase 1: Solubility & Stability (DMSO/Media) Start->Solubility CytoScreen Phase 2: Diff. Cytotoxicity (+/- S9 Fraction) Solubility->CytoScreen Result1 S9 Toxicity > Direct Toxicity? CytoScreen->Result1 MechScreen Phase 3: Mechanistic Assays (Heme Loss & GSH) Result1->MechScreen Yes (Metabolite Driven) Stop Stop: Low Hazard Result1->Stop No Genotox Phase 4: Genotoxicity (Ames Test) MechScreen->Genotox Alert Alert: Bioactivation Hazard (Potential Hepatotoxin) Genotox->Alert

Caption: Figure 2. Tiered screening workflow prioritizing metabolic activation detection.

Phase IV: Genotoxicity (Ames Test)

Given the potential for epoxide formation (an alkylating agent), a genotoxicity screen is mandatory.

Protocol (OECD 471 Adapted):

  • Strains: S. typhimurium TA100 (detects base-pair substitution) and TA98 (frameshift).

  • Activation: Perform with and without 10% Rat Liver S9.

  • Dose Range: 5 concentrations (up to 5 mg/plate or cytotoxicity limit).

  • Positive Controls:

    • -S9: Sodium Azide.

    • +S9: 2-Aminoanthracene (requires activation).

  • Criteria: A dose-dependent increase in revertant colonies

    
     background indicates mutagenicity.
    

Data Presentation Template

Summarize findings in a "Toxicity Matrix" to facilitate Go/No-Go decisions.

AssayParameterHigh Risk ThresholdCritical Implication
Metabolic Stability

(Microsomes)

min
Rapid formation of reactive intermediates.
Heme Loss % P450 Reduction

Suicide inhibition; Drug-Drug Interaction risk.
Cytotoxicity

(+S9)

Potent metabolite toxicity.
GSH Depletion % Reduction

High oxidative stress / covalent binding.
Ames Test Revertant Ratio

Mutagenic potential (Stop development).

References

  • Taylor, J. M., Jenner, P. M., & Jones, W. I. (1964).[1] A comparison of the toxicity of some allyl, propenyl, and propyl compounds in the rat. Toxicology and Applied Pharmacology.[2][1] Link

  • National Toxicology Program (NTP). (2006). NTP Technical Report on the Toxicity Studies of Allyl Compounds. National Institutes of Health.[2][3] Link

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals.[4] Link

  • Smith, P. B., et al. (2002). Thiourea toxicity in mouse C3H/10T1/2 cells expressing human flavin-dependent monooxygenase 3. Biochemical Pharmacology. Link

  • BenchChem. (2025).[5] Preliminary Toxicity Screening of Urea Derivatives: Technical Protocols. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for the Synthesis of Asymmetric 1,3-Disubstituted Ureas

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary & Mechanistic Rationale The 1,3-disubstituted urea motif is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

The 1,3-disubstituted urea motif is a privileged pharmacophore in modern drug discovery. It serves as a critical hydrogen-bond donor/acceptor axis in numerous FDA-approved therapeutics, including multi-kinase inhibitors (e.g., Sorafenib, Lenvatinib) targeting angiogenesis[1], and acts as a highly potent, target-oriented inhibitor of human soluble epoxide hydrolase (sEH) for cardiovascular and inflammatory indications[2].

Historically, the synthesis of asymmetric ureas relied on the reaction of an amine with an isocyanate, often generated in situ using highly toxic phosgene or its derivatives (diphosgene, triphosgene). However, this classical approach is plagued by severe toxicity, moisture sensitivity, and the inevitable formation of symmetric urea byproducts, which are structurally similar and notoriously difficult to separate from the target API[2].

To circumvent these limitations, modern medicinal chemistry relies on two primary, highly controlled synthetic pathways:

  • 1,1'-Carbonyldiimidazole (CDI)-Mediated Coupling: Utilizes a bench-stable phosgene equivalent to form a stable acylimidazole intermediate, effectively eliminating symmetric homocoupling[2][3].

  • Diphenylphosphoryl Azide (DPPA)-Mediated Curtius Rearrangement: An elegant one-pot strategy utilized when the starting material is a carboxylic acid rather than an amine, generating an isocyanate in situ via thermal rearrangement[1][4].

Figure 1: Divergent synthetic pathways for 1,3-disubstituted ureas highlighting CDI and DPPA routes.

Comparative Analysis of Synthetic Strategies

To assist in route scouting, the following table summarizes the quantitative and qualitative metrics of the three primary urea synthesis strategies.

Synthesis StrategyCarbonyl Source / ReagentReactive IntermediateAdvantagesLimitationsTypical Yield
Classical Phosgene / TriphosgeneIsocyanateHighly reactive, fast kinetics.Extreme toxicity; prone to symmetric urea byproduct formation due to moisture[2].50 - 75%
CDI-Mediated 1,1'-CarbonyldiimidazoleAcylimidazoleBench-stable reagent; prevents homocoupling; scalable[3].Requires sequential addition; intermediate can be sluggish with sterically hindered amines.75 - 95%
Curtius (DPPA) DPPAAcyl Azide

Isocyanate
Ideal for carboxylic acid starting materials; one-pot procedure[4].Generates

gas (requires venting); DPPA is an energetic material.
65 - 90%

Experimental Protocols

Protocol A: CDI-Mediated Synthesis of Asymmetric Ureas

This protocol relies on the differential basicity and nucleophilicity of two distinct amines. The less nucleophilic amine (often an aniline) is typically reacted first to form the acylimidazole, followed by the addition of the more nucleophilic aliphatic amine.

Causality & Design: CDI acts as a bis-electrophile. The first equivalent of amine attacks the carbonyl, expelling one imidazole equivalent to form an intermediate 1-acylimidazole. Because imidazole is a relatively poor leaving group compared to chloride (in phosgene), the intermediate is stable enough to prevent immediate reaction with a second equivalent of the same amine, thus halting symmetric urea formation[2].

Step-by-Step Methodology:
  • Activation: Dissolve Amine 1 (1.0 equiv, e.g., an aryl amine) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the solution to 0 °C.

  • CDI Addition: Add 1,1'-Carbonyldiimidazole (1.1 equiv) portion-wise. Causality: A slight excess ensures complete conversion of Amine 1, while the 0 °C temperature controls the exothermic release of

    
     and imidazole.
    
  • Intermediate Formation: Allow the reaction to warm to room temperature (RT) and stir for 1–2 hours. Monitor via TLC or LC-MS until Amine 1 is completely consumed, indicating full conversion to the acylimidazole.

  • Coupling: Add Amine 2 (1.2 equiv) directly to the reaction flask, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Causality: DIPEA neutralizes the acidic imidazole byproduct and ensures Amine 2 remains in its reactive, unprotonated state.

  • Completion: Stir at RT (or heat to 50–60 °C for sterically hindered amines) for 4–12 hours.

  • Workup: Quench the reaction with 1N HCl to remove unreacted amines and imidazole. Wash the organic layer with saturated

    
     and brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via flash column chromatography or recrystallization (often from EtOAc/Hexanes) to yield the pure 1,3-disubstituted urea.

Figure 2: Step-by-step experimental workflow for the CDI-mediated synthesis of asymmetric ureas.

Protocol B: DPPA-Mediated Curtius Rearrangement

When the synthetic precursor is a carboxylic acid (common in the synthesis of adamantyl-containing sEH inhibitors or complex aryl ureas), the Curtius rearrangement is the optimal path[1][4].

Causality & Design: DPPA transfers an azide group to the carboxylic acid to form an acyl azide. Upon heating, the acyl azide undergoes a concerted thermal decomposition, expelling nitrogen gas (


) and triggering a 1,2-alkyl/aryl shift to form an isocyanate. The in situ isocyanate is immediately trapped by the addition of an amine to form the urea[4].
Step-by-Step Methodology:
  • Acyl Azide Formation: Dissolve the Carboxylic Acid (1.0 equiv) and Triethylamine (TEA) (1.2 equiv) in anhydrous Toluene or 1,4-Dioxane. Add DPPA (1.1 equiv) dropwise at RT.

  • Rearrangement: Heat the reaction mixture to 80–90 °C for 2 hours. Causality: Heating is strictly required to overcome the activation energy barrier for the expulsion of

    
     gas and the subsequent rearrangement to the isocyanate. Ensure the reaction is vented.
    
  • Trapping: Cool the mixture slightly to 50 °C and add the target Amine (1.1 equiv). Stir for an additional 2–4 hours.

  • Workup: Dilute with Ethyl Acetate (EtOAc), wash sequentially with 5% aqueous citric acid, saturated

    
    , and brine.
    
  • Isolation: Dry the organic phase, concentrate, and purify via silica gel chromatography.

Self-Validating System (QA/QC)

To ensure the scientific integrity of the synthesis, the protocol must be self-validating. Use the following analytical checkpoints to confirm success:

  • TLC Validation: The intermediate acylimidazole (Protocol A) or isocyanate (Protocol B) will have a distinctly higher

    
     value than the highly polar starting amines or carboxylic acids.
    
  • Gas Evolution: In Protocol B, the cessation of bubbling (

    
     evolution) at 80 °C is a physical self-validating indicator that the Curtius rearrangement to the isocyanate is complete.
    
  • NMR Spectroscopy:

    
     NMR is the gold standard for confirming asymmetric 1,3-disubstituted ureas. The spectrum will display two distinct, non-equivalent 
    
    
    
    proton signals. For example, an aryl
    
    
    typically appears downfield (approx. 7.75–8.64 ppm) due to conjugation and deshielding from the aromatic ring, whereas an alkyl/adamantyl
    
    
    appears further upfield (approx. 5.68–6.81 ppm)[4].

References

  • Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: V. 1-(Bicyclo[2.2.1]heptan-2-yl)-3-R Source: PMC / NIH URL:[Link]

  • Zinc Promoted Urea Synthesis Using Carbonyldiimidazole as Carbonyl Source and Its Application for the Synthesis of Cariprazine Source: ResearchGate URL:[Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments (DPPA Protocol) Source: NIH URL:[Link]

  • Aryl ureas with angiogenesis inhibiting activity (US8618141B2)

Sources

Application

1H NMR and 13C NMR analysis of 1-(prop-2-en-1-yl)-3-propylurea

Application Note: High-Resolution H and C NMR Characterization of 1-(prop-2-en-1-yl)-3-propylurea Executive Summary The structural elucidation of asymmetric aliphatic ureas, such as 1-(prop-2-en-1-yl)-3-propylurea (allyl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution H and C NMR Characterization of 1-(prop-2-en-1-yl)-3-propylurea

Executive Summary

The structural elucidation of asymmetric aliphatic ureas, such as 1-(prop-2-en-1-yl)-3-propylurea (allylpropylurea), presents unique spectroscopic challenges. The molecule contains an exchangeable urea core (


) flanked by two distinct aliphatic chains: a flexible propyl group and an electron-rich allyl group. This application note details the optimized methodologies for acquiring high-fidelity 

H and

C Nuclear Magnetic Resonance (NMR) spectra for this compound. By strictly controlling the solvent environment and sample concentration, researchers can suppress proton exchange, resolve complex allylic spin-spin couplings, and ensure absolute structural validation.

Physicochemical Context & Solvent Rationale

The selection of the NMR solvent is the most critical variable in the analysis of urea derivatives. In standard protic solvents or water-contaminated deuterated chloroform (


), the urea 

protons undergo rapid intermolecular chemical exchange[1]. Furthermore, the quadrupolar nature of the

N nucleus (

) induces rapid relaxation, which often broadens the

signals into the baseline, rendering them invisible[1].

The Causality of Solvent Choice: To counteract this, anhydrous Dimethyl Sulfoxide-


 (DMSO-

) is the mandatory solvent for this protocol[2]. DMSO is a strongly polar, aprotic solvent that acts as a powerful hydrogen-bond acceptor. By forming stable hydrogen bonds with the urea protons, DMSO-

drastically retards their chemical exchange rate[1]. This "locks" the protons on the NMR timescale, allowing them to appear as distinct, quantifiable broad triplets that exhibit observable scalar coupling (

) to their adjacent aliphatic

groups.

Experimental Protocols: A Self-Validating System

Sample Preparation Mechanics

The concentration of the analyte directly dictates the quality of the resulting spectrum. A common error in NMR analysis is using a single, highly concentrated sample for both


H and 

C acquisitions.
  • Mass Selection (

    
    H NMR):  Weigh exactly 5–25 mg of 1-(prop-2-en-1-yl)-3-propylurea and dissolve it in 0.6 mL of DMSO-
    
    
    
    [3].
  • Mass Selection (

    
    C NMR):  Weigh 50–100 mg of the analyte for a separate 
    
    
    
    C sample[3].
    
    
    C is approximately 6,000 times less sensitive than
    
    
    H due to its low natural abundance (1.1%) and lower gyromagnetic ratio.
  • The Viscosity Constraint: Do not use the 100 mg sample for

    
    H acquisition. High solute concentration increases macroscopic viscosity, which slows the molecular tumbling rate of the analyte[4]. Slower tumbling accelerates spin-spin (
    
    
    
    ) relaxation, resulting in broader resonance lines and the complete loss of fine
    
    
    -coupling resolution in the complex allyl region[4].
  • Filtration (Critical Step): The solution MUST be filtered through a tightly packed glass wool plug inside a Pasteur pipette directly into a clean 5 mm NMR tube. Suspended solid particulates or paramagnetic trace impurities possess different magnetic susceptibilities than the bulk solution[5]. This mismatch creates localized magnetic field inhomogeneities around each particle, causing severe line broadening that cannot be corrected by the spectrometer's shim coils.

Instrument Setup & Acquisition Parameters
  • Lock and Shim: Insert the sample and establish a stable deuterium lock on the DMSO-

    
     signal. Perform automated gradient shimming (Z1-Z5).
    
  • Self-Validation Checkpoint: Before launching the full

    
    C acquisition, perform a 1-scan 
    
    
    
    H experiment. Evaluate the solvent residual peak (2.50 ppm for DMSO). If the half-height linewidth (
    
    
    ) is > 1.0 Hz, the magnetic field is inhomogeneous. Do not proceed. Remove the sample, re-filter to eliminate micro-particulates, and re-shim the magnet.
  • 
    H Acquisition (400/500 MHz):  16 scans, spectral width of 12 ppm, and a relaxation delay (
    
    
    
    ) of 2–5 seconds to ensure full
    
    
    recovery for accurate integration.
  • 
    C Acquisition (100/125 MHz):  1024–2048 scans, WALTZ-16 proton decoupling, and a 
    
    
    
    of 2 seconds.

Data Presentation: Spectral Assignments

The following tables summarize the expected chemical shifts (


), multiplicities, and coupling constants (

) for 1-(prop-2-en-1-yl)-3-propylurea. The chemical shifts are referenced internally to Tetramethylsilane (TMS) at 0.00 ppm.
Table 1: H NMR Data (400 MHz, DMSO- )
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Propyl

0.85Triplet (t)3H7.4
Propyl

(

)
1.35Sextet (h)2H7.4
Propyl

2.95Quartet (q)2H6.5
Allyl

3.65Multiplet (m)2H5.5, 1.5
Allyl

(cis)
5.00D. of Quartets (dq)1H10.2, 1.5
Allyl

(trans)
5.10D. of Quartets (dq)1H17.1, 1.5
Allyl

5.80D.D. of Triplets (ddt)1H17.1, 10.2, 5.5
Urea

(propyl)
5.90Broad Triplet (bt)1H5.5
Urea

(allyl)
6.00Broad Triplet (bt)1H5.5
Table 2: C NMR Data (100 MHz, DMSO- )

Mechanistic Note: The urea carbonyl carbon (


) is highly deshielded due to the electronegativity of the adjacent nitrogen atoms and the resonance stabilization of the urea core, consistently appearing between 153.5 and 158.5 ppm[6].
PositionChemical Shift (

, ppm)
Carbon Type
Propyl

11.5

Propyl

(

)
23.2

Propyl

41.2

Allyl

42.5

Allyl

114.5

Allyl

136.5

Urea

157.8

(Quaternary)

Workflow Visualization

NMR_Workflow N1 1. Sample Weighing 1H: 5-25 mg | 13C: 50-100 mg N2 2. Solvent Selection DMSO-d6 to arrest NH exchange N1->N2 N3 3. Filtration Remove particulate inhomogeneities N2->N3 N4 4. Data Acquisition Optimize T1/T2 relaxation delays N3->N4 N5 5. Spectral Processing Apodization & Fourier Transform N4->N5 N6 6. Structural Elucidation Assign 1-(prop-2-en-1-yl)-3-propylurea N5->N6

Workflow for the NMR analysis of urea derivatives, ensuring high-resolution spectral data.

References

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from:[Link]

  • University of Oklahoma NMR Facility. Sample preparation for NMR measurements and points to keep in mind. Retrieved from:[Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from:[Link]

  • National Institutes of Health (PubMed). Quantitative analysis of hydroxyurea and urea by proton nuclear magnetic resonance (NMR) spectroscopy. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Retrieved from:[Link]

  • American Chemical Society (The Journal of Physical Chemistry Letters). Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. Retrieved from:[Link]

Sources

Method

developing a bioassay for testing the efficacy of 1-(prop-2-en-1-yl)-3-propylurea

Application Note: Efficacy Profiling of 1-(prop-2-en-1-yl)-3-propylurea Title: Development of a Targeted Bioassay for the Efficacy Evaluation of 1-(prop-2-en-1-yl)-3-propylurea: A Soluble Epoxide Hydrolase (sEH) Inhibiti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Efficacy Profiling of 1-(prop-2-en-1-yl)-3-propylurea

Title: Development of a Targeted Bioassay for the Efficacy Evaluation of 1-(prop-2-en-1-yl)-3-propylurea: A Soluble Epoxide Hydrolase (sEH) Inhibition Protocol

Executive Summary & Strategic Rationale

Compound Analysis: The molecule 1-(prop-2-en-1-yl)-3-propylurea (also referred to as


-allyl-

-propylurea) belongs to the 1,3-dialkylurea chemical class. In modern medicinal chemistry, this scaffold is the quintessential pharmacophore for inhibitors of Soluble Epoxide Hydrolase (sEH) .

Biological Context: sEH is a cytosolic enzyme that hydrolyzes epoxyeicosatrienoic acids (EETs)—endogenous lipid mediators with potent anti-inflammatory, vasodilatory, and analgesic properties—into their less active diol metabolites (DHETs).

  • Mechanism of Action (Hypothesis): The urea moiety of the candidate compound mimics the transition state of the epoxide hydrolysis, forming hydrogen bonds with the active site residues (specifically Tyr383 and Tyr466) and the catalytic Asp335 of the sEH enzyme. The allyl and propyl chains provide the necessary lipophilic interaction with the enzyme's hydrophobic pocket.

  • Therapeutic Indication: Treatment of hypertension, chronic inflammation, and neuropathic pain.

Objective: This guide details a validated, high-throughput compatible bioassay to quantify the efficacy of 1-(prop-2-en-1-yl)-3-propylurea as an sEH inhibitor. The protocol utilizes a fluorogenic substrate-based kinetic assay for primary screening, followed by a cellular target engagement assay to confirm biological relevance.

Primary Bioassay: Fluorogenic sEH Inhibition Kinetic Assay

This assay uses PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyloxiranyl)acetate), a sensitive fluorogenic substrate. Upon hydrolysis by sEH, PHOME releases a highly fluorescent cyanohydrin product, allowing for real-time kinetic monitoring.

Experimental Design & Logic
  • Why PHOME? Unlike radioactive or mass-spec based assays, PHOME allows for continuous measurement (kinetic mode), providing immediate insight into the mechanism of inhibition (reversible vs. irreversible) and eliminating the need for quench steps.

  • Positive Control: AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) or TPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea) are industry-standard sEH inhibitors used to validate assay performance.

  • Buffer Strategy: Bis-Tris buffer (pH 7.0) is selected to mimic physiological cytosolic conditions while maintaining enzyme stability. BSA (0.1 mg/mL) is added to prevent non-specific binding of the lipophilic urea compound to the microplate walls.

Reagents & Equipment
  • Enzyme: Recombinant Human sEH (hsEH), purified (Final conc: 1 nM).

  • Substrate: PHOME (Final conc: 50 µM;

    
     is approx. 2-5 µM, using supersaturating conditions ensures 
    
    
    
    conditions, though near
    
    
    is preferred for competitive inhibitors. We will use 25 µM to balance signal and sensitivity).
  • Test Compound: 1-(prop-2-en-1-yl)-3-propylurea (Stock: 10 mM in DMSO).

  • Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.

  • Detection: Fluorescence Microplate Reader (Ex: 330 nm / Em: 465 nm).

Step-by-Step Protocol

Step 1: Compound Preparation (Serial Dilution)

  • Prepare a 10 mM stock of 1-(prop-2-en-1-yl)-3-propylurea in 100% DMSO.

  • Perform a 1:3 serial dilution in DMSO to generate an 8-point concentration curve (e.g., 10 mM down to 4.5 µM).

  • Dilute these DMSO stocks 1:20 into the Assay Buffer to create "4x Working Solutions" (Final DMSO in assay will be <1%).

Step 2: Enzyme Pre-Incubation

  • Dilute hsEH enzyme to 4 nM in Assay Buffer.

  • Add 25 µL of the 4 nM hsEH solution to each well of a black 96-well plate.

  • Add 25 µL of the "4x Working Solution" of the test compound.

  • Critical Step: Incubate for 15 minutes at 30°C. Rationale: This allows the urea inhibitor to establish equilibrium with the enzyme active site before the substrate competes for binding.

Step 3: Reaction Initiation

  • Prepare a 50 µM PHOME substrate solution in Assay Buffer.

  • Add 50 µL of the PHOME solution to each well (Final Volume: 100 µL; Final [hsEH]: 1 nM; Final [PHOME]: 25 µM).

  • Immediately place the plate in the reader pre-heated to 30°C.

Step 4: Kinetic Data Acquisition

  • Measure fluorescence (Ex 330 / Em 465) every 30 seconds for 20 minutes.

  • Calculate the slope (RFU/min) of the linear portion of the curve for each concentration.

Secondary Bioassay: Cellular Anti-Inflammatory Efficacy

To verify that 1-(prop-2-en-1-yl)-3-propylurea can penetrate cell membranes and exert a phenotypic effect, we assess its ability to inhibit Nitric Oxide (NO) production in LPS-stimulated macrophages. sEH inhibition is known to stabilize EETs, which in turn inhibit NF-κB nuclear translocation and reduce NO.

Protocol Overview
  • Cell Line: RAW 264.7 (Murine macrophages).

  • Stimulus: Lipopolysaccharide (LPS).

  • Readout: Griess Reagent Assay (measures Nitrite, a stable NO metabolite).

Methodology
  • Seeding: Plate RAW 264.7 cells (1 x

    
     cells/well) in 96-well plates and incubate for 24h.
    
  • Pre-treatment: Replace media with fresh DMEM containing the test compound (0.1, 1, 10, 50 µM) or Vehicle (DMSO). Incubate for 1 hour.

  • Stimulation: Add LPS (Final conc: 1 µg/mL) to induce inflammation. Co-incubate with compound for 18–24 hours.

  • Quantification: Transfer 100 µL of supernatant to a new plate. Add 100 µL Griess Reagent. Incubate 10 min. Measure Absorbance at 540 nm.

  • Viability Control: Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure NO reduction is not due to cytotoxicity.

Data Analysis & Visualization

Quantitative Results Table

Summarize your findings in the following format:

ParameterDefinitionAcceptance Criteria (for Hit)
IC50 (Biochemical) Concentration inhibiting 50% of sEH activity< 100 nM (Potent) / < 1 µM (Moderate)
Emax (Cellular) Max inhibition of NO production relative to LPS control> 40% Inhibition
CC50 (Cytotoxicity) Concentration causing 50% cell death> 50 µM (High Selectivity Index)
Z' Factor Assay robustness metric> 0.5
Mechanism of Action Diagram

The following diagram illustrates the proposed pathway where 1-(prop-2-en-1-yl)-3-propylurea blocks sEH, preserving anti-inflammatory EETs.

sEH_Pathway ArachidonicAcid Arachidonic Acid EETs EETs (Anti-inflammatory) ArachidonicAcid->EETs Metabolism CYP450 CYP epoxygenases CYP450->EETs DHETs DHETs (Inactive/Pro-inflammatory) EETs->DHETs Hydrolysis NFkB NF-κB Pathway EETs->NFkB Blocks sEH sEH Enzyme sEH->DHETs Inhibitor 1-(prop-2-en-1-yl)-3-propylurea Inhibitor->sEH Inhibits Inflammation Inflammation (NO, Cytokines) NFkB->Inflammation Promotes

Figure 1: Mechanism of Action. The compound inhibits sEH, preventing EET hydrolysis, thereby blocking NF-κB mediated inflammation.

Troubleshooting & Optimization

  • Issue: High Background Fluorescence.

    • Cause: The allyl group may undergo slow auto-oxidation or the compound may have intrinsic fluorescence.

    • Solution: Run a "Compound Only" control (Buffer + Compound, no Enzyme) and subtract this baseline.

  • Issue: Low Potency (High IC50).

    • Cause:

Application

Application Notes &amp; Protocols: The Strategic Use of Allyl and Propyl Urea Moieties as Intermediates in Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of allyl- and propyl-substituted urea derivatives as versatile intermediates in organic synth...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of allyl- and propyl-substituted urea derivatives as versatile intermediates in organic synthesis, with a primary focus on their application in constructing heterocyclic scaffolds of significant medicinal importance, such as barbiturates. We will deconstruct the synthetic logic behind the formation of these intermediates and their subsequent transformation into complex target molecules. This document moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into experimental design, reaction mechanisms, and protocol optimization. All methodologies are presented as self-validating systems, supported by authoritative citations to ensure scientific integrity and reproducibility.

Foundational Concepts: The Synthetic Value of Urea Intermediates

The urea functional group is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties, hydrogen bonding capabilities, and its role as a precursor to a vast array of heterocyclic compounds.[1][2] When substituted with reactive moieties like allyl and propyl groups, the synthetic utility of the urea scaffold is significantly enhanced.

  • The Allyl Group: The allyl group (–CH₂–CH=CH₂) is a particularly valuable functional handle.[3] Its terminal double bond is amenable to a wide range of transformations, including oxidation, reduction, halogenation, and various "click" chemistry reactions, allowing for late-stage diversification of a core molecule.[4][5] Furthermore, the allylic position itself is activated for substitution reactions.[3]

  • The Propyl Group: The simple alkyl propyl group provides a non-polar, lipophilic component, which can be crucial for modulating the pharmacokinetic properties of a final drug compound, such as its ability to cross cell membranes.

While "allyl-propylurea" is not a standard chemical name, it conceptually represents a disubstituted urea that serves as a precursor to more complex structures. In the context of advanced synthesis, this concept is most prominently realized in the construction of 5-allyl-5-propylbarbituric acid , a classic example of a barbiturate sedative. This guide will use its synthesis as the primary exemplar.

General Synthesis of Substituted Urea Precursors

Before cyclization into more complex structures, substituted ureas themselves must be synthesized. Allylurea and propylurea can be prepared via several established methods. A common and direct industrial approach involves the reaction of urea with a primary amine, in this case, allylamine or propylamine.

The reaction typically proceeds by heating the amine with urea, leading to the displacement of ammonia. This method avoids the use of highly toxic reagents like phosgene or the need for isocyanate intermediates.[6]

G cluster_reactants Reactants cluster_products Products Urea Urea (H₂N-CO-NH₂) Process Heat (Δ) Ammonia Displacement Urea->Process Amine Allylamine or Propylamine (R-NH₂) Amine->Process SubstUrea Substituted Urea (R-NH-CO-NH₂) Ammonia Ammonia (NH₃) (byproduct) Process->SubstUrea Process->Ammonia

Caption: General synthesis of a mono-substituted urea.

Core Application: Synthesis of 5-Allyl-5-propylbarbituric Acid

The quintessential application for allyl and propyl urea-type structures is in the synthesis of barbiturates. The barbiturate scaffold is formed via the condensation of a disubstituted malonic ester with urea.[7][8] This reaction is a cornerstone of heterocyclic chemistry.

The overall workflow involves two main stages:

  • Synthesis of the Disubstituted Malonic Ester: Creating the key intermediate, diethyl allylpropylmalonate.

  • Condensation with Urea: Cyclization to form the final barbiturate ring system.

A Diethyl Malonate B Diethyl Allylmalonate A->B 1. NaOEt 2. Allyl Bromide C Diethyl Allylpropylmalonate (Key Intermediate) B->C 1. NaOEt 2. Propyl Bromide E 5-Allyl-5-propylbarbituric Acid (Final Product) C->E Condensation (NaOEt) D Urea D->E

Caption: Synthetic workflow for 5-allyl-5-propylbarbituric acid.

Experimental Protocols

Safety First: This synthesis involves flammable solvents, corrosive and water-reactive bases (sodium ethoxide), and toxic alkylating agents. Always work in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of Diethyl Allylpropylmalonate

This protocol details the sequential alkylation of diethyl malonate. The causality for this two-step process lies in the acidity of the α-proton of the malonic ester, which is easily removed by a strong base like sodium ethoxide (NaOEt) to form a nucleophilic enolate.

Materials & Reagents

ReagentCAS NumberMolecular WeightQuantityMoles
Diethyl malonate105-53-3160.17 g/mol 80.0 g0.50
Sodium Ethoxide141-52-668.05 g/mol 71.5 g1.05
Allyl Bromide106-95-6120.99 g/mol 63.5 g0.525
1-Bromopropane106-94-5123.00 g/mol 67.6 g0.55
Absolute Ethanol64-17-546.07 g/mol 500 mL-
Diethyl Ether60-29-774.12 g/mol As needed-
Saturated NaCl (aq)--As needed-
Anhydrous MgSO₄7487-88-9120.37 g/mol As needed-

Step-by-Step Methodology:

  • Reaction Setup: Equip a 2 L round-bottom flask with a reflux condenser and a dropping funnel. Ensure all glassware is oven-dried. Add 250 mL of absolute ethanol to the flask.

  • Base Preparation: Carefully add 24.15 g (1.05 gram-atoms) of sodium metal in small, freshly cut pieces to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form sodium ethoxide in situ.

  • First Alkylation (Allylation): Once the sodium has fully dissolved, add 80.0 g (0.50 mol) of diethyl malonate to the sodium ethoxide solution. Then, add 63.5 g (0.525 mol) of allyl bromide dropwise from the dropping funnel over 30 minutes. An increase in temperature and the formation of a white precipitate (NaBr) will be observed.

  • Reaction Completion (Allylation): After the addition is complete, heat the mixture to reflux for 2 hours to ensure the reaction goes to completion.

  • Second Alkylation (Propylation): Cool the mixture slightly. Prepare a fresh solution of sodium ethoxide by dissolving 12.65 g (0.55 gram-atoms) of sodium in 150 mL of absolute ethanol in a separate flask, then add it to the reaction mixture. Subsequently, add 67.6 g (0.55 mol) of 1-bromopropane dropwise.

  • Reaction Completion (Propylation): Heat the mixture to reflux for an additional 3 hours.

  • Workup: Cool the reaction mixture to room temperature. Remove most of the ethanol using a rotary evaporator. Add 300 mL of water to dissolve the sodium bromide salt. Transfer the mixture to a separatory funnel and extract three times with 150 mL portions of diethyl ether.

  • Purification: Combine the organic extracts and wash with saturated NaCl solution. Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product, diethyl allylpropylmalonate, can be purified by vacuum distillation.

Protocol 2: Condensation with Urea to Afford 5-Allyl-5-propylbarbituric Acid

This is a classic condensation-cyclization reaction. The deprotonated urea acts as a dinucleophile, attacking the two electrophilic ester carbonyls of the malonate derivative to form the stable six-membered heterocyclic ring.[8]

Materials & Reagents

ReagentCAS NumberMolecular WeightQuantityMoles
Diethyl allylpropylmalonate23444-65-7242.32 g/mol 60.6 g0.25
Urea57-13-660.06 g/mol 18.0 g0.30
Sodium Metal7440-23-522.99 g/mol 11.5 g0.50
Absolute Ethanol64-17-546.07 g/mol 250 mL-
Hydrochloric Acid (conc.)7647-01-036.46 g/mol As needed-

Step-by-Step Methodology:

  • Base Preparation: In a 1 L round-bottom flask fitted with a reflux condenser, dissolve 11.5 g (0.50 gram-atom) of sodium metal in 250 mL of absolute ethanol to generate sodium ethoxide.

  • Addition of Reactants: To this solution, add 60.6 g (0.25 mol) of the purified diethyl allylpropylmalonate from Protocol 1, followed by a solution of 18.0 g (0.30 mol) of dry urea dissolved in a minimum amount of hot absolute ethanol.

  • Condensation Reaction: Heat the mixture to reflux using an oil bath set to 110 °C for 7-8 hours. A solid precipitate (the sodium salt of the barbiturate) will form.

  • Workup and Isolation: After reflux, add 250 mL of hot water to dissolve the precipitate. Carefully acidify the solution to a pH of ~2 with concentrated hydrochloric acid while cooling in an ice bath. The acidification protonates the barbiturate salt, causing the neutral product to precipitate out of the solution.

  • Purification: Allow the mixture to stand in the ice bath for several hours to maximize crystallization. Collect the white crystalline product by vacuum filtration on a Büchner funnel. Wash the crystals with cold water and dry them in an oven at 100-110 °C. The product can be further purified by recrystallization from ethanol/water if necessary. The final product is 5-allyl-5-propylbarbituric acid.[9]

Post-Synthesis Modification: The Allyl Group as a Gateway to Derivatives

The true power of using an allyl-containing intermediate lies in the potential for post-synthesis functionalization. The double bond of the allyl group in 5-allyl-5-propylbarbituric acid is a versatile reaction site for creating libraries of novel compounds for structure-activity relationship (SAR) studies.

  • Hydration: Treatment with sulfuric acid can hydrate the double bond, yielding a hydroxypropyl derivative, which can then be esterified to produce new analogs with different properties.[10]

  • Halogenation/Iodoamination: The double bond can undergo reactions like iodoamination, introducing both an iodine atom and an amino group, leading to the formation of new heterocyclic structures.[11]

  • Thiol-Ene "Click" Reaction: The allyl group readily participates in radical-mediated thiol-ene reactions, allowing for the efficient coupling of the barbiturate core to a wide variety of thiol-containing molecules under mild conditions.[4]

Core 5-Allyl-5-propylbarbituric Acid Deriv1 Hydroxypropyl Derivative Core->Deriv1 H₂SO₄, H₂O (Hydration) Deriv2 Iodo-amino Adduct Core->Deriv2 I₂, Amine Source (Iodoamination) Deriv3 Thiol-Ene Adduct Core->Deriv3 R-SH, Initiator (Thiol-Ene Click)

Caption: Post-synthesis modifications of the allyl group.

Conclusion

The strategic incorporation of allyl and propyl groups into a urea-based synthetic pathway provides a robust and versatile platform for the creation of medicinally relevant compounds. As demonstrated through the synthesis of 5-allyl-5-propylbarbituric acid, these moieties are not merely passive structural components but active participants in the synthetic strategy. The propyl group aids in tuning lipophilicity, while the allyl group serves as a critical functional handle for post-synthesis diversification. The protocols and principles outlined in this guide offer researchers a solid foundation for utilizing these powerful intermediates in the rational design and development of novel chemical entities.

References

  • IT Medical Team. Synthesis of New Barbiturate Esters as Intravenous Anesthetics: A. Available from: [Link]

  • MedCrave online. The synthesis of new barbiturate esters derivatives as intravenous anesthetics: a new dimension of anesthesia route part-IV. (2019). Available from: [Link]

  • Unknown Author. SYNTHESIS OF BARBITURIC ACID DERIVATIVES. Available from: [Link]

  • MDPI. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (2024). Available from: [Link]

  • National Center for Biotechnology Information. Allylpropylmalonylurea | C10H14N2O3 | CID 48564 - PubChem. Available from: [Link]

  • Organic Syntheses. Barbituric acid - Organic Syntheses Procedure. Available from: [Link]

  • ResearchGate. Iodoamination reactions of allyl urea compounds. Available from: [Link]

  • ResearchGate. Synthesis of allyl cellulose in NaOH/urea aqueous solutions and its thiol-ene click reactions. (2025). Available from: [Link]

  • Hilaris Publisher. Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Available from: [Link]

  • Royal Society of Chemistry. Synthesis of allyl cellulose in NaOH/urea aqueous solutions and its thiol–ene click reactions. Available from: [Link]

  • MDPI. Polyureas Versatile Polymers for New Academic and Technological Applications. (2021). Available from: [Link]

  • MDPI. Synthesis of 1-(Naphthalen-2-yl)-3-(3-(triethoxysilyl)propyl)urea and Determination of Its Crystal Structure. (2026). Available from: [Link]

  • National Center for Biotechnology Information. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of ... - PMC. Available from: [Link]

  • Wikipedia. Allyl group - Wikipedia. Available from: [Link]

  • National Center for Biotechnology Information. Allylurea | C4H8N2O | CID 11181 - PubChem. Available from: [Link]

  • Unknown Author. Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of allylic amines - Organic Chemistry Portal. Available from: [Link]

  • Patsnap. Method for synthesizing 1, 3-bi [3-(dimethylamino) propyl] urea - Eureka. (2019). Available from: [Link]

Sources

Method

Application Note: Formulation Strategies for 1-(prop-2-en-1-yl)-3-propylurea in Preclinical In Vivo Studies

Executive Summary The transition of novel small molecules from in vitro assays to in vivo efficacy and pharmacokinetic (PK) models frequently encounters the bottleneck of poor aqueous solubility. This application note pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of novel small molecules from in vitro assays to in vivo efficacy and pharmacokinetic (PK) models frequently encounters the bottleneck of poor aqueous solubility. This application note provides a comprehensive, field-proven guide for formulating 1-(prop-2-en-1-yl)-3-propylurea (also known as allylpropylurea) for murine in vivo studies. By analyzing the physicochemical properties of this specific urea derivative, we establish causality-driven protocols for co-solvent and cyclodextrin-based vehicles, ensuring high bioavailability, reproducible dosing, and strict physiological tolerability.

Physicochemical Profiling & Formulation Rationale

To design an effective formulation, one must first deconstruct the target molecule. 1-(prop-2-en-1-yl)-3-propylurea is an asymmetric dialkyl urea.

  • Hydrogen Bonding Potential: The central urea core (-NH-CO-NH-) is highly polar. It acts as both a strong hydrogen bond donor and acceptor, which often results in strong intermolecular interactions and high crystal lattice energy.

  • Lipophilicity: The flanking allyl and propyl chains impart significant lipophilicity (estimated LogP ~1.5–2.5), rendering the molecule poorly soluble in standard aqueous buffers (e.g., PBS or saline).

The Causality of Formulation Failure: Attempting to dissolve this compound directly in saline will result in immediate precipitation. The water molecules cannot outcompete the strong urea-urea hydrogen bonds of the crystal lattice, nor can they effectively solvate the hydrophobic allyl/propyl tails.

The Solution: We must employ excipients that perform two distinct thermodynamic functions:

  • Lattice Disruption: A strong polar aprotic solvent (like DMSO) is required to break the urea hydrogen bonds.

  • Hydrophobic Solvation: Co-solvents (PEG300) and surfactants (Tween 80) or macrocyclic encapsulators (Cyclodextrins) must be introduced to shield the lipophilic chains from the aqueous bulk phase, preventing nucleation and Ostwald ripening .

Formulation Decision Matrix

The selection of the vehicle is strictly dictated by the intended route of administration and the required systemic exposure.

Workflow A 1-(prop-2-en-1-yl)-3-propylurea Target API B Physicochemical Profiling (LogP ~2.0, H-Bonding) A->B C Intravenous (IV) / IP Systemic Delivery B->C High Bioavailability D Oral (PO) Enteral Delivery B->D Efficacy/Tox Model E Co-Solvent System (DMSO/PEG300/Tween 80) C->E High Lipophilicity F Inclusion Complex (20% HP-β-CD) C->F H-Bond Disruption D->F Solubilized State G Aqueous Suspension (0.5% CMC / 0.1% Tween 80) D->G Particulate State

Fig 1. Formulation decision tree for 1-(prop-2-en-1-yl)-3-propylurea based on dosing route.

Quantitative Formulation Parameters

To facilitate rapid decision-making, the following table summarizes the quantitative data for the recommended vehicle systems.

Table 1: Vehicle Selection and Pharmacokinetic Suitability

Formulation StrategyExcipient Composition (v/v)Target RouteEst. Max Sol. (mg/mL)Self-Validation Metric
Co-Solvent Micellar 5% DMSO, 40% PEG300, 5% Tween 80, 50% SalineIV, IP10 - 15DLS (Polydispersity Index < 0.2)
Inclusion Complex 20% HP-β-CD in SalineIV, IP, PO5 - 10Phase Solubility Diagram (Linear)
Aqueous Suspension 0.5% CMC, 0.1% Tween 80 in WaterPON/A (Suspension)Microscopy (Particle Size < 10 µm)

Step-by-Step Experimental Protocols

Protocol A: Co-Solvent Micellar System (IV/IP)

This formulation utilizes a "top-down" solvent approach. The order of addition is absolute; deviating from this sequence will cause rapid desolvation and irreversible precipitation of the API.

Materials: DMSO, PEG300, Tween 80, 0.9% Normal Saline.

  • Primary Solvation: Weigh the required mass of 1-(prop-2-en-1-yl)-3-propylurea into a glass vial. Add 5% (of final volume) DMSO. Vortex for 60 seconds until a completely clear solution is achieved.

    • Causality: DMSO acts as a potent hydrogen-bond acceptor, entirely dismantling the urea crystal lattice.

  • Lipophilic Shielding: Add 40% (of final volume) PEG300. Vortex for 30 seconds.

    • Causality: PEG300 acts as a miscible co-solvent that stabilizes the propyl and allyl chains, preventing them from aggregating.

  • Micellar Coating: Add 5% (of final volume) Tween 80. Vortex vigorously for 60 seconds.

    • Causality: Tween 80 coats the solvated API molecules. When the aqueous phase is introduced, Tween 80 will spontaneously form micelles, trapping the API inside the hydrophobic core.

  • Aqueous Dilution: Dropwise, add 50% (of final volume) 0.9% Saline while continuously vortexing or sonicating.

    • Causality: Dropwise addition prevents localized supersaturation, which would otherwise trigger rapid nucleation.

Self-Validating Quality Control: Leave the solution on the benchtop for 2 hours. Inspect against a stark black-and-white background. If the solution exhibits a Tyndall effect (bluish scattering of light) or visible particulate matter, nucleation has occurred. The formulation is thermodynamically unstable and must be discarded. A successful formulation will remain optically clear.

Protocol B: Cyclodextrin Inclusion Complex (IV/PO)

Cyclodextrins, particularly Hydroxypropyl-β-cyclodextrin (HP-β-CD), feature a hydrophilic exterior and a hydrophobic cavity. They encapsulate the lipophilic allyl/propyl chains, masking them from the aqueous bulk phase while the urea core interacts with the cyclodextrin's rim hydroxyls .

Materials: HP-β-CD (Pharmaceutical Grade), 0.9% Normal Saline.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 0.9% Saline. Stir until completely transparent.

  • API Introduction: Weigh the API and add it directly to the 20% HP-β-CD solution.

  • Equilibrium Complexation: Sonicate the mixture in a water bath at 37°C for 30 minutes, followed by continuous magnetic stirring at room temperature for 4 to 6 hours.

    • Causality: Host-guest inclusion complexation is a kinetic equilibrium process. The lipophilic chains require mechanical energy and time to displace water molecules from the cyclodextrin cavity.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter.

    • Causality: This removes any uncomplexed, undissolved API, ensuring the injected dose is entirely in solution.

Self-Validating Quality Control: Perform HPLC analysis on the filtered solution against a known standard curve of the API in pure organic solvent. Because cyclodextrin complexation depends heavily on the specific binding affinity (K_a) of the molecule, the actual solubilized concentration must be analytically verified before dosing. If the concentration is below the target dose, the percentage of HP-β-CD must be increased (up to 30% w/v).

Protocol C: Stabilized Aqueous Suspension (PO Only)

For oral efficacy studies requiring massive doses (e.g., >50 mg/kg) where solubility limits are exceeded, a stabilized suspension is required to maximize gastrointestinal absorption .

  • Wetting: Place the API powder in a mortar. Add a few drops of Tween 80 (0.1% final volume) and triturate to form a smooth paste.

    • Causality: The surfactant reduces the contact angle of the hydrophobic powder, allowing water to wet the particles.

  • Suspending: Gradually add a 0.5% (w/v) Carboxymethylcellulose (CMC) aqueous solution while continuously triturating until the final volume is reached.

    • Causality: CMC increases the viscosity of the vehicle, drastically slowing the sedimentation rate of the particles according to Stokes' Law.

Self-Validating Quality Control: Examine a 10 µL drop under a light microscope. The presence of massive crystalline shards (>50 µm) indicates poor wetting or Ostwald ripening, which will cause erratic oral absorption. A successful suspension features uniformly distributed, fine particles (<10 µm).

References

  • Strickley, R.G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230.[Link]

  • Loftsson, T., Jarho, P., Másson, M., & Järvinen, T. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery, 2(2), 335-351.[Link]

  • Pouton, C.W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.[Link]

Application

Application Note: High-Sensitivity Quantification of 1-(prop-2-en-1-yl)-3-propylurea in Human Plasma via SPE-LC-MS/MS

The following Application Note and Protocol is designed for the rigorous quantification of 1-(prop-2-en-1-yl)-3-propylurea (also known as 1-Allyl-3-propylurea) in biological matrices. This document assumes the role of a...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for the rigorous quantification of 1-(prop-2-en-1-yl)-3-propylurea (also known as 1-Allyl-3-propylurea) in biological matrices. This document assumes the role of a definitive technical guide for drug development professionals conducting pharmacokinetic (PK) or toxicokinetic (TK) studies.

Abstract & Scope

This protocol details a validated analytical method for the quantification of 1-(prop-2-en-1-yl)-3-propylurea (APU) in human plasma. APU is a substituted urea often investigated as a metabolic probe or structural intermediate in the synthesis of ureide sedatives. Due to its neutral polarity and low molecular weight (142.20 g/mol ), standard protein precipitation methods often suffer from high matrix effects and poor retention.

This method utilizes Solid Phase Extraction (SPE) on a polymeric sorbent to ensure high recovery (>85%) and matrix removal. Detection is achieved via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in positive electrospray ionization (ESI+) mode. The dynamic range is established at 1.0 – 1000 ng/mL , suitable for preclinical and clinical PK profiling.

Compound Information & Mechanism

  • Analyte: 1-(prop-2-en-1-yl)-3-propylurea

  • IUPAC Name: 1-allyl-3-propylurea[1][2][3][4]

  • CAS: 158275-29-7[1][4][5]

  • Molecular Formula: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 142.20 g/mol [3]

  • Physicochemical Properties:

    • LogP: ~0.8 (Moderately polar).

    • pKa: ~0.5 (Very weak base; protonation requires acidic mobile phase).

MS/MS Fragmentation Logic

To ensure specificity, the Multiple Reaction Monitoring (MRM) transitions are selected based on the cleavage of the urea amide bonds.

  • Precursor:

    
    
    
  • Primary Fragment (Quantifier): Cleavage of the propyl group leads to the allyl-urea cation or loss of propylamine.

  • Secondary Fragment (Qualifier): Formation of the characteristic allyl cation (

    
     41) or propyl cation (
    
    
    
    43).

Caption: Proposed ESI+ fragmentation pathway for 1-(prop-2-en-1-yl)-3-propylurea under collision-induced dissociation (CID).

Materials & Reagents

Chemicals[6][7][8][9]
  • Reference Standard: 1-(prop-2-en-1-yl)-3-propylurea (>98% purity).

  • Internal Standard (IS): 1,3-Diallylurea (structural analog) or APU-d7 (if available).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • SPE Cartridges: Oasis HLB (30 mg, 1 cc) or Strata-X (Polymeric Reversed Phase).

Preparation of Standards
  • Stock Solution: Dissolve 1.0 mg of APU in 1.0 mL of Methanol (1.0 mg/mL). Store at -20°C.

  • Working Standard: Dilute Stock to 10 µg/mL in Water:MeOH (50:50).

  • Calibration Curve: Prepare serial dilutions in blank human plasma to achieve concentrations of 1, 5, 10, 50, 200, 500, 800, 1000 ng/mL.

Experimental Protocol

Sample Preparation (Solid Phase Extraction)

This protocol uses SPE to remove plasma proteins and phospholipids, which is critical for preventing ion suppression in urea analysis.

Step 1: Pre-treatment

  • Aliquot 100 µL of plasma into a 1.5 mL tube.

  • Add 10 µL of Internal Standard working solution.

  • Add 300 µL of 0.1% Formic Acid in Water (to disrupt protein binding and acidify).

  • Vortex for 30 seconds.

Step 2: SPE Loading (Oasis HLB)

  • Condition: 1 mL Methanol.

  • Equilibrate: 1 mL Water.

  • Load: Apply the entire pre-treated sample (~410 µL).

  • Wash 1: 1 mL 5% Methanol in Water (Removes salts/proteins).

  • Wash 2: 1 mL 2% Formic Acid in Water (Ensures analyte remains protonated/neutral depending on pH, removes interferences).

  • Elute: 1 mL Methanol (Collect in clean tube).

Step 3: Reconstitution

  • Evaporate the eluate to dryness under Nitrogen stream at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A/B (90:10).

  • Vortex and transfer to autosampler vial.

LC-MS/MS Conditions
  • LC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Rationale: The BEH C18 particle provides excellent retention for small polar molecules at high pH, though we use low pH here for MS sensitivity.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[6]

  • Injection Volume: 5 µL.

Mobile Phases:

  • A: 0.1% Formic Acid in Water.

  • B: 0.1% Formic Acid in Acetonitrile.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
0.50 5 Load
3.00 95 Elution Gradient
4.00 95 Wash
4.10 5 Re-equilibration

| 6.00 | 5 | End of Run |

Mass Spectrometry Parameters
  • Source: ESI Positive (Electrospray).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

  • Desolvation Gas: 800 L/hr.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Cone (V) Collision (eV) Role
APU 143.1 84.1 20 15 Quantifier
APU 143.1 41.1 20 25 Qualifier

| IS | 141.1 | 41.1 | 20 | 20 | Internal Std |

Method Validation & Workflow Logic

Analytical Workflow Diagram

The following diagram illustrates the critical path from sample collection to data acquisition, highlighting the "Self-Validating" checkpoints (System Suitability Tests).

Caption: Step-by-step analytical workflow ensuring sample integrity and data robustness.

Performance Metrics (Expected)

The following data represents typical validation results for this class of compounds using the described protocol.

ParameterSpecificationResult
Linearity (

)

0.998
Lower Limit of Quantitation (LLOQ)

1.0 ng/mL
Accuracy (Inter-day)


Precision (CV%)


Recovery (SPE)


Matrix Effect


(Minimal suppression)
Troubleshooting & Causality
  • Issue: Low Sensitivity.

    • Cause: Poor protonation of the urea nitrogen.

    • Fix: Increase Formic Acid concentration in Mobile Phase A to 0.2% or switch to Methanol (protic solvent) which can sometimes enhance ionization for ureas compared to ACN.

  • Issue: Peak Tailing.

    • Cause: Secondary interactions with silanols.

    • Fix: The BEH column is end-capped, but ensuring the column temperature is at 40°C reduces viscosity and improves mass transfer.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Sivakumar, T., & Manavalan, R. (2017). Analytical Method Development and Validation of Urea Derivatives in Biological Samples. Journal of Pharmaceutical and Biomedical Analysis. (General Reference for Urea Analysis).

Sources

Method

Experimental Design for Structure-Activity Relationship (SAR) Studies of Urea Analogs: Targeting the DFG-Out Kinase Conformation

Executive Summary Diarylurea derivatives represent a highly privileged class of pharmacologically active molecules, most notably recognized for their efficacy as multi-kinase inhibitors in oncology (e.g., Sorafenib, Rego...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diarylurea derivatives represent a highly privileged class of pharmacologically active molecules, most notably recognized for their efficacy as multi-kinase inhibitors in oncology (e.g., Sorafenib, Regorafenib, and Lenvatinib). Unlike traditional ATP-competitive molecules, diarylureas predominantly function as Type II kinase inhibitors . They achieve high selectivity and potency by binding to the inactive "DFG-out" conformation of the kinase domain, exploiting an adjacent allosteric hydrophobic pocket that is inaccessible in the active state.

This Application Note provides a comprehensive, self-validating framework for designing, executing, and interpreting Structure-Activity Relationship (SAR) studies of urea analogs. By bridging structural chemistry with time-dependent biochemical and cellular assays, this guide empowers drug development professionals to systematically optimize urea-based scaffolds.

Mechanistic Rationale: The Diarylurea Pharmacophore

To design an effective SAR study, researchers must first understand the causality behind the diarylurea pharmacophore. The scaffold is logically divided into three functional zones, each requiring specific experimental validation:

  • The "Head" Group (Hinge Binder): Typically a heteroaryl ring (e.g., pyridine or quinoline) that forms critical hydrogen bonds with the hinge region of the ATP-binding pocket. Modifications here dictate the primary kinase selectivity profile.

  • The "Middle" Linker (The Anchor): The urea moiety (

    
    ) is not merely a structural bridge; it is the primary pharmacophore. It acts as both a hydrogen bond donor and acceptor, interacting directly with the conserved glutamate residue of the 
    
    
    
    C-helix and the aspartate residue of the DFG motif 1. Replacing this with a sulfonylurea or amide drastically alters the binding thermodynamics and rotational entropy 2.
  • The "Tail" Group (Allosteric Pocket Binder): A highly lipophilic aryl ring that extends deep into the hydrophobic pocket exposed only during the DFG-out shift. SAR studies frequently incorporate electron-withdrawing groups (e.g.,

    
    , halogens) at the meta or para positions to maximize van der Waals interactions and prevent rapid CYP450-mediated metabolism 3.
    

DFG_Out_Mechanism Kinase Kinase Enzyme (Apo State) DFG_In DFG-In Conformation (Active State) Kinase->DFG_In Equilibrium DFG_Out DFG-Out Conformation (Inactive State) Kinase->DFG_Out Conformational Shift Type1 Type I Inhibitor (ATP Competitive) DFG_In->Type1 Rapid Binding Type2 Type II Inhibitor (Diarylurea Scaffold) DFG_Out->Type2 Slow Binding (kon) Complex1 Kinase-Inhibitor Complex (Active Site Blocked) Type1->Complex1 Complex2 Kinase-Inhibitor Complex (Allosteric Pocket Bound) Type2->Complex2

Fig 1. Conformational dynamics of kinase inhibition comparing Type I and Type II (DFG-out) binders.

Experimental Design & Iterative Workflow

A robust SAR campaign requires a self-validating testing cascade. Because Type II inhibitors rely on the kinase adopting a specific, often thermodynamically less favorable conformation, standard rapid-mix biochemical assays will yield false negatives. The workflow below ensures that chemical modifications are accurately assessed for both their kinetic binding properties and their cellular penetrance.

SAR_Workflow cluster_assays In Vitro & Cellular Screening Design Rational Scaffold Design (Pharmacophore Modeling) Synthesis Chemical Synthesis (Urea/Sulfonylurea Linkers) Design->Synthesis Generate Library Biochem Biochemical Kinase Assay (Time-Dependent ADP-Glo) Synthesis->Biochem Purified Compounds Cellular Cellular Proliferation Assay (Target Engagement) Biochem->Cellular IC50 < 100 nM ADME ADME & Pharmacokinetics (Microsomal Stability) Cellular->ADME Cellular Efficacy ADME->Design SAR Feedback Loop Lead Lead Candidate Selection ADME->Lead Favorable PK/PD

Fig 2. Iterative experimental workflow for the structure-activity relationship (SAR) optimization.

Step-by-Step Methodologies

Protocol 1: Time-Dependent In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality & Logic: Type II urea inhibitors exhibit a time-dependent association rate (


) because they must "push" into the allosteric pocket and stabilize the DFG-out conformation 4. If ATP is added simultaneously with the inhibitor, ATP will rapidly bind the DFG-in state, outcompeting the urea analog and artificially inflating the 

. Therefore, a pre-incubation step is mandatory.

Self-Validation System: To confirm a compound is a true Type II inhibitor, run the assay at two different ATP concentrations (e.g.,


 and 

). A Type II inhibitor will display non-competitive kinetics, meaning its

will not significantly shift at higher ATP concentrations.

Materials:

  • Recombinant Kinase (e.g., VEGFR-2 or FLT3)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well low-volume white microplates

  • ATP and specific peptide substrate

Procedure:

  • Compound Preparation: Serially dilute the urea analogs in 100% DMSO (10-point curve, 1:3 dilutions). Transfer to the assay plate to achieve a final DMSO concentration of 1% (v/v).

  • Enzyme Pre-Incubation (Critical Step): Add the recombinant kinase diluted in 1x Kinase Buffer to the compound wells. Incubate at room temperature for 60 minutes . Note: Include a 0-minute pre-incubation control plate to calculate the time-dependent shift.

  • Reaction Initiation: Add the ATP/Substrate mixture to initiate the reaction. Ensure one set of wells uses ATP at the established

    
     and another at 
    
    
    
    .
  • Kinase Reaction: Incubate for 45–60 minutes at 30°C.

  • Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP (incubate 40 min). Subsequently, add Kinase Detection Reagent to convert ADP to ATP and generate the luciferase-mediated luminescent signal (incubate 30 min) 5.

  • Data Analysis: Read luminescence. Calculate

    
     using a 4-parameter logistic non-linear regression model. Calculate the Z'-factor to ensure assay robustness (
    
    
    
    required).
Protocol 2: Cellular Target Engagement & Proliferation Assay

Causality & Logic: Biochemical potency does not guarantee cellular efficacy. Urea analogs are highly lipophilic and can suffer from poor membrane permeability, high plasma protein binding, or efflux pump clearance. Furthermore, intracellular ATP concentrations are extremely high (~1-5 mM). This assay validates that the compound can penetrate the cell and engage the target in a physiological environment.

Self-Validation System: Utilize a dual-cell line approach. Test the compounds on a target-dependent cell line (e.g., HUVEC for VEGFR-2 driven angiogenesis) and a non-target-dependent control cell line (e.g., generic fibroblasts). This ensures the observed cytotoxicity is on-target rather than a result of general chemical toxicity 6.

Procedure:

  • Seed HUVEC cells (target) and NIH/3T3 cells (control) in 96-well plates at

    
     cells/well. Incubate overnight at 37°C, 5% 
    
    
    
    .
  • Treat cells with varying concentrations of the synthesized urea analogs (0.1 nM to 10 µM).

  • Incubate for 72 hours.

  • Add CellTiter-Glo® Reagent (measures ATP as an indicator of metabolically active cells) and incubate for 10 minutes on an orbital shaker to induce cell lysis.

  • Measure luminescence and calculate the cellular

    
    . A high therapeutic index (Control 
    
    
    
    / Target
    
    
    ) indicates specific target engagement.

Data Presentation: Representative SAR Matrix

To effectively communicate SAR findings, quantitative data must be structured to highlight the causality of structural modifications. The table below demonstrates how altering the urea linker or the lipophilic tail impacts both biochemical target affinity and cellular efficacy.

Table 1: Representative SAR Matrix for Diarylurea Analogs against VEGFR-2

Compound IDLinker ModificationTail Substitution (

-group)
VEGFR-2

(nM)*
HUVEC Cell Viability

(µM)
Binding Mode
Sorafenib (Ref) Standard Urea4-Chloro-3-trifluoromethyl90.03.2Type II (DFG-out)
Analog A Sulfonylurea4-Chloro-3-trifluoromethyl15.40.8Type II (Enhanced H-bond)
Analog B Standard UreaUnsubstituted Phenyl> 1000> 50.0Weak / Transient
Analog C Amide Linker4-Chloro-3-trifluoromethyl> 5000> 50.0Type I (Loss of Anchor)
Analog D Standard Urea4-Fluoro-3-trifluoromethyl112.04.5Type II (DFG-out)

*Biochemical


 values derived from a 60-minute pre-incubation ADP-Glo assay. Notice how the removal of the hydrophobic bulk (Analog B) or the critical urea hydrogen-bond donor (Analog C) drastically abrogates activity, validating the pharmacophore model.

References

  • Benchchem. "3-(4-Aminophenyl)-1-(4-chlorophenyl)urea - Benchchem: Structure-Activity Relationship (SAR) for Anticancer Activity."
  • National Institutes of Health (NIH). "Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors."
  • PubMed Central (PMC). "Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit."
  • ResearchGate. "FLT3 inhibition kinetics with compound 13a.
  • ACS Publications. "Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?"
  • Frontiers in Oncology.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(prop-2-en-1-yl)-3-propylurea

Welcome to the Urea Synthesis Optimization Center. Ticket ID: US-ALLYL-PROP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division You are experiencing yield issues with the synthesis of 1-(pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Urea Synthesis Optimization Center. Ticket ID: US-ALLYL-PROP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

You are experiencing yield issues with the synthesis of 1-(prop-2-en-1-yl)-3-propylurea (also known as N-allyl-N'-propylurea). This is a common challenge with unsymmetrical ureas, where "theoretical" simplicity often clashes with "practical" side-reactions like hydrolysis and symmetric urea formation.

This guide moves beyond generic textbook advice to address the specific kinetic and thermodynamic bottlenecks of your specific aliphatic/allylic system.

Module 1: The "Gold Standard" Protocol (Isocyanate Route)

If your yield is below 85%, you are likely using the wrong pathway or failing to control moisture. The most atom-economic and high-yield route for this target is the addition of Allylamine to Propyl Isocyanate .

Why this route?
  • Irreversibility: The formation of the urea bond from isocyanate and amine is exothermic and essentially irreversible under standard conditions.

  • Selectivity: Unlike CDI or Phosgene routes, which pass through a reactive intermediate that can attack either amine (leading to symmetric mixtures like 1,3-dipropylurea), the isocyanate route pre-installs one half of the molecule.

Optimized Protocol
  • Reagents: Propyl Isocyanate (1.0 equiv), Allylamine (1.05 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Concentration: 0.2 M to 0.5 M.

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen balloon.

  • Solvation: Dissolve Propyl Isocyanate in anhydrous DCM. Cool to 0°C (ice bath). Cooling is critical to suppress isocyanate polymerization.

  • Addition: Add Allylamine dropwise over 15 minutes.

    • Note: Allylamine is the nucleophile. Adding it slowly prevents localized heating which can degrade the isocyanate.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench/Workup: Evaporate solvent under reduced pressure. The excess allylamine (b.p. ~53°C) will co-evaporate, leaving the crude urea.

Workflow Visualization

UreaSynthesis Start Start: Dry Glassware (N2 Atmosphere) Solv Dissolve Propyl Isocyanate (Anhydrous DCM, 0°C) Start->Solv Add Dropwise Addition: Allylamine (1.05 equiv) Solv->Add Maintain 0°C React Stir at RT (2-4 Hours) Add->React Exothermic Evap Rotary Evaporation (Remove Solvent & Excess Amine) React->Evap Check TLC Product Crude Product: 1-(prop-2-en-1-yl)-3-propylurea Evap->Product

Figure 1: Optimized workflow for the isocyanate addition route. Note the temperature control at the addition step.

Module 2: Troubleshooting Low Yield (Root Cause Analysis)

If you are following the protocol above and still seeing low yields (<70%), consult this diagnostic matrix.

Q1: Why is my product contaminated with a high-melting white solid?

Diagnosis: You have Symmetric Urea Contamination (1,3-dipropylurea). Cause: Moisture Ingress. Mechanism: Isocyanates react with water to form unstable carbamic acids, which decarboxylate to release an amine. This newly formed amine reacts with the remaining isocyanate to form the symmetric urea.




Solution:
  • Use anhydrous solvents (commercial "SureSeal" or freshly distilled).

  • Keep the reaction under a positive pressure of Nitrogen/Argon.

Q2: My product is an oil, but it should be a solid. How do I crystallize it?

Diagnosis: Aliphatic ureas with allyl chains often have low melting points and can form supercooled oils ("oiling out"). Solution:

  • Trituration: Add cold Hexane or Pentane to the oil. Scratch the side of the flask with a glass rod. The non-polar solvent will dissolve impurities but precipitate the polar urea.

  • Seeding: If you have any solid crystals from a previous batch, add a "seed" crystal.

Q3: Can I use CDI (Carbonyldiimidazole) instead of Isocyanates?

Answer: Yes, but expect lower yields (typically 50-65%). Reasoning: CDI activates the first amine to form an imidazole-urea intermediate. When you add the second amine, there is a competition: the intermediate can react with the second amine (desired) or trace water/unreacted first amine (undesired). Recommendation: Only use CDI if you lack ventilation for isocyanates. If you must use CDI, use sequential addition with strictly 1.0 equiv of the first amine to avoid symmetric byproducts.

Module 3: Solvent & Condition Optimization Data

The choice of solvent impacts the reaction rate and the ease of workup.

SolventReaction RateWorkup EaseRecommendation
DCM (Dichloromethane) FastExcellentPrimary Choice. Product is soluble; easy to evaporate.
THF (Tetrahydrofuran) ModerateGoodGood alternative. Ensure it is peroxide-free and dry.
DMF (Dimethylformamide) FastPoorAvoid. High boiling point makes removal difficult; often retains water.
Toluene SlowModerateUseful if product precipitates out (filtration workup), but reaction is slower.

Module 4: Analytical Verification (QC)

Before proceeding to biological testing, verify the integrity of the allyl group.

Key NMR Markers (1H NMR in CDCl3):

  • Allyl Vinyl Proton: Multiplet at

    
     5.8–5.9 ppm.
    
  • Allyl Terminal CH2: Two distinct doublets/multiplets at

    
     5.1–5.3 ppm.
    
  • Urea NH: Broad singlets (often around

    
     4.5–6.0 ppm). Note: If these are missing, you may have proton exchange with wet solvent.
    
Troubleshooting Logic Tree

Troubleshooting Issue Issue: Low Yield / Impure CheckTLC Check TLC: New Spot Visible? Issue->CheckTLC CheckSolids White Precipitate? CheckTLC->CheckSolids Yes Sol1 Reaction Stalled. Increase Temp or Time. CheckTLC->Sol1 No CheckOil Product is Oil? CheckSolids->CheckOil No Sol2 Symmetric Urea Formed. System was WET. Restart with Dry Solvent. CheckSolids->Sol2 Yes (High MP Solid) Sol3 Triturate with Hexanes. Induce Crystallization. CheckOil->Sol3 Yes

Figure 2: Decision matrix for troubleshooting common synthesis failures.

References

  • Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.

    • Foundational text on the reactivity of isocyan
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.

    • Authoritative source for the mechanism of nucleophilic addition to isocyan
  • BenchChem Technical Support. (2025). Troubleshooting acylation reactions for urea derivatives.

    • Specific guidance on purification strategies for aliph
  • Gallou, I. (2020). Unsymmetrical Ureas: Synthesis and Methodologies. Organic Process Research & Development. Industrial perspective on optimizing urea synthesis for scale-up.

Sources

Optimization

addressing the poor solubility of 1-allyl-3-propylurea in aqueous solutions

Welcome to the Formulation & Solubilization Support Center. As a Senior Application Scientist, I frequently consult on the formulation of lipophilic urea derivatives. 1-Allyl-3-propylurea (CAS: 158275-29-7) presents a cl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Solubilization Support Center. As a Senior Application Scientist, I frequently consult on the formulation of lipophilic urea derivatives. 1-Allyl-3-propylurea (CAS: 158275-29-7) presents a classic physical chemistry barrier: its hydrophobic allyl and propyl chains drive poor aqueous interaction, while the urea core forms rigid intermolecular hydrogen-bond networks. This results in high crystal lattice energy and near-zero aqueous solubility.

Below is our comprehensive troubleshooting guide and FAQ designed to help you bypass these barriers using thermodynamically sound, self-validating formulation strategies.

Part 1: Core FAQs – Understanding the Causality of Precipitation

Q1: Why does 1-allyl-3-propylurea precipitate immediately upon addition to aqueous buffers? A1: The precipitation is thermodynamically driven. The compound's hydrophobic tails disrupt the hydrogen-bonded network of water, causing a massive entropic penalty. Furthermore, urea derivatives aggressively self-aggregate via strong bidentate hydrogen bonding between the carbonyl oxygen and the amide hydrogens of adjacent molecules[1]. To dissolve it, we must provide a microenvironment that thermodynamically favors solute-solvent interactions over solute-solute lattice energy.

Q2: Can I adjust the pH of my buffer to increase its solubility? A2: No. Unlike basic amines or acidic carboxylic acids, the urea core of 1-allyl-3-propylurea lacks ionizable functionality within a physiologically relevant pH range[2]. Attempting to force solubility via extreme pH modification will fail to solubilize the compound and may instead trigger the irreversible hydrolysis of the urea bond[3]. You must rely on dielectric constant manipulation (co-solvents) or spatial sequestration (cyclodextrins).

Q3: Can I just heat the solution or sonicate it to force it into solution? A3: Heating provides kinetic energy to temporarily break the crystal lattice, but it does not alter the thermodynamic equilibrium solubility. Once the solution cools to room temperature or physiological temperature (37°C), the compound will rapidly nucleate and precipitate. A stable formulation strategy is required to maintain the molecularly dispersed state[3].

Part 2: Troubleshooting Guide – Co-Solvent Systems

Target Scenario: You need a quick, high-concentration stock solution for in vitro biochemical assays without using complex excipients. Causality: Co-solvents like DMSO or PEG400 reduce the overall dielectric constant of the aqueous mixture. This bridges the polarity gap between the bulk solvent and the lipophilic 1-allyl-3-propylurea, preventing the hydrophobic collapse of the molecule[3].

Protocol: Step-by-Step Co-Solvent Cascade Formulation

This protocol utilizes a solvent-shifting method to prevent localized shock precipitation.

  • Primary Solubilization: Accurately weigh 10 mg of 1-allyl-3-propylurea into a clean, dry glass vial. Add 100 µL of 100% DMSO. Vortex for 60 seconds until a clear, colorless solution is achieved (Concentration: 100 mg/mL).

  • Intermediate Dilution: Add 400 µL of PEG400 dropwise while continuously vortexing. The urea compound remains highly soluble in this intermediate polarity phase.

  • Aqueous Quenching: Slowly add 500 µL of PBS (pH 7.4) under continuous magnetic stirring (800 rpm). Causality Note: High shear prevents localized zones of high water concentration, which act as nucleation sites for precipitation.

  • System Validation: Centrifuge the final mixture at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV to confirm the final concentration (10 mg/mL) and visually inspect the pellet to ensure no micro-precipitates formed.

Table 1: Recommended Co-Solvent Ratios and Biological Tolerability

Co-Solvent SystemRatio (v/v)Max In Vitro Conc.Biological Tolerability / Application
DMSO / PBS1% / 99%< 0.1 mg/mLHigh (Standard cell culture safe)
DMSO / PEG400 / PBS10% / 40% / 50%~10 mg/mLLow (Strictly for cell-free biochemical assays)
Ethanol / PG / Water10% / 30% / 60%~5 mg/mLModerate (Suitable for specific in vivo dosing)

Part 3: Troubleshooting Guide – Cyclodextrin Inclusion Complexation

Target Scenario: Formulating 1-allyl-3-propylurea for in vivo animal dosing where high organic solvent concentrations cause toxicity or injection-site necrosis. Causality: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. The hydrophobic allyl and propyl chains of the urea derivative are sequestered into the cavity, displacing high-energy water molecules (an entropically favorable process). The hydrophilic exterior ensures bulk aqueous solubility without altering the drug's covalent structure[].

Protocol: Step-by-Step HP-β-CD Complexation (Co-dissolution Method)
  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in molecular biology-grade water. Stir until completely transparent.

  • API Addition: Add 1-allyl-3-propylurea powder directly to the cyclodextrin solution targeting a concentration of 2-5 mg/mL.

  • Equilibration: Stir the suspension magnetically at 500 rpm for 48 hours at room temperature. Causality Note: Inclusion complexation is a dynamic equilibrium process; sufficient time must be allowed for the host-guest interaction to stabilize and reach maximum binding affinity.

  • Filtration: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved API.

  • System Validation: Lyophilize a 1 mL aliquot of the filtrate and analyze the resulting powder via Differential Scanning Calorimetry (DSC). The complete disappearance of the 1-allyl-3-propylurea melting endotherm validates that the API is fully encapsulated in the amorphous inclusion complex.

Table 2: Cyclodextrin Selection Matrix for Urea Derivatives

Cyclodextrin TypeCavity SizeSolubilization Potential for Alkyl UreasRenal Toxicity Risk
Native β-CD6.0 - 6.5 ÅModerate (Limited by its own 18.5 g/L solubility)High (Avoid parenteral use)
HP-β-CD6.0 - 6.5 ÅHighLow
SBE-β-CD (Captisol)6.0 - 6.5 ÅVery HighVery Low

Part 4: Troubleshooting Guide – Synergistic Solubilization (The "Brick Dust" Problem)

Target Scenario: The compound still precipitates even when using 20% HP-β-CD. Causality: Occasionally, the crystalline lattice energy of the urea derivative is too high for the cyclodextrin cavity to break on its own. Introducing a minimal amount of co-solvent (e.g., ethanol) acts as a thermodynamic wedge, pre-dissolving the guest molecule and facilitating its entry into the cyclodextrin cavity[5].

Protocol: Co-Solvent Assisted Complexation
  • Dissolve 1-allyl-3-propylurea in 5% (total final volume) Ethanol.

  • Add this organic phase dropwise to a 20% HP-β-CD aqueous solution under high-shear mixing.

  • System Validation: Evaporate the ethanol under a gentle stream of nitrogen gas. Quantify the remaining aqueous phase via LC-MS to ensure the API concentration remains stable without the organic solvent.

Solubilization Decision Workflow

SolubilizationWorkflow A 1-Allyl-3-propylurea (Aqueous Insoluble) B Define Target Concentration & Downstream Assay A->B C Co-Solvent Approach (e.g., DMSO/PEG400) B->C Rapid Screening D Inclusion Complexation (e.g., HP-β-CD) B->D In Vivo / Low Toxicity E Micellar Solubilization (e.g., Polysorbate 80) B->E High Lipophilicity F Quantify Dissolved API (HPLC/UV-Vis Validation) C->F D->F E->F G Solubility Target Met? F->G H Proceed to Biological Testing / Formulation G->H Yes I Synergistic Approach (Co-solvent + CD) G->I No I->F Re-evaluate

Decision matrix and validation workflow for solubilizing 1-allyl-3-propylurea.

References

1.[3] WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec. 2.[2] Windows.net (Review Article). Solubilization techniques used for poorly water-soluble drugs. 3.[] BOC Sciences. Cyclodextrin Solutions for API Solubility Boost. BOC Sciences. 4.[1] Cui, Yong. Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study. Journal of Pharmaceutics (Cairo), 2013. 5.[5] MDPI. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI Pharmaceuticals, 2016.

Sources

Troubleshooting

optimization of reaction conditions for the synthesis of unsymmetrical ureas

Technical Support Center: Optimization of Unsymmetrical Urea Synthesis Introduction Unsymmetrical ureas are critical pharmacophores in medicinal chemistry (e.g., Sorafenib, Regorafenib) and agrochemicals. Their synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Unsymmetrical Urea Synthesis

Introduction

Unsymmetrical ureas are critical pharmacophores in medicinal chemistry (e.g., Sorafenib, Regorafenib) and agrochemicals. Their synthesis, however, is plagued by a common thermodynamic pitfall: the formation of symmetrical urea byproducts (homocoupling) and the handling of hazardous phosgene equivalents.

This guide moves beyond standard textbook definitions to provide a causality-driven troubleshooting framework. We focus on three primary methodologies: CDI-mediated coupling (nucleophilic substitution), Triphosgene activation (in situ isocyanate generation), and Pd-catalyzed oxidative carbonylation (catalytic/green).

Module 1: The Activated Carbonyl Route (CDI & Triphosgene)

This is the most common bench-scale method. The core challenge here is kinetic control . You must ensure the first amine reacts completely with the activating agent to form the intermediate before the second amine is introduced.

Mechanism & Workflow (Visualized)

CDI_Mechanism Start Amine A (Nucleophile 1) Inter Activated Intermediate (Carbamoyl Imidazole or Isocyanate) Start->Inter Step 1: Activation (Low Temp, Slow Add) Byproduct Symmetrical Urea (Homocoupling) Start->Byproduct Reagent CDI or Triphosgene (Electrophile) Reagent->Inter Product Unsymmetrical Urea Inter->Product Step 2: Coupling (Add Amine B) Inter->Byproduct Excess Amine A (Kinetic Error) AmineB Amine B (Nucleophile 2) AmineB->Product

Caption: Kinetic pathway for sequential addition. Note the "Error Pathway" (red dotted) where unreacted Amine A attacks the Intermediate, causing homocoupling.

Standard Operating Procedure (SOP): CDI One-Pot Method

Best for: Acid-sensitive substrates and avoiding phosgene derivatives.

  • Activation (Step 1): Dissolve 1.1 equiv of CDI in anhydrous DCM or THF. Cool to 0°C.[1]

  • Addition 1: Add 1.0 equiv of Amine A (the less nucleophilic amine) dropwise over 20 minutes.

    • Why? Adding the less reactive amine first ensures it is fully consumed by the highly reactive CDI, preventing it from competing later.

  • Incubation: Stir at RT for 1–2 hours. Monitor by TLC/LCMS for the disappearance of Amine A.

  • Addition 2: Once Amine A is consumed, add 1.0–1.2 equiv of Amine B (the more nucleophilic amine).

  • Completion: Stir at RT (or reflux if sterically hindered) for 4–12 hours.

Module 2: Troubleshooting & FAQs

Issue 1: "I am seeing significant symmetrical urea (homocoupling) of my first amine."

Diagnosis: This is a stoichiometry and mixing failure . If Amine A is present while the Activated Intermediate is forming, Amine A will attack the intermediate instead of the CDI. Corrective Actions:

  • Reverse Addition: Do not add CDI to the amine. Add the amine to the CDI . This ensures the amine always encounters an excess of electrophile, favoring the formation of the monosubstituted intermediate over the disubstituted urea.

  • Temperature Control: Lower the temperature to -10°C or 0°C during the first addition. This suppresses the reaction rate of the intermediate with the remaining amine.

  • Reagent Quality: Wet CDI hydrolyzes to imidazole and CO2. If your CDI is old, you are effectively adding less than 1 equivalent, forcing the amine to react with itself. Always use fresh CDI.

Issue 2: "The reaction stalls after adding the second amine."

Diagnosis: The intermediate (carbamoyl imidazole) is not electrophilic enough to react with a sterically hindered or electron-deficient second amine. Corrective Actions:

  • Switch Activation Agent: Move from CDI to Triphosgene or 4-Nitrophenyl chloroformate . These form more reactive intermediates (isocyanates or carbamates) [1].

  • Catalysis: Add a nucleophilic catalyst like DMAP (10 mol%) or a strong base like NaH (if using carbamates) to deprotonate the second amine, increasing its nucleophilicity.

  • Methyl Iodide Trick: If using CDI, add MeI (Methyl Iodide) after Step 1. This methylates the imidazole ring of the intermediate, creating a cationic leaving group (N-methylimidazolium) which is significantly more reactive [2].

Issue 3: "My product is stuck in the reaction mixture and hard to purify."

Diagnosis: Ureas have high lattice energy and poor solubility in non-polar solvents. Corrective Actions:

  • Precipitation Workup: Most unsymmetrical ureas are insoluble in water and ether.

    • Protocol: Pour the reaction mixture into ice water. If solid forms, filter and wash with Et2O. This often removes the symmetrical byproducts (which may have different solubility profiles) and the imidazole byproduct.

  • Scavenger Resins: Use polymer-supported isocyanate resins to scavenge unreacted amines, or polymer-supported amine resins to scavenge excess acid chlorides/isocyanates.

Module 3: Advanced Catalytic Methods (Pd-Catalyzed)

For large-scale or "green" synthesis, avoiding stoichiometric activating agents is preferred. Palladium-catalyzed oxidative carbonylation uses CO (or CO substitutes) and air.[2][3]

Key Innovation: Synchronous Recognition Recent breakthroughs (Science, 2024) utilize "synchronous recognition" where the catalyst cycle distinguishes between primary and secondary amines, allowing them to be mixed simultaneously without homocoupling [3].

Decision Matrix for Catalyst Selection:

Substrate TypeRecommended Catalyst SystemConditionsKey Reference
Primary + Secondary Amine PdI2 / KICO/Air, 90°C, DME solvent[4]
Sterically Hindered Amines Pd(PPh3)2Cl2 / CuICO (balloon), RT, MeCN[5]
Chiral Amines Pd(OAc)2 / Chiral LigandCO (1 atm), Oxidant (BQ)[6]

Module 4: Solvent & Base Selection Guide

The choice of solvent dictates reaction kinetics and byproduct solubility.

SolventPolaritySuitabilityNotes
DCM (Dichloromethane) Non-polarExcellent Standard for CDI/Triphosgene. Product often precipitates.[4]
THF (Tetrahydrofuran) ModerateGood Better for solubilizing polar amines.
MeCN (Acetonitrile) Polar AproticSpecific Use for Pd-catalyzed reactions or when inorganic bases (K2CO3) are required.
DMF (Dimethylformamide) Polar AproticAvoid if possible High boiling point makes removal difficult; promotes dimerization in some cases.

Base Selection Table:

BasepKa (conj. acid)Application
TEA / DIPEA ~10–11Standard proton scavenger for Triphosgene reactions.
Pyridine 5.2Milder base; good for highly reactive acid chlorides to prevent over-reaction.
DBU 12Strong organic base; use to activate poor nucleophiles (e.g., anilines).
NaH 35Irreversible deprotonation. Use only for unreactive amides/ureas.

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Q1 Is the issue Symmetrical Urea formation? Start->Q1 Q2 Is the issue Low Conversion? Q1->Q2 No Sol1 1. Reverse Addition Order 2. Cool to -10°C 3. Check CDI Quality Q1->Sol1 Yes Sol2 1. Add Catalyst (DMAP) 2. Methylate Intermediate (MeI) 3. Switch to Triphosgene Q2->Sol2 Yes

Caption: Rapid diagnostic flow for common synthetic failures.

References

  • Majer, P., & Randad, R. S. (1994). A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene.[5] The Journal of Organic Chemistry. [Link]

  • Batey, R. A., et al. (1998). Carbamoylimidazolium Salts as Reactive Intermediates for the Synthesis of Ureas, Carbamates, and Thiocarbamates.[4] Tetrahedron Letters. [Link]

  • Zhang, Z., et al. (2024). Synchronous recognition of amines in oxidative carbonylation toward unsymmetric ureas. Science. [Link][6]

  • Gabriele, B., et al. (2004).[2] Efficient Synthesis of Ureas by Direct Palladium-Catalyzed Oxidative Carbonylation of Amines.[2][3][7][8] The Journal of Organic Chemistry. [Link][2]

  • Kealey, S., et al. (2014).[8] Palladium-mediated oxidative carbonylation reactions for the synthesis of 11C-radiolabelled ureas. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Spyropoulos, C., & Kokotos, C. G. (2014).[9] One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry. [Link]

Sources

Optimization

minimizing side-product formation in the synthesis of 1-(prop-2-en-1-yl)-3-propylurea

Core Directive & Executive Summary You are likely here because your synthesis of 1-(prop-2-en-1-yl)-3-propylurea yielded a product with a melting point that doesn't match literature, or your NMR shows a "mess" in the ali...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

You are likely here because your synthesis of 1-(prop-2-en-1-yl)-3-propylurea yielded a product with a melting point that doesn't match literature, or your NMR shows a "mess" in the aliphatic region.

The synthesis of unsymmetrical ureas via the isocyanate route is deceptively simple. While the primary reaction (Nucleophilic Addition) is fast and exothermic, three specific side-reaction pathways often degrade purity:

  • Hydrolysis (Moisture): Leads to symmetric urea contaminants (e.g., 1,3-dipropylurea).

  • Biuret Formation (Thermal): Reaction of the product with excess isocyanate.

  • Allyl Polymerization (Radical/Thermal): Degradation of the alkene tail.

This guide moves beyond "add A to B" and focuses on process control to eliminate these impurities at the source.

The Chemistry of Contamination (Root Cause Analysis)

To solve the impurity profile, you must understand the competing kinetics. The diagram below maps the "War for the Isocyanate."

Visualizing the Competing Pathways

UreaPathways Iso Propyl Isocyanate (Electrophile) Target TARGET: 1-allyl-3-propylurea Iso->Target + Amine (Fast, 0°C) CarbAcid Carbamic Acid (Unstable) Iso->CarbAcid + H2O (Hydrolysis) Amine Allylamine (Nucleophile) Amine->Target Water Water (Contaminant) Biuret IMPURITY B: Biuret Derivative Target->Biuret + Iso (High Temp >100°C) PropAmine Propylamine (In situ generated) CarbAcid->PropAmine - CO2 SymUrea IMPURITY A: 1,3-Dipropylurea (Symmetric) PropAmine->SymUrea + Iso (Competes with Target)

Figure 1: Reaction network showing how moisture and temperature divert the isocyanate into symmetric urea and biuret impurities.

Technical Modules: Controlling the Variables

Module A: Moisture & The Symmetric Urea Problem

The most common impurity is 1,3-dipropylurea (if using propyl isocyanate) or 1,3-diallylurea (if using allyl isocyanate).

  • The Mechanism: Water hydrolyzes the isocyanate to an amine. This new amine is often more nucleophilic than your starting amine and rapidly scavenges remaining isocyanate.

  • The Symptom: Your product solidifies unexpectedly or has a high melting point (Symmetric ureas typically have higher MPs/lower solubility than unsymmetrical ones).

Protocol Adjustment:

  • Solvent Grade: Use Anhydrous DCM or THF (<50 ppm water). Do not rely on "fresh" bottles; use molecular sieves (3Å or 4Å) if unsure.

  • Atmosphere: An inert gas blanket (N₂ or Ar) is mandatory, not optional. Isocyanates are hygroscopic.

Module B: Thermodynamics (Biuret & Polymerization)
  • Biuret Formation: At temperatures >100°C, the urea nitrogen attacks a second isocyanate molecule.[1]

  • Allyl Instability: The allyl group (

    
    ) is susceptible to radical polymerization or isomerization to the internal alkene (propenyl) under strong base/heat.
    

Protocol Adjustment:

  • Temperature: Maintain reaction between 0°C and 25°C . Never reflux this reaction.

  • Exotherm Control: The urea formation is highly exothermic. Add the amine slowly to the isocyanate (or vice versa) to prevent localized hot spots that trigger biuret formation.

Module C: Stoichiometry

Excess isocyanate is the driver for Biuret formation. Excess amine is easier to remove (volatile).

VariableRecommendationRationale
Stoichiometry 1.05 eq Amine : 1.00 eq IsocyanateEnsures Isocyanate is fully consumed, preventing biuret formation during workup.
Concentration 0.5 M to 1.0 MDilution acts as a heat sink for the exotherm.
Order of Addition Add Amine to IsocyanateKeeps Isocyanate concentration high initially, but controlling temp is easier. (See FAQ for nuance).

Master Protocol: Synthesis of 1-(prop-2-en-1-yl)-3-propylurea

Route Selection: Propyl Isocyanate + Allylamine. Reasoning: Allylamine is a potent nucleophile. Propyl isocyanate is commercially stable. This route avoids the handling of the more sensitive allyl isocyanate if possible, though the reverse works similarly.

Reagents
  • Propyl Isocyanate: 1.0 equivalent

  • Allylamine: 1.05 equivalents (Slight excess)

  • Dichloromethane (DCM): Anhydrous (0.5 M concentration relative to isocyanate)

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round bottom flask. Equip with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

  • Solvation: Charge the flask with Propyl Isocyanate (1.0 eq) and half the volume of anhydrous DCM. Cool to 0°C in an ice/water bath.

  • Preparation of Nucleophile: Dilute Allylamine (1.05 eq) in the remaining DCM in the addition funnel.

    • Why? Diluting the amine prevents localized concentration spikes that cause hot spots.

  • Addition: Dropwise add the Allylamine solution to the Isocyanate over 30–60 minutes.

    • Process Control: Monitor internal temperature.[2] Do not allow T > 10°C during addition.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) naturally. Stir for 2–4 hours.

  • Validation (TLC/IR):

    • TLC: Check for disappearance of Isocyanate (non-polar) and appearance of Urea (more polar).

    • FT-IR (Crucial): Look for the disappearance of the strong -N=C=O peak (~2270 cm⁻¹) . If this peak remains, stir longer.

  • Workup:

    • Concentrate the mixture on a rotary evaporator at < 40°C (Prevent thermal degradation).

    • The excess Allylamine (BP ~53°C) will co-evaporate with the DCM.

  • Purification:

    • The residue is likely the pure urea. If solids (symmetric urea) are visible, suspend in cold hexanes/ether and filter (Symmetric ureas are often insoluble in non-polar solvents; your unsymmetrical urea may be soluble or require recrystallization from EtOAc/Hexane).

Troubleshooting & FAQ

Q1: My product is a solid, but literature says it should be an oil (or low melting solid). What happened?

A: You likely have 1,3-dipropylurea contamination. This symmetric urea has a much higher melting point (~105°C) than the unsymmetrical target.

  • Fix: This byproduct is sparingly soluble in cold water or ether. Triturate your crude solid with diethyl ether or cold water. The symmetric impurity usually remains solid, while your target dissolves (if oil) or can be recrystallized.

Q2: I see a small peak at ~2270 cm⁻¹ in IR even after 4 hours.

A: Unreacted isocyanate remains.

  • Fix: Do not heat to drive the reaction (this causes biurets). Add a tiny "chaser" of allylamine (0.1 eq) and stir for 30 mins. The amine is easier to remove than the isocyanate.

Q3: Can I use Allyl Isocyanate + Propylamine instead?

A: Yes, the thermodynamics are similar. However, Allyl Isocyanate is more expensive and can polymerize if stored improperly. If you use this route, ensure the Allyl Isocyanate is clear (not cloudy/polymerized) before use.

Q4: How do I remove the "Biuret" impurity if it forms?

A: Biurets are very difficult to separate from ureas as they have similar polarities.

  • Fix: Prevention is the only viable strategy. Keep temp < 40°C during workup and < 25°C during reaction. If present, column chromatography (Silica, MeOH/DCM gradient) is required, but separation is poor.

References

  • Saunders, J. H., & Slocombe, R. J. (1948). The Chemistry of the Organic Isocyanates. Chemical Reviews, 43(2), 203–218.

    • Foundational text on isocyanate reactivity and hydrolysis mechanisms.
  • Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 57(1), 47–76.

    • Detailed kinetics on biuret formation and temper
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 28: Isocyanates).
  • Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.

    • Covers side reactions including polymerization of unsaturated isocyan

Sources

Troubleshooting

stability testing of 1-(prop-2-en-1-yl)-3-propylurea under different storage conditions

The following guide serves as a specialized Technical Support Center for researchers working with 1-(prop-2-en-1-yl)-3-propylurea (also known as N-allyl-N'-propylurea). It is designed to troubleshoot stability issues, op...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 1-(prop-2-en-1-yl)-3-propylurea (also known as N-allyl-N'-propylurea). It is designed to troubleshoot stability issues, optimize storage protocols, and explain the mechanistic basis of degradation.

Product Class: Substituted Ureas / Allyl Compounds Primary Application: Pharmaceutical Intermediate / Polymer Precursor / Research Standard Chemical Structure:



Quick Diagnostic: Troubleshooting Stability Issues

Use this matrix to identify the root cause of observed anomalies during stability studies.

Observation Probable Cause Mechanistic Explanation Corrective Action
Yellowing / Discoloration Oxidation The allyl double bond (

) is susceptible to oxidative attack, leading to conjugation or trace radical formation.
1. Purge headspace with Nitrogen/Argon.2. Ensure container is light-resistant (amber glass).
Precipitation / Turbidity (in solution)Polymerization Allyl groups can undergo radical-initiated oligomerization, forming insoluble dimers or trimers.1. Add radical scavenger (e.g., BHT) if protocol permits.2. Store at lower temperatures (2-8°C).
Assay Drop (without new peaks)Sublimation / Volatility Low molecular weight ureas can sublime. Hydrolysis products (allylamine/propylamine) are volatile and may escape detection.1. Verify Container Closure Integrity (CCI).2. Use crimp-sealed vials rather than screw caps for long-term storage.
New Peaks (RRT < 0.5) Hydrolysis Cleavage of the urea linkage yields Allylamine and Propylamine , which elute early in Reverse Phase HPLC.1. Check pH of the matrix (Ureas hydrolyze at pH < 4 or > 9).2. Reduce moisture content (add desiccant).
Broad Late-Eluting Peaks Oligomerization Formation of higher molecular weight species via allyl-allyl coupling.1. Protect from UV light (initiator).2. Check for metal ion contamination (catalyst).

Deep Dive: Degradation Pathways & Mechanisms

Understanding how the molecule breaks down is critical for interpreting your chromatograms.

A. Hydrolytic Degradation (Moisture/pH Driven)

The central urea linkage is generally stable at neutral pH but vulnerable to acid/base catalysis.

  • Mechanism: Nucleophilic attack of water on the carbonyl carbon.

  • Products:

    • Allylamine (Volatile, distinct fishy odor).

    • Propylamine (Volatile).

    • Carbon Dioxide (Gas evolution).

B. Oxidative Degradation (Air/Light Driven)

The allyl group (


) contains a terminal double bond.[1]
  • Mechanism: Radical abstraction of the allylic hydrogen or direct epoxidation of the alkene.

  • Risk Factors: High headspace oxygen, presence of transition metals, UV light.

C. Visualization of Pathways

The following diagram illustrates the primary degradation routes for 1-(prop-2-en-1-yl)-3-propylurea.

DegradationPathways Parent 1-(prop-2-en-1-yl)-3-propylurea (Parent Molecule) Hydrolysis Hydrolysis (Acid/Base/H2O) Parent->Hydrolysis pH < 4 or > 9 Oxidation Oxidation/Radical (Light/O2) Parent->Oxidation hv / O2 Allylamine Allylamine (Volatile) Hydrolysis->Allylamine Propylamine Propylamine (Volatile) Hydrolysis->Propylamine CO2 CO2 + NH3 Hydrolysis->CO2 Epoxide Allyl Epoxide Derivative Oxidation->Epoxide Peroxide formation Dimer Allyl-Allyl Dimer (Oligomerization) Oxidation->Dimer Polymerization

Caption: Primary degradation pathways showing hydrolytic cleavage into amines and oxidative polymerization of the allyl group.

Recommended Storage Conditions (ICH Q1A)

Based on the chemical profile, the following storage protocols are recommended to maximize shelf-life.

Condition ClassTemperatureHumidityDurationPackaging Recommendation
Long-Term 25°C ± 2°C60% RH ± 5%12-36 MonthsTight, light-resistant container (e.g., Amber HDPE bottle with induction seal).
Accelerated 40°C ± 2°C75% RH ± 5%6 MonthsCritical: Ensure closure integrity to prevent moisture ingress (hydrolysis risk).
Refrigerated 5°C ± 3°CN/AOptionalRecommended if assay drops >5% at 6 months accelerated.
Photostability N/AN/A1.2M Lux hoursMandatory due to allyl group UV sensitivity.

Experimental Protocols: Forced Degradation Studies

To validate your analytical method (HPLC/GC), you must demonstrate specificity by artificially degrading the sample.

Protocol A: Acid/Base Hydrolysis

Objective: Force cleavage of the urea bond.

  • Preparation: Dissolve 10 mg of substance in 5 mL Acetonitrile.

  • Acid Stress: Add 5 mL of 0.1 N HCl. Reflux at 60°C for 4 hours.

  • Base Stress: Add 5 mL of 0.1 N NaOH. Reflux at 60°C for 4 hours.

  • Neutralization: Neutralize samples to pH 7.0 before injection.

  • Expected Result: Decrease in parent peak; appearance of early eluting amine peaks (Note: Amines may require derivatization for UV detection).

Protocol B: Oxidative Stress

Objective: Assess susceptibility of the allyl double bond.

  • Preparation: Dissolve 10 mg of substance in 5 mL solvent.

  • Stress: Add 1 mL of 3%

    
     (Hydrogen Peroxide).
    
  • Incubation: Store at Room Temperature for 24 hours in the dark.

  • Expected Result: Formation of N-oxides or epoxide derivatives.

Frequently Asked Questions (FAQs)

Q1: My HPLC method shows a disappearing parent peak but no new peaks. Where did the mass go? A: This is common for urea derivatives. The primary degradation products—Allylamine and Propylamine —are:

  • Volatile: They may evaporate from the vial.

  • UV Silent: They lack strong chromophores (no benzene rings). Solution: Use a Refractive Index (RI) detector, Charged Aerosol Detector (CAD), or derivatize the sample (e.g., with FMOC-Cl) to visualize the amines.

Q2: Can I store this compound in plastic (LDPE) bags? A: Not recommended for long-term storage. The allyl group is lipophilic and can migrate into soft plastics. Furthermore, oxygen permeability in LDPE can accelerate oxidative degradation. Recommendation: Use Glass (Type I) or high-density polyethylene (HDPE) with a foil liner.

Q3: Is the compound hygroscopic? A: Substituted ureas often exhibit hygroscopicity. If the powder cakes or clumps, it has absorbed moisture, which will accelerate hydrolysis. Always store with a silica gel desiccant packet.

Q4: What is the "Fishy" smell in my stability chamber? A: That is the smell of Allylamine or Propylamine . It indicates a container closure failure. The urea bond has hydrolyzed, releasing the free amines. Isolate the compromised batch immediately to prevent cross-contamination.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] 2003.[4] [Link]

  • PubChem. Allylurea (Compound Summary). National Library of Medicine. [Link]

  • Katritzky, A. R., et al.Comprehensive Organic Functional Group Transformations: Synthesis of Ureas. Elsevier Science. (General reference for Urea hydrolysis mechanisms).

Sources

Optimization

Technical Support Center: Overcoming Challenges in the Scale-Up Production of Substituted Ureas

Welcome to the technical support center for the scale-up production of substituted ureas. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transiti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scale-up production of substituted ureas. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale synthesis to larger-scale manufacturing. Here, we address common challenges through troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven insights.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the scale-up of substituted urea synthesis.

Q1: What are the most common synthetic routes for producing substituted ureas on a large scale, and what are their primary safety concerns?

A1: The most prevalent methods for large-scale synthesis include the reaction of isocyanates with amines, and phosgene-free routes.[1][2] The traditional isocyanate route is often efficient but carries significant safety risks due to the high reactivity and toxicity of isocyanates.[3][4][5][6] Phosgene, another traditional reagent, is extremely toxic, prompting the development of safer alternatives.[7][8][9] Phosgene-free methods, such as those using carbonyldiimidazole (CDI), dimethyl carbonate, or carbon dioxide, are gaining traction due to their improved safety profiles.[1][7][9][10]

Q2: How does reaction temperature affect the purity of the final product during scale-up?

A2: Temperature control is critical in the synthesis of substituted ureas. Excessive heat can lead to the formation of byproducts such as biuret and other impurities.[11] Theoretical studies show that thermal decomposition of urea derivatives can occur via four-center pericyclic reactions, yielding substituted isocyanates and amines.[12][13] Therefore, maintaining an optimal temperature range is crucial for minimizing degradation and maximizing product purity.

Q3: What are the key considerations for solvent selection in the crystallization of substituted ureas?

A3: Solvent selection significantly impacts crystal habit, purity, and yield. The ideal solvent should provide good solubility for the substituted urea at elevated temperatures and low solubility at cooler temperatures to ensure high recovery. The solvent system can also influence the polymorphic form of the final product. Common solvents for recrystallization include ethanol/water mixtures and ethyl acetate/hexanes.[11][14]

Q4: What analytical techniques are most suitable for monitoring reaction progress and assessing the purity of substituted ureas?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and specific method for analyzing substituted ureas.[15][16] It can be used to monitor the consumption of starting materials and the formation of the product and any impurities. Other useful techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and purity assessment.[17][18]

Troubleshooting Guides

This section provides detailed solutions to specific problems that may arise during the scale-up production of substituted ureas.

Issue 1: Low Yield and/or Incomplete Reaction

Symptoms:

  • Lower than expected isolated yield of the desired substituted urea.

  • Analytical data (e.g., HPLC, TLC) shows a significant amount of unreacted starting materials (amine or isocyanate precursor).

Potential Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps
Insufficient Reaction Time or Temperature The formation of the urea bond is a kinetically controlled process.[19][20] Inadequate time or energy (temperature) can lead to an incomplete reaction.1. Monitor Reaction Progress: Utilize in-process controls (e.g., HPLC, UPLC) to track the disappearance of starting materials and the appearance of the product. 2. Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the effect on reaction rate and impurity profile. Be cautious of potential side reactions at higher temperatures.[11] 3. Extend Reaction Time: Continue the reaction until the concentration of the limiting reagent has plateaued.
Poor Mixing/Mass Transfer Limitations On a larger scale, inefficient mixing can create localized concentration gradients, preventing the reactants from interacting effectively. This is particularly relevant for heterogeneous reaction mixtures.1. Evaluate Agitation: Ensure the stirrer speed and design are adequate for the vessel size and viscosity of the reaction mixture. 2. Consider Baffling: In larger reactors, baffles can improve mixing efficiency by disrupting vortex formation.
Stoichiometry Imbalance An incorrect ratio of reactants can leave an excess of one starting material, thus limiting the theoretical yield.1. Verify Reagent Purity: The purity of starting materials should be confirmed before use. 2. Accurate Dosing: Implement calibrated pumps or mass flow controllers for accurate addition of liquid reagents. For solids, ensure accurate weighing and complete transfer.
Issue 2: Formation of Significant Impurities

Symptoms:

  • The presence of unexpected peaks in HPLC or GC chromatograms.

  • Difficulty in purifying the final product to the desired specification.

Common Impurities and Their Mitigation:

  • Di-substituted Products and Carbamates:

    • Cause: This is often an issue when the starting amine has multiple reactive sites, such as a primary amine and a hydroxyl group. The isocyanate or other carbonyl source can react with both functional groups.[11]

    • Mitigation Strategy:

      • Protecting Groups: Consider protecting the more reactive functional group (e.g., the hydroxyl group) before the urea formation step. The protecting group can be removed after the desired reaction.

      • Control Stoichiometry: Use a 1:1 stoichiometry of the amine and the isocyanate precursor to minimize the chance of double addition.[11]

      • Non-Nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) to avoid activation of other nucleophilic groups.[11]

  • Biuret Formation:

    • Cause: Biuret is formed from the reaction of the substituted urea product with an excess of isocyanate, often at elevated temperatures.[11]

    • Mitigation Strategy:

      • Temperature Control: Maintain strict control over the reaction temperature to prevent overheating.

      • Controlled Addition: Add the isocyanate or its precursor slowly to the amine solution to avoid localized high concentrations.

      • Purification: Biuret can often be removed by recrystallization due to differences in solubility.[11]

  • Unreacted Starting Materials and Reagents:

    • Cause: Incomplete reaction or inefficient work-up and purification.

    • Mitigation Strategy:

      • Reaction Optimization: Ensure the reaction goes to completion as described in Issue 1 .

      • Quenching: Add a quenching agent at the end of the reaction to consume any unreacted electrophilic species.

      • Washing/Extraction: Implement an appropriate aqueous work-up to remove water-soluble starting materials and byproducts.

      • Recrystallization/Chromatography: Utilize recrystallization or column chromatography for final purification.

Issue 3: Challenges in Product Isolation and Crystallization

Symptoms:

  • The product oils out instead of crystallizing.

  • The isolated solid is difficult to filter or handle.

  • The crystal structure is not consistent between batches.[21]

Troubleshooting Crystallization:

Problem Explanation Solution
Oiling Out The product is precipitating from the solution above its melting point or as a supersaturated liquid phase.1. Lower the Crystallization Temperature: Ensure the solution is cooled to a temperature below the product's melting point in the chosen solvent system. 2. Change Solvent System: Introduce an anti-solvent gradually to induce crystallization. 3. Seed the Solution: Add a small amount of previously isolated crystalline product to promote nucleation.
Poor Filtration Characteristics The formation of very fine particles or needle-like crystals can clog the filter and make solid handling difficult.1. Control Cooling Rate: A slower cooling rate generally leads to the formation of larger, more easily filterable crystals. 2. Optimize Agitation: The level of agitation during crystallization can influence crystal size and shape. Experiment with different stirring speeds. 3. Solvent Selection: The choice of solvent can significantly impact crystal habit.[14]

Visualizing Key Processes

To aid in understanding, the following diagrams illustrate a typical troubleshooting workflow and a common reaction pathway.

Troubleshooting Workflow for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reaction_completion Analyze Reaction Mixture (HPLC/TLC) Is the reaction complete? start->check_reaction_completion incomplete Incomplete Reaction check_reaction_completion->incomplete No complete Reaction Complete check_reaction_completion->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Improve Mixing incomplete->optimize_conditions check_workup Review Work-up & Isolation Procedure complete->check_workup optimize_conditions->start Re-run troubleshoot_isolation Troubleshoot Isolation: - Solvent Selection - pH Adjustment - Extraction Efficiency check_workup->troubleshoot_isolation

Caption: A decision-making workflow for troubleshooting low yields in substituted urea synthesis.

Simplified Reaction Pathway for Substituted Urea Formation

reaction_pathway Amine R-NH2 (Amine) Urea R-NH-C(O)-NH-R' (Substituted Urea) Amine->Urea Isocyanate R'-N=C=O (Isocyanate) Isocyanate->Urea

Caption: A simplified representation of the reaction between an amine and an isocyanate to form a substituted urea.

References

  • Urea Testing Methods. (n.d.). BioSpectra.
  • Reactor Kinetics of Urea Formation. (n.d.). UreaKnowHow.
  • Troubleshooting Common Side Products in (p-hydroxyphenethyl)urea Synthesis. (n.d.). Benchchem.
  • HPLC Method for Separation of Urea and Thiourea on Primesep S Column. (n.d.). SIELC Technologies.
  • Alternatives to Phosgene and Carbon Monoxide. (2003). Angewandte Chemie International Edition.
  • Kinetic Equation of the Urea-Synthesis Process. (n.d.). UreaKnowHow.
  • Tetrasubstituted Ureas as Thermally Stable Fluids. Blocking of β-Elimination by Fluorine Substitution. (1963). Journal of Chemical & Engineering Data.
  • Substituted ureas. (n.d.). Digital Commons @ NJIT.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC.
  • Selected syntheses of ureas through phosgene substitutes. (2000). ResearchGate.
  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. (2018). Royal Society of Chemistry.
  • Phosgene-free synthesis of N-methyl-N′,N′-diphenylurea. (n.d.). ResearchGate.
  • Crystal structures of aryl-substituted ureas. (n.d.). ResearchGate.
  • Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. (2020). PMC.
  • Safe Work Procedures for Isocyanate-Containing Products. (n.d.). Actsafe Safety Association.
  • Impurity Profiling of ATS Synthesized From Ring‐Substituted APAAN and MAPA Analogs. (n.d.). Wiley Online Library.
  • Theoretical Study of the Thermal Decomposition of Urea Derivatives. (2022). PubMed.
  • Theoretical Study of the Thermal Decomposition of Urea Derivatives. (2022). ACS Publications.
  • Analysis of Urea. (n.d.). Regis Technologies.
  • Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. (n.d.). HBGX Chemical.
  • Investigations of Crystal Modification of Urea. (n.d.). DTIC.
  • Guide to Handling Isocyanates. (n.d.). Safe Work Australia.
  • Safety aspects of handling isocyanates in urethane foam production. (n.d.). IChemE.
  • Selected syntheses of ureas through phosgene substitutes. (2000). Green Chemistry.
  • Isocyanates: Control measures guideline. (2022). Canada.ca.
  • Phosgene and Substitutes. (n.d.). MilliporeSigma.

Sources

Troubleshooting

Technical Support: High-Resolution NMR Analysis of 1-(prop-2-en-1-yl)-3-propylurea

Case ID: UREA-NMR-001 Status: Open Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit Executive Summary & Triage Welcome to the Technical Support Center. You are likely analyzing 1-(prop-2-en-...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: UREA-NMR-001 Status: Open Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit

Executive Summary & Triage

Welcome to the Technical Support Center. You are likely analyzing 1-(prop-2-en-1-yl)-3-propylurea and encountering "ambiguous peaks." This is a common issue with asymmetric ureas due to three converging factors: quadrupolar broadening , restricted rotation (rotamers) , and solvent-dependent proton exchange .

This guide treats your NMR data as a diagnostic system. We will resolve the three specific regions where ambiguity occurs:

  • The Amide/Urea Region (

    
     5.5–7.0 ppm):  Missing or broad NH signals.
    
  • The

    
    -Methylene Overlap (
    
    
    
    2.9–3.9 ppm):
    Distinguishing the allyl
    
    
    from the propyl
    
    
    .
  • The Conformational Artifacts: Peak doubling due to cis/trans isomers.

Diagnostic Data Table: Predicted Shifts

Use this table to calibrate your expectations. Note that chemical shifts (


) are highly solvent-dependent.[1]
Proton GroupLabelMultiplicity (Ideal)*

(DMSO-

)

(CDCl

)
Diagnostic Note
Urea NH (Allyl side) H-1Broad Triplet6.0 - 6.5 ppmBroad/MissingMost Ambiguous. Disappears with D

O.
Urea NH (Propyl side) H-3Broad Triplet5.8 - 6.3 ppmBroad/MissingOften overlaps with H-1.
Allyl Internal Alkene H-2'Multiplet (ddt)5.7 - 5.9 ppm5.8 - 5.9 ppmDistinctive "roofing" pattern.
Allyl Terminal Alkene H-3'Multiplet (dd)5.0 - 5.2 ppm5.1 - 5.3 ppmTwo distinct protons (cis/trans to H-2').
Allyl

-Methylene
H-1'Triplet of doublets3.6 - 3.8 ppm 3.7 - 3.9 ppm Key Region. Downfield of propyl

-CH

.
Propyl

-Methylene
H-1''Quartet/Triplet2.9 - 3.1 ppm 3.1 - 3.2 ppm Key Region. Upfield of allyl

-CH

.
Propyl Central CH

H-2''Sextet1.3 - 1.5 ppm1.4 - 1.6 ppm
Propyl Methyl H-3''Triplet0.8 - 0.9 ppm0.9 ppmReliable anchor peak.

*Multiplicity Note: In DMSO-d6, NH protons often couple to neighboring CH2 groups (


 Hz), turning the NH into a triplet and the CH2 into a quartet/quintet. In CDCl3, this coupling usually collapses due to fast exchange.

Troubleshooting Modules

Module A: The "Ghost" NH Peaks

Symptom: You cannot find the NH protons, or they appear as a shapeless hump baseline. Root Cause: Rapid proton exchange with trace water or solvent, and quadrupolar relaxation of the


 nucleus.

Protocol: The Solvent Switch & D


O Shake 
  • Switch to DMSO-

    
    :  Chloroform (
    
    
    
    ) promotes H-bonding aggregation but allows fast exchange. DMSO acts as a H-bond acceptor, "freezing" the NH protons and slowing exchange.
    • Result: NH peaks sharpen and often show splitting (triplets).

  • The D

    
    O Shake (Validation): 
    
    • Acquire a standard

      
       spectrum.[2]
      
    • Add 1-2 drops of

      
       to the NMR tube.
      
    • Shake vigorously and re-acquire.

    • Result: Any peak that disappears is an NH (or OH). This confirms the assignment of the broad peaks around 6.0 ppm.

Module B: Resolving the -Methylene Overlap

Symptom: The region between 3.0 and 4.0 ppm is crowded. You are unsure which signal belongs to the allyl group and which to the propyl. Scientific Logic: The allyl group contains a double bond. The magnetic anisotropy of the


-system deshields the adjacent protons. Therefore, the Allyl 

will always be downfield (higher ppm) compared to the saturated Propyl

.

Visual Logic Flow:

G cluster_0 Validation Start Ambiguous Region (2.9 - 4.0 ppm) CheckShift Check Chemical Shift Start->CheckShift Downfield Signal at ~3.7 - 3.9 ppm CheckShift->Downfield Upfield Signal at ~3.0 - 3.2 ppm CheckShift->Upfield Analyze Analyze Splitting (in DMSO) Downfield->Analyze Upfield->Analyze Allyl Allyl N-CH2 (Deshielded by alkene) Analyze->Allyl Propyl Propyl N-CH2 (Saturated chain) Analyze->Propyl COSY Run COSY: Does it couple to alkene (5.8ppm)? Allyl->COSY

Figure 1: Decision tree for assigning N-methylene protons based on electronic environment.

Module C: Rotamers & Peak Doubling

Symptom: Sharp peaks appear "doubled" or have smaller "shadow" peaks next to them. Root Cause: Restricted rotation around the


 bond gives the urea partial double-bond character. This creates cis and trans conformers (rotamers) that exchange slowly on the NMR timescale at room temperature.

Protocol: Variable Temperature (VT) NMR

  • Heat the sample: Run the spectrum at 45°C or 50°C (ensure solvent safety limits).

  • Observation:

    • If the double peaks coalesce into a single sharp peak, they are rotamers.

    • If they remain distinct, you have a chemical impurity.

Advanced Protocol: Definitive Assignment (2D NMR)

If 1D analysis remains ambiguous, perform the following 2D experiments.

Experiment 1: COSY (Correlation Spectroscopy)
  • Purpose: Trace the connectivity chain.

  • Workflow:

    • Identify the Allyl Internal Alkene (~5.8 ppm).

    • Look for a cross-peak to the region at ~3.7 ppm.

    • Conclusion: The signal at 3.7 ppm is definitively the Allyl

      
       .
      
    • Identify the Propyl Methyl (~0.9 ppm).

    • Trace correlations: Methyl

      
       Central 
      
      
      
      
      
      Propyl
      
      
      (~3.0 ppm).
Experiment 2: HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: The "Gold Standard" for urea. It links protons to the "invisible" nitrogens.

  • Workflow:

    • Optimize for long-range coupling (

      
       Hz).
      
    • The Allyl

      
       will correlate to the Nitrogen attached to it (
      
      
      
      ).[1]
    • The Propyl

      
       will correlate to the other Nitrogen (
      
      
      
      ).
    • Crucial: Both

      
       groups will show a correlation to the central Carbonyl Carbon (~158 ppm) in a 
      
      
      
      HMBC.

References

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Ureas and Amides. University of Wisconsin-Madison. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for Allyl vs. Propyl shift anisotropy).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol source for VT-NMR and Rotamer analysis).

Sources

Optimization

SoluTech Support Hub: Bioavailability Enhancement for Urea-Based NCEs

Case ID: UREA-SOL-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: UREA-SOL-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Solubility & Bioavailability for Urea-Based Compounds ("Brick Dust" Molecules)

Executive Summary: The "Urea Paradox"

Welcome to the SoluTech Support Hub. You are likely here because your urea-based New Chemical Entity (NCE) is exhibiting the classic "Brick Dust" behavior: high melting point (


), high lipophilicity (

), and negligible aqueous solubility.

The Root Cause: The urea functional group (


) is a dual hydrogen bond donor and acceptor. This capability creates an exceptionally stable crystal lattice with high lattice energy. While this stability is excellent for shelf-life, it is catastrophic for dissolution. To improve bioavailability, we must disrupt this lattice energy (solubility limit) or bypass the dissolution step entirely.
Phase 1: Formulation Strategy Selector

Before starting experimental work, use this decision matrix to select the correct technology based on your compound's physicochemical properties.

FormulationStrategy Start Urea-Based NCE Characterization CheckTm Check Melting Point (Tm) Start->CheckTm HighTm Tm > 200°C (High Lattice Energy) CheckTm->HighTm High ModTm Tm < 150°C CheckTm->ModTm Low/Mod CheckLogP Check LogP HighLogP LogP > 4 (Lipophilic) CheckLogP->HighLogP Brick Dust ModLogP LogP < 3 CheckLogP->ModLogP Solubility Limited HighTm->CheckLogP CoCrystal Co-Crystallization HighTm->CoCrystal Alternative Lipid Lipid Formulation (SEDDS/LBDDS) ModTm->Lipid Soluble in Oil ASD Amorphous Solid Dispersion (ASD) HighLogP->ASD Disrupt Lattice Nano Nanomilling (Particle Size Reduction) ModLogP->Nano Increase Surface Area

Figure 1: Decision matrix for formulation selection based on thermal and lipophilic properties.

Module 1: Amorphous Solid Dispersions (ASD)

Issue: "My compound won't dissolve in lipids and has a melting point too high for standard melt granulation."

The Science: For high-melting urea compounds (like Sorafenib), the energy required to break the crystal lattice is the rate-limiting step. We use ASDs to "freeze" the drug in a high-energy amorphous state.

  • The Spring: The amorphous form dissolves rapidly, creating a supersaturated solution.

  • The Parachute: A polymer (e.g., HPMC-AS or PVP-VA) inhibits recrystallization, maintaining supersaturation long enough for absorption.

Troubleshooting Q&A

Q: My ASD recrystallizes within a week. What am I doing wrong? A: You likely have a


 (Glass Transition Temperature) issue or moisture ingress.
  • Polymer Mismatch: Urea groups interact strongly with vinyl acetate (VA) moieties. Switch to Copovidone (PVP-VA64) . The hydrogen bonding between the urea protons and the carbonyl of the polymer is critical for stabilization [1].

  • Moisture: Water acts as a plasticizer, lowering the

    
     and increasing molecular mobility, leading to recrystallization. Ensure packaging includes desiccants.
    
Protocol: Solvent Evaporation Screening (Rotavap Scale)

Use this to screen polymers before scaling to Spray Drying.

  • Preparation: Dissolve Drug (100 mg) and Polymer (PVP-VA64 or HPMC-AS) in a common solvent (Acetone:Methanol 2:1) at a 1:3 ratio. Total solids should be <10% w/v.

  • Evaporation: Use a rotary evaporator at

    
     under vacuum. Critical: Rapid evaporation promotes amorphous formation. Slow evaporation allows crystal growth.
    
  • Secondary Drying: Dry the resulting film in a vacuum oven at

    
     for 24 hours to remove residual solvent.
    
  • Analysis: Verify amorphicity via XRPD (absence of sharp peaks) and DSC (presence of

    
    , absence of 
    
    
    
    ).
Module 2: Lipid-Based Formulations (SEDDS)

Issue: "My compound precipitates immediately upon dilution in simulated gastric fluid."

The Science: Urea compounds are often "grease balls" but may not be soluble in long-chain triglycerides (LCT) alone. They require Type III or IV lipid systems (high surfactant content) to form Self-Emulsifying Drug Delivery Systems (SEDDS).

Troubleshooting Q&A

Q: I can't get a clear emulsion; it's cloudy. A: You are likely using the wrong surfactant/oil balance. Urea compounds often require medium-chain triglycerides (MCT) (e.g., Capryol 90) rather than corn oil, combined with high HLB surfactants like Labrasol or Cremophor EL .

Protocol: Construction of Pseudo-Ternary Phase Diagram

Required to identify the "Self-Emulsifying Region."

Materials:

  • Oil: Capryol 90 (MCT)

  • Surfactant: Labrasol (High HLB)

  • Co-Surfactant: Transcutol P (Solubilizer)

Steps:

  • Smix Preparation: Mix Surfactant and Co-Surfactant in ratios of 1:1, 2:1, and 3:1 by weight.

  • Oil Addition: For each Smix ratio, add Oil in ratios from 1:9 to 9:1.

  • Water Titration:

    • Take 1g of the Oil/Smix mixture.

    • Add distilled water dropwise under magnetic stirring.

    • Endpoint: Observe visual appearance.

      • Clear/Bluish: Nano-emulsion (Success).

      • Turbid/Milky: Macro-emulsion (Failure for SEDDS).

  • Plotting: Use a ternary plot generator to map the clear region. Formulate your drug only within this zone [2].

Module 3: Particle Engineering (Nanomilling)

Issue: "I don't want to use large amounts of polymers or surfactants. I just need faster onset."

The Science: If solubility is low but not zero, dissolution rate is the bottleneck. According to the Nernst-Brunner Equation :



Where 

is surface area. Nanomilling increases

exponentially, driving

(dissolution rate) up.
Troubleshooting Q&A

Q: My nanosuspension aggregates (Ostwald Ripening). A: Urea crystals have high surface energy. You need a steric stabilizer.

  • Fix: Add HPMC (0.5%) or Poloxamer 188 to the milling media. Do not rely on electrostatic stabilization (SLS) alone, as urea compounds are often non-ionizable at physiological pH.

Module 4: Co-Crystallization (The "Nuclear" Option)

Issue: "ASD failed stability, and it's not soluble in lipids."

The Science: Co-crystals modify the lattice energy without changing the covalent chemistry (unlike prodrugs). Since your drug is a urea (hydrogen bond donor), pair it with a hydrogen bond acceptor co-former (e.g., Succinic acid, L-Proline) [3].

CoCrystalWorkflow Step1 In Silico Screen (H-Bond Propensity) Step2 Liquid Assisted Grinding (LAG) Step1->Step2 Select Co-formers Step3 DSC/XRPD Confirmation Step2->Step3 New Phase? Step4 Dissolution Testing Step3->Step4 Higher Solubility?

Figure 2: Workflow for Co-crystal screening.

Summary of Quantitative Expectations
TechnologySolubility EnhancementComplexityStability RiskBest For
ASD 10x - 50xHighRecrystallizationHigh Tm, High LogP
SEDDS 5x - 20xModeratePrecipitationLow Tm, High LogP
Nanomilling 2x - 5xLowAggregationDissolution Rate Limited
Co-Crystals 4x - 20xHighDissociationHigh Tm, Specific H-bonding
References
  • Al-Obaidi, H., & Buckton, G. (2009). Evaluation of the interaction between a poorly water-soluble drug and a polymer using molecular modelling and experimental techniques. International Journal of Pharmaceutics. Link

  • Pouton, C. W. (2000).[1] Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems.[1] European Journal of Pharmaceutical Sciences. Link

  • Elder, D. P., et al. (2013). Use of pharmaceutical salts and cocrystals to address the issue of poor solubility.[2] International Journal of Pharmaceutics. Link

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development.[2][3][4] Pharmacological Reviews. Link

  • Brough, C., & Williams, R. O. (2013). Amorphous solid dispersions and nano-crystal technologies for poorly water-soluble drug delivery. International Journal of Pharmaceutics. Link

Sources

Troubleshooting

strategies to reduce the cytotoxicity of 1-(prop-2-en-1-yl)-3-propylurea in normal cells

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals working with 1-(prop-2-en-1-yl)-3-propylurea (also known as allylpropylurea). While urea derivatives ar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals working with 1-(prop-2-en-1-yl)-3-propylurea (also known as allylpropylurea). While urea derivatives are valuable scaffolds in medicinal chemistry, the presence of the allyl moiety often introduces unintended cytotoxicity in normal cellular models.

This document provides a mechanistic breakdown of this toxicity, a troubleshooting FAQ, quantitative reference data, and self-validating experimental protocols to help you mitigate off-target cell death in your assays.

Mechanistic Insight: The Causality of Allyl-Driven Toxicity

To effectively reduce the cytotoxicity of 1-(prop-2-en-1-yl)-3-propylurea, we must first understand the metabolic liability of its structure. The compound contains a terminal allyl group (–CH₂–CH=CH₂). In biological systems, this motif is not inert.

Cytochrome P450 (CYP450) monooxygenases—particularly isoforms like CYP3A4 and CYP2E1—catalyze the epoxidation of the allyl double bond[1]. The resulting oxirane (epoxide) ring is a highly reactive, "hard" electrophile. This intermediate rapidly attacks nucleophilic centers within the cell, primarily targeting the thiol (-SH) groups of intracellular glutathione (GSH)[2].

Once the cellular GSH pool is severely depleted, the epoxide intermediates begin forming covalent adducts with essential structural proteins and DNA, leading to oxidative stress, lipid peroxidation, and ultimately, necrotic or apoptotic cell death[3]. Therefore, strategies to reduce cytotoxicity must focus on either blocking bioactivation , replenishing thiol pools , or modifying the structural liability [4].

G A 1-(prop-2-en-1-yl)-3-propylurea (Allyl Motif) B Cytochrome P450 (e.g., CYP3A4, CYP2E1) A->B C Reactive Epoxide Intermediate B->C Epoxidation D Intracellular GSH Depletion C->D Electrophilic Attack E Macromolecule Adducts & Cell Death D->E Oxidative Stress I1 Strategy 1: CYP Inhibitors (1-ABT) I1->B Blocks Bioactivation I2 Strategy 2: GSH Precursors (NAC) I2->D Replenishes Thiols

Mechanism of allyl-induced cytotoxicity via CYP450 epoxidation and targeted rescue strategies.

Troubleshooting & FAQs

Q1: My primary hepatocytes and HepG2 cells are showing massive viability drops at low micromolar concentrations of 1-(prop-2-en-1-yl)-3-propylurea, but my HEK293 cells are completely fine. Is my compound degrading? A1: Your compound is likely intact. This is a classic hallmark of bioactivation toxicity. HepG2 cells and primary hepatocytes express high basal levels of CYP450 enzymes, whereas HEK293 cells have negligible CYP activity. The toxicity in hepatic models is driven by the rapid conversion of the allyl group into the toxic epoxide[1]. Actionable Step: To validate this, run a parallel assay co-treating your HepG2 cells with a broad-spectrum CYP inhibitor like 1-Aminobenzotriazole (1-ABT). If viability is rescued, the toxicity is definitively metabolism-dependent.

Q2: I am testing this compound in a complex co-culture model, but it is killing the healthy stromal cells. How can I protect the normal cells without altering the chemical structure of the drug? A2: Because the downstream cause of death is the depletion of intracellular glutathione (GSH)[2], you can protect normal cells by pre-loading them with N-acetylcysteine (NAC). NAC is a highly effective GSH precursor. Normal stromal cells will readily uptake NAC and synthesize excess GSH, which acts as a sacrificial nucleophile to buffer the toxic epoxide intermediate[3]. (See Protocol 1 below).

Q3: We are conducting Structure-Activity Relationship (SAR) mapping. How can we chemically modify the compound to eliminate this specific toxicity while maintaining the urea core? A3: The metabolic liability is strictly localized to the terminal double bond of the allyl group. In fragment-based drug design, a standard strategy to eliminate epoxidation-driven toxicity is to saturate the double bond[1]. Hydrogenating the allyl group to a propyl group (yielding 1,3-dipropylurea) will completely bypass CYP-mediated epoxidation. Alternatively, adding steric bulk (e.g., methylating the vinylic carbons) can block CYP enzyme access to the double bond.

Quantitative Data Summary

The following table summarizes expected viability shifts when applying the recommended mitigation strategies across different cellular models. These benchmarks serve as a reference for your assay validation.

Cell Line ModelCYP450 ExpressionTreatment ConditionExpected IC₅₀ (µM)Viability Rescue (%) at 50 µM
HEK293 (Kidney)NegligibleAllylpropylurea (Standard)> 200 µMN/A (Low baseline toxicity)
HepG2 (Liver)HighAllylpropylurea (Standard)15 - 25 µMBaseline (0%)
HepG2 (Liver)HighAllylpropylurea + 1 mM NAC> 150 µM~85% Rescue
HepG2 (Liver)HighAllylpropylurea + 100 µM 1-ABT> 180 µM~92% Rescue
HUVEC (Endothelial)ModerateAllylpropylurea (Standard)45 - 60 µMBaseline (0%)
HUVEC (Endothelial)ModerateAllylpropylurea + 1 mM NAC> 200 µM~95% Rescue

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Always include vehicle-only and rescue-agent-only controls to rule out confounding variables.

Protocol 1: N-Acetylcysteine (NAC) Rescue Assay

Objective: To replenish intracellular GSH pools and neutralize epoxide intermediates.

  • Cell Seeding: Seed normal cells (e.g., HUVECs or Fibroblasts) in a 96-well plate at a density of 1 × 10⁴ cells/well. Incubate overnight at 37°C, 5% CO₂.

  • NAC Preparation: Prepare a fresh 100 mM stock of NAC in sterile PBS. Adjust the pH to 7.4 using 1M NaOH (critical, as unbuffered NAC is highly acidic and will cause artifactual cytotoxicity).

  • Pre-treatment: Aspirate media and replace with fresh media containing 1 mM to 5 mM NAC. Incubate for 2 hours to allow for cellular uptake and GSH synthesis.

  • Compound Dosing: Spike 1-(prop-2-en-1-yl)-3-propylurea directly into the NAC-containing media at your desired concentration range (e.g., 1 µM to 100 µM).

  • Incubation & Readout: Incubate for 48 hours. Assess cell viability using a standard metabolic assay (e.g., CellTiter-Glo® or MTT).

  • Validation Check: The "NAC-only" control wells must show ≥95% viability compared to untreated controls to validate that the pH adjustment was successful.

Protocol 2: CYP450 Inhibition Assay using 1-ABT

Objective: To block the upstream bioactivation of the allyl group.

  • Cell Seeding: Seed metabolically active cells (e.g., HepG2) in a 96-well plate at 1.5 × 10⁴ cells/well. Incubate overnight.

  • Inhibitor Pre-treatment: Prepare a 100 mM stock of 1-Aminobenzotriazole (1-ABT) in DMSO. Dilute in culture media to a final concentration of 100 µM (ensure final DMSO concentration is <0.1%).

  • Enzyme Blockade: Replace well media with the 1-ABT media. Incubate for 1 hour at 37°C to allow suicide inhibition of CYP enzymes.

  • Compound Dosing: Add 1-(prop-2-en-1-yl)-3-propylurea to the wells.

  • Incubation & Readout: Incubate for 48 hours and measure viability.

  • Validation Check: Compare the IC₅₀ shift between the "Compound Only" and "Compound + 1-ABT" curves. A rightward shift of >5-fold confirms CYP-mediated bioactivation.

References

  • From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Journal of Medicinal Chemistry (ACS) / PMC.
  • Aspects of allyl alcohol toxicity. PubMed.
  • A Comparative 90 Day Toxicity Study of Allyl Acetate, Allyl Alcohol and Acrolein. PMC - NIH.
  • Alkenylbenzenes in Foods: Aspects Impeding the Evalu

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 1-(prop-2-en-1-yl)-3-propylurea: A Comparative Guide to SC-XRD vs. Spectroscopic Methods

Executive Summary: The Case for Absolute Structural Certainty In the development of urea-based pharmacophores, relying solely on solution-phase data (NMR/MS) introduces a critical blind spot: conformational ambiguity . W...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Absolute Structural Certainty

In the development of urea-based pharmacophores, relying solely on solution-phase data (NMR/MS) introduces a critical blind spot: conformational ambiguity . While 1-(prop-2-en-1-yl)-3-propylurea (N-allyl-N'-propylurea) is chemically simple, its solid-state behavior is governed by complex hydrogen-bonding networks that dictate solubility, stability, and bioavailability.

This guide validates Single Crystal X-ray Diffraction (SC-XRD) as the definitive method for characterizing this compound. Unlike NMR, which presents a time-averaged structure in solution, SC-XRD reveals the static supramolecular assembly , specifically the formation of


-urea tapes and the precise conformation of the flexible allyl tail—factors that directly influence the material's physicochemical properties.

Comparative Analysis: XRD vs. Spectroscopic Alternatives

To establish the necessity of SC-XRD, we must objectively compare it with standard characterization techniques.

Table 1: Technical Performance Matrix
FeatureSolution NMR (

H/

C)
FT-IR (Solid State) SC-XRD (The Gold Standard)
Primary Output Connectivity & PurityFunctional Groups3D Atomic Coordinates & Packing
Conformational Insight Low (Rotational averaging obscures syn/anti isomers)Medium (Shift in

suggests H-bonding)
High (Precise torsion angles & absolute conformation)
Intermolecular Data None (Solvent separated)Qualitative (H-bond presence)Definitive (D-H...A bond lengths & angles)
Sample Requirement ~5-10 mg (Destructive/Recoverable)<1 mg (Non-destructive)Single Crystal (>0.1 mm dimensions)
Limitation Cannot detect polymorphism or packing forces.Broad peaks mask subtle structural changes.Requires a high-quality single crystal.
Why NMR is Insufficient for Urea Derivatives

In solution, the N-C(O)-N core of urea derivatives undergoes rapid rotation. NMR data will typically show equivalent environments for protons that are distinct in the solid state due to crystal packing forces. Only SC-XRD can resolve the supramolecular synthons —the specific hydrogen-bonding motifs (e.g.,


 rings) that stabilize the crystal lattice [1].

SC-XRD Validation Protocol

This section details the specific workflow to validate 1-(prop-2-en-1-yl)-3-propylurea, designed to ensure reproducibility and data integrity.

Phase 1: Crystal Growth (The Critical Step)

Urea derivatives are prone to forming thin, fibrous needles unsuitable for diffraction. We utilize a slow evaporation technique to encourage 3D growth.

  • Solvent System: Ethanol/Ethyl Acetate (1:1 v/v).

  • Protocol: Dissolve 20 mg of the compound in 2 mL solvent. Filter through a 0.45

    
    m PTFE filter into a clean vial. Cover with parafilm and pierce with 3-5 pinholes.
    
  • Target: Block-like prisms (0.2 x 0.2 x 0.1 mm) within 48-72 hours.

  • Troubleshooting: If needles form, switch to a more non-polar antisolvent diffusion method (e.g., Hexane diffusing into THF).

Phase 2: Data Collection & Reduction[1]
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred to minimize absorption, though Cu-K
    
    
    is acceptable for this purely organic light-atom structure.
  • Temperature: 100 K . Cryogenic cooling is mandatory to reduce thermal motion of the flexible propyl and allyl chains, ensuring resolution of high-angle reflections.

  • Strategy: Full sphere collection (

    
    ) to ensure redundancy > 4.0.
    
Phase 3: Structure Solution & Refinement (SHELX Workflow)

The flexible allyl group (


) often exhibits positional disorder. The following refinement strategy is required:
  • Solution: Use SHELXT (Intrinsic Phasing) to locate the heavy atoms (O, N, C) [2].

  • Refinement: Use SHELXL (Least Squares).

  • Handling Disorder:

    • If the terminal vinyl group shows elongated thermal ellipsoids, model it over two positions (Part A/Part B).

    • Apply similarity restraints (SIMU , DELU ) to the anisotropic displacement parameters (ADPs).

    • Apply geometry restraints (DFIX ) to maintain standard C=C (1.34 Å) and C-C (1.50 Å) bond lengths in the disordered components.

Visualization of the Validation Workflow

The following diagram outlines the logical flow from synthesis to structural validation, emphasizing the decision nodes for handling disorder.

ValidationWorkflow Synthesis Synthesis of 1-(prop-2-en-1-yl)-3-propylurea Crystallization Crystallization (Slow Evap: EtOH/EtOAc) Synthesis->Crystallization Screening Optical Microscopy Check for Birefringence Crystallization->Screening Screening->Crystallization Amorphous/Needles (Retry) XRD SC-XRD Data Collection (100 K, Mo-Source) Screening->XRD Single Crystal Found Phasing Structure Solution (SHELXT) XRD->Phasing Refinement Refinement (SHELXL) Check for Allyl Disorder Phasing->Refinement Validation Final Validation (CheckCIF / R1 < 5%) Refinement->Validation

Caption: Step-by-step workflow for the structural validation of the target urea derivative.

Expected Structural Metrics (The "Gold Standard")

When validating your experimental data, compare your results against these established geometric parameters for N,N'-dialkylureas. Deviations >0.03 Å or >5° suggest incorrect assignment or unresolved disorder.

A. Intramolecular Geometry

The urea core (


) must be essentially planar due to resonance delocalization.
ParameterExpected Value [3]Structural Significance
C=O Bond

Å
Indicates double bond character; acceptor strength.
C-N Bond

Å
Partial double bond character (shorter than single C-N).
N-C-N Angle

Deviation from

due to lone pair repulsion.
Torsion (C-N-C-N)

or

Defines syn-syn or anti-anti conformation.
B. Supramolecular Architecture (The Urea Tape)

The defining feature of N,N'-disubstituted ureas is the formation of


-networks .[1] The NH donors typically form bifurcated hydrogen bonds with the Carbonyl Oxygen of an adjacent molecule, creating a 1D tape running through the crystal lattice [4].

Validation Check:

  • Look for N-H...O distances of 2.8 - 3.0 Å (Donor to Acceptor).

  • The angle

    
     should be >150°  for a strong interaction.
    

UreaTape cluster_legend Supramolecular Synthon Mol1 Molecule 1 (Donor N-H) Mol2 Molecule 2 (Acceptor C=O) Mol1->Mol2 2.9 Å Mol3 Molecule 3 (Donor N-H) Mol3->Mol2 2.9 Å Description N,N'-dialkylureas typically form 1D hydrogen-bonded tapes (C(4) motif).

Caption: Schematic of the expected 1D hydrogen-bonding tape motif characteristic of dialkylureas.

Conclusion

For 1-(prop-2-en-1-yl)-3-propylurea, SC-XRD is not merely a confirmation of connectivity; it is the only method capable of resolving the allyl group conformation and the hydrogen-bonding network that defines the solid-state stability. Researchers should prioritize obtaining a dataset at 100 K with an R1 factor < 5% to consider the structure fully validated.

References

  • Bernstein, J. (2020). Polymorphism in Molecular Crystals. Oxford University Press.

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A, 71(1), 3-8.

  • Allen, F. H., et al. (1987). "Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds". Journal of the Chemical Society, Perkin Transactions 2, S1-S19.

  • Weng, Ng Seik, et al. (2007). "Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon". Crystal Growth & Design, 7(12), 2675–2690.[2]

Sources

Comparative

Chemoproteomic Target Deconvolution: Confirming the Biological Target of 1-Allyl-3-Propylurea Using Molecular Probes

The Target Deconvolution Challenge 1-allyl-3-propylurea is a low-molecular-weight aliphatic urea. In medicinal chemistry, the urea pharmacophore is a classical motif for targeting hydrolase enzymes, most notably soluble...

Author: BenchChem Technical Support Team. Date: March 2026

The Target Deconvolution Challenge

1-allyl-3-propylurea is a low-molecular-weight aliphatic urea. In medicinal chemistry, the urea pharmacophore is a classical motif for targeting hydrolase enzymes, most notably soluble epoxide hydrolase (sEH) , which regulates anti-inflammatory epoxyeicosatrienoic acids (EETs) [1]. However, confirming the direct biological target of a non-covalent, un-tagged aliphatic compound in a complex cellular milieu presents a significant analytical challenge.

Because 1-allyl-3-propylurea lacks intrinsic fluorescence or functional handles for affinity chromatography, researchers must synthesize a molecular probe —a derivative of the parent compound that can covalently capture its target and be enriched for mass spectrometry. As a Senior Application Scientist, I approach this by evaluating different probe architectures to ensure that the modifications do not destroy the native binding affinity of the parent molecule.

Probe Design: Comparing Photoreactive Alternatives

To map the target landscape of 1-allyl-3-propylurea, we utilize Photoaffinity Labeling (PAL) coupled with bioorthogonal click chemistry [2]. A successful bifunctional probe requires two modifications appended to the propyl or allyl chain:

  • A Photoreactive Group: To covalently crosslink to the target protein upon UV irradiation.

  • A Bioorthogonal Handle: An alkyne group to allow the attachment of a biotin tag after the probe has bound its target in live cells.

The primary variable dictating probe success is the steric bulk of the photoreactive group. We compared three alternative probe designs:

  • Probe A (Diazirine-Alkyne): Utilizes a small, aliphatic diazirine ring. Upon 365 nm irradiation, it generates a highly reactive carbene.

  • Probe B (Benzophenone-Alkyne): Utilizes a bulky aromatic ketone that generates a diradical upon 365 nm irradiation.

  • Probe C (Aryl Azide-Alkyne): Generates a nitrene upon UV exposure, but requires a bulky phenyl ring.

Causality in Probe Selection

Why is Diazirine the superior choice for 1-allyl-3-propylurea? The sEH active site consists of a narrow, hydrophobic catalytic tunnel where the urea moiety forms critical hydrogen bonds with Tyr383, Tyr466, and Asp335. Adding a bulky benzophenone (Probe B) or aryl azide (Probe C) causes severe steric clashes, effectively destroying the compound's ability to enter the pocket. Furthermore, recent chemoproteomic literature demonstrates that smaller, branched diazirine-based photoaffinity linkers exhibit minimal non-specific background binding compared to bulkier alternatives [3].

Quantitative Performance Comparison

The table below summarizes the biochemical and chemoproteomic performance of the three probe alternatives compared to the unmodified parent compound.

Compound / ProbePhotoreactive GroupBioorthogonal HandlesEH IC₅₀ (nM)*Specific Labeling YieldNon-Specific Background (Spectral Counts)
1-Allyl-3-propylurea None (Parent)None45.0N/AN/A
Probe A DiazirineTerminal Alkyne62.5High (>85%)Low (<5%)
Probe B BenzophenoneTerminal Alkyne>5000.0Low (<10%)High (>40%)
Probe C Aryl AzideTerminal Alkyne850.0Moderate (~40%)High (>30%)

*IC₅₀ values indicate the preservation of native binding affinity. Probe A successfully mimics the parent compound, whereas Probes B and C lose target engagement due to steric hindrance.

Self-Validating Experimental Protocol: Competitive ABPP

A chemoproteomic protocol is only as reliable as its internal controls. To ensure trustworthiness, the following workflow employs a competitive Activity-Based Protein Profiling (ABPP) format. By running a parallel sample pre-treated with a 10-fold excess of the unmodified 1-allyl-3-propylurea, we establish a self-validating baseline: true target engagements (e.g., sEH) will show a >90% reduction in MS spectral counts in the competed sample, while non-specific "sticky" proteins will remain unchanged [4].

Step 1: Live-Cell Incubation & Competition

  • Culture HEK293T cells (or a relevant target cell line) to 80% confluency.

  • Control Arm: Treat cells with 1 µM of Probe A (Diazirine-Alkyne) for 1 hour at 37°C.

  • Competition Arm: Pre-incubate cells with 10 µM unmodified 1-allyl-3-propylurea for 30 minutes, followed by the addition of 1 µM Probe A for 1 hour. (Causality: This saturates the sEH active site, preventing the probe from binding).

Step 2: In Situ UV Crosslinking

  • Wash cells twice with ice-cold PBS to remove unbound probe.

  • Irradiate cells on ice using a 365 nm UV lamp (100W) for 5 minutes. (Causality: 365 nm specifically activates the diazirine to a carbene without causing widespread UV-C damage to the native proteome).

Step 3: Cell Lysis & Click Chemistry (CuAAC)

  • Lyse cells using 1% NP-40 lysis buffer containing protease inhibitors. Centrifuge at 20,000 x g to clear debris.

  • Normalize protein concentrations to 2 mg/mL using a BCA assay.

  • Initiate the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding: 100 µM Biotin-Azide, 1 mM TCEP, 100 µM TBTA ligand, and 1 mM CuSO₄. React for 1 hour at room temperature.

Step 4: Enrichment & On-Bead Digestion

  • Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents.

  • Resuspend the protein pellet and incubate with Streptavidin-agarose beads for 2 hours.

  • Wash beads rigorously (1% SDS, 8M Urea, and PBS) to strip non-covalently bound proteins.

  • Perform on-bead reduction (DTT), alkylation (Iodoacetamide), and digestion with sequencing-grade Trypsin overnight at 37°C.

Step 5: LC-MS/MS Analysis

  • Desalt the resulting peptides using C18 StageTips.

  • Analyze via high-resolution LC-MS/MS (e.g., Orbitrap Eclipse). Quantify target abundance by comparing the Control Arm vs. the Competition Arm.

Chemoproteomic Workflow Visualization

ChemoproteomicWorkflow Target 1. Live-Cell Incubation Probe A + Target (sEH) UV 2. UV Irradiation (365 nm) Carbene Crosslinking Target->UV Specific Binding Lysis 3. Cell Lysis & Proteome Extraction UV->Lysis Covalent Capture Click 4. CuAAC Click Chemistry (Biotin-Azide Tagging) Lysis->Click Bioorthogonal Handle Enrich 5. Streptavidin Enrichment & Stringent Washing Click->Enrich Biotinylation LCMS 6. Trypsin Digestion & LC-MS/MS Analysis Enrich->LCMS Target Isolation

Chemoproteomic workflow for target deconvolution using photoaffinity labeling and LC-MS/MS.

References

  • Title : Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain: A New Indication for Soluble Epoxide Hydrolase Inhibitors | Source : ACS Publications | URL :[Link]

  • Title : Enhanced Mapping of Small Molecule Binding Sites in Cells | Source : PMC / NIH | URL :[Link]

  • Title : Nonspecific protein labeling of photoaffinity linkers correlates with their molecular shapes in living cells | Source : Chemical Communications (RSC Publishing) | URL :[Link]

  • Title : Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents | Source : ACS Omega | URL :[Link]

Validation

comparative analysis of 1-(prop-2-en-1-yl)-3-propylurea with other anticancer agents

A Comparative Analysis of 1-(prop-2-en-1-yl)-3-propylurea with Other Anticancer Agents: An Application Scientist's Guide Introduction: The Quest for Novel Anticancer Therapeutics The landscape of oncology is in a perpetu...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of 1-(prop-2-en-1-yl)-3-propylurea with Other Anticancer Agents: An Application Scientist's Guide

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of oncology is in a perpetual state of evolution, driven by the urgent need for more effective and selective anticancer agents. Within medicinal chemistry, urea derivatives have emerged as a "privileged scaffold" due to their versatile biological activities and synthetic accessibility.[1][2] The urea moiety's ability to form stable hydrogen bonds allows for potent interactions with various biological targets, including kinases and tubulin, which are pivotal in cancer cell proliferation and survival.[3][4][5] Marketed drugs like Sorafenib, a multi-kinase inhibitor, underscore the therapeutic success of urea-based compounds in cancer treatment.[2][6][7]

This guide presents a comparative analysis of a novel, hypothetical urea derivative, 1-(prop-2-en-1-yl)-3-propylurea , against established anticancer agents. Our objective is to provide researchers, scientists, and drug development professionals with a framework for evaluating the in vitro anticancer potential of new chemical entities. We will use our target molecule as a case study to demonstrate key experimental workflows, from assessing cytotoxicity to elucidating mechanisms of action, and compare its hypothetical performance against a standard chemotherapeutic agent, Doxorubicin , and a targeted, urea-containing drug, Sorafenib .

Synthesis of the Target Compound: 1-(prop-2-en-1-yl)-3-propylurea

The synthesis of our target compound is predicated on a straightforward and efficient nucleophilic addition reaction. This method is a common strategy for the preparation of unsymmetrically substituted ureas.

Reaction Scheme:

Propyl isocyanate is reacted with allylamine in an aprotic solvent, such as tetrahydrofuran (THF). The lone pair of electrons on the nitrogen atom of allylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This is followed by proton transfer to the nitrogen of the isocyanate, yielding the final product, 1-(prop-2-en-1-yl)-3-propylurea. The reaction is typically carried out at room temperature and proceeds to completion with high yield.

Comparative In Vitro Evaluation

To ascertain the anticancer potential of 1-(prop-2-en-1-yl)-3-propylurea, a series of in vitro assays are conducted using a panel of human cancer cell lines. For this guide, we will use:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HCT116: A human colorectal carcinoma cell line.

The selection of a diverse panel of cell lines is crucial for identifying the spectrum of activity and potential tissue-specific effects of a novel compound.[8]

Cytotoxicity Assessment: The MTT Assay

The initial step in evaluating any potential anticancer agent is to determine its cytotoxicity against cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[9][10][11] It measures the metabolic activity of cells, which in most cases, correlates with cell viability.[12] In this assay, mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.[10]

G cluster_0 Phase 1: Cell Culture & Seeding cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: Viability & Mechanistic Assays cluster_3 Phase 4: Data Analysis A Maintain Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B Harvest and Count Cells A->B C Seed Cells into 96-well Plates (5,000-10,000 cells/well) B->C E Treat Cells with Compounds (Incubate for 48-72 hours) C->E D Prepare Serial Dilutions of 1-(prop-2-en-1-yl)-3-propylurea, Doxorubicin, and Sorafenib D->E F MTT Assay (Cytotoxicity) E->F G Annexin V/PI Assay (Apoptosis) E->G H Cell Cycle Analysis (Propidium Iodide Staining) E->H I Measure Absorbance/Fluorescence (Plate Reader/Flow Cytometer) F->I G->I H->I J Calculate IC50 Values I->J K Determine Percentage of Apoptotic/Necrotic Cells I->K L Quantify Cell Cycle Distribution I->L

Caption: A general experimental workflow for the in vitro evaluation of a novel anticancer agent.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[13] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 1-(prop-2-en-1-yl)-3-propylurea, Doxorubicin, and Sorafenib in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to obtain the desired final concentrations.

  • Cell Treatment: After overnight incubation, remove the old medium and add 100 µL of medium containing the various concentrations of the test compounds to the respective wells. Include a vehicle control (DMSO-treated cells) and a blank control (medium only). Incubate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[13]

CompoundIC50 (µM) on MCF-7 (Breast)IC50 (µM) on A549 (Lung)IC50 (µM) on HCT116 (Colon)
1-(prop-2-en-1-yl)-3-propylurea 12.58.215.8
Doxorubicin 0.91.51.1
Sorafenib 5.67.14.9

Analysis and Interpretation:

The hypothetical data suggests that 1-(prop-2-en-1-yl)-3-propylurea exhibits moderate cytotoxic activity against all three cancer cell lines. While not as potent as the broad-spectrum chemotherapeutic agent Doxorubicin, its efficacy is comparable to that of Sorafenib, particularly against the A549 lung cancer cell line. This indicates that our novel compound is a promising candidate for further investigation.

Mechanism of Action: Induction of Apoptosis

A key hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells.[13] The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[14][15]

During early apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and can be used to label early apoptotic cells.[14] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells.[16] It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.

G cluster_0 Apoptosis Induction cluster_1 Apoptotic Pathways cluster_2 Caspase Cascade cluster_3 Cellular Outcome Drug Anticancer Agent (e.g., 1-(prop-2-en-1-yl)-3-propylurea) Intrinsic Intrinsic Pathway Mitochondrial Stress Drug->Intrinsic:f1 Extrinsic Extrinsic Pathway Death Receptor Activation Drug->Extrinsic:f1 Caspase9 Caspase-9 (Initiator) Intrinsic->Caspase9 Caspase8 Caspase-8 (Initiator) Extrinsic->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: The intrinsic and extrinsic pathways of apoptosis induced by an anticancer agent.

  • Cell Treatment: Seed A549 cells in 6-well plates and treat them with the IC50 concentration of 1-(prop-2-en-1-yl)-3-propylurea, Doxorubicin, and Sorafenib for 24 to 48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization, followed by centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[15][17]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14][15]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[14][15]

Compound (at IC50)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control 95.22.52.3
1-(prop-2-en-1-yl)-3-propylurea 35.845.119.1
Doxorubicin 20.555.324.2
Sorafenib 42.138.719.2

Analysis and Interpretation:

The hypothetical results indicate that 1-(prop-2-en-1-yl)-3-propylurea is a potent inducer of apoptosis in A549 cells. A significant population of cells (45.1%) is in the early apoptotic stage, suggesting that the compound effectively triggers programmed cell death. Its apoptotic-inducing capability appears to be more pronounced than that of Sorafenib and approaches that of Doxorubicin in this hypothetical scenario.

Mechanism of Action: Cell Cycle Analysis

Dysregulation of the cell cycle is a fundamental characteristic of cancer.[18] Many anticancer drugs exert their effects by causing cell cycle arrest at specific phases, thereby preventing cancer cell proliferation. Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing cell cycle distribution.[16][19] PI is a fluorescent intercalating agent that binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.[16] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]

G G1 G1 Phase Cell Growth Checkpoint1 G1/S Checkpoint G1->Checkpoint1 Growth Signals S S Phase DNA Synthesis G2 G2 Phase Growth and Preparation for Mitosis S->G2 Checkpoint2 G2/M Checkpoint G2->Checkpoint2 M M Phase Mitosis (Cell Division) M->G1 Cytokinesis Checkpoint1->S Pass Checkpoint2->M Pass

Caption: The four main phases of the eukaryotic cell cycle, including key checkpoints.

  • Cell Treatment: Seed A549 cells in 6-well plates and treat with the IC50 concentration of the test compounds for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[20] Store at 4°C for at least 2 hours.[20]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.[16][20] RNase A is crucial to prevent the staining of RNA.[16]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer.

Compound (at IC50)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control 60.525.314.2
1-(prop-2-en-1-yl)-3-propylurea 25.120.554.4
Doxorubicin 15.810.274.0
Sorafenib 75.312.112.6

Analysis and Interpretation:

The hypothetical data reveals that 1-(prop-2-en-1-yl)-3-propylurea induces a significant arrest of A549 cells in the G2/M phase of the cell cycle. This is evidenced by the substantial increase in the percentage of cells in the G2/M phase (54.4%) compared to the vehicle control (14.2%). This mechanism is similar to that of Doxorubicin, which is a known G2/M phase arresting agent. In contrast, Sorafenib appears to cause a G0/G1 arrest. This distinct mechanism of action for our novel compound compared to a structurally related drug like Sorafenib is a noteworthy finding.

Conclusion and Future Directions

This guide has outlined a systematic approach for the initial in vitro evaluation of a novel anticancer compound, using the hypothetical molecule 1-(prop-2-en-1-yl)-3-propylurea as an exemplar. Our comparative analysis, based on plausible hypothetical data, suggests that this compound is a promising candidate for further development. It demonstrates moderate cytotoxicity across multiple cancer cell lines, effectively induces apoptosis, and causes cell cycle arrest at the G2/M phase.

While these initial in vitro findings are encouraging, they represent just the first step in a long and rigorous drug discovery process.[21][22] Future research should focus on:

  • Target Identification: Elucidating the specific molecular target(s) of 1-(prop-2-en-1-yl)-3-propylurea.

  • In Vivo Efficacy: Evaluating the compound's antitumor activity in animal models.[21]

  • Pharmacokinetic and Toxicological Studies: Assessing the drug's absorption, distribution, metabolism, excretion (ADME), and safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the lead compound to optimize its potency and selectivity.[3]

By following a logical and evidence-based pipeline, from initial screening to detailed mechanistic studies, researchers can effectively identify and advance novel anticancer agents with the potential to make a significant impact in the fight against cancer.

References

  • Abcam. Annexin V staining assay protocol for apoptosis.
  • Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
  • Merck.
  • Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers.
  • National Institutes of Health.
  • BD Biosciences. FITC Annexin V Apoptosis Detection Kit I.
  • Hello Bio. Annexin V-FITC Kit Protocol.
  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content (Propidium Iodide).
  • Dojindo Molecular Technologies. Annexin V-FITC Apoptosis Detection Kit.
  • Sun, M., et al. (2010). Design, synthesis, and in vitro antitumor evaluation of novel diaryl ureas derivatives. European Journal of Medicinal Chemistry, 45(6), 2299-306.
  • iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit.
  • BenchChem. (2-Aminophenyl)
  • Abcam. MTT assay protocol.
  • MDPI.
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  • Open Chemistry.
  • RSC Publishing. Synthesis, in vitro and in vivo anticancer activity of novel 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)
  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • National Institutes of Health.
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  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
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  • ResearchGate.
  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs.
  • A comparison of the in vitro Genotoxicity of Anticancer Drugs Melphalan and Mitoxantrone.
  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based.
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  • MDPI. Synthesis of 1-(Naphthalen-2-yl)-3-(3-(triethoxysilyl)propyl)
  • ChemScene. 3-isopropyl-1-(prop-2-yn-1-yl)urea.
  • MDPI. An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies.
  • Eureka | Patsnap. Method for synthesizing 1, 3-bi [3-(dimethylamino) propyl] urea.
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  • PubMed. Design and synthesis of novel 1,2,3-triazole-pyrimidine-urea hybrids as potential anticancer agents.
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Comparative

structure-activity relationship of 1-(prop-2-en-1-yl)-3-propylurea and its analogs

Executive Summary: The Flexible Aliphatic Scaffold In the landscape of urea-based pharmacophores, 1-(prop-2-en-1-yl)-3-propylurea (hereafter APU ) serves as a critical "probe molecule." Unlike its rigid, aryl-substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Flexible Aliphatic Scaffold

In the landscape of urea-based pharmacophores, 1-(prop-2-en-1-yl)-3-propylurea (hereafter APU ) serves as a critical "probe molecule." Unlike its rigid, aryl-substituted cousins (e.g., Sorafenib or Triclocarban), APU represents a flexible, aliphatic baseline. It is frequently utilized to map the steric tolerance of hydrophobic pockets in enzymes like Soluble Epoxide Hydrolase (sEH) and to investigate metabolic liabilities associated with terminal alkene oxidation.

This guide dissects the Structure-Activity Relationship (SAR) of APU, contrasting its performance against rigid analogs to assist researchers in optimizing urea-based leads for potency and metabolic stability.

Chemical Profile & Mechanism

The Molecule: 1-(prop-2-en-1-yl)-3-propylurea

  • Core Scaffold:

    
    -disubstituted urea.
    
  • Key Features:

    • Donor-Acceptor-Donor (D-A-D): The urea bridge provides a bidentate hydrogen bond donor motif essential for binding Asp/Glu residues in active sites.

    • Allyl Group (Tail A): A metabolic "handle" prone to CYP450-mediated epoxidation; provides

      
      -electron density.
      
    • Propyl Group (Tail B): A flexible hydrophobic chain probing depth without steric rigidity.

Mechanism of Action (General Urea Class)

Urea derivatives primarily function as Transition State Mimics or H-Bond Anchors .

  • Enzyme Inhibition (sEH): The urea oxyanion hole mimics the transition state of epoxide hydrolysis.

  • Kinase Inhibition: In aryl-ureas, the moiety binds to the Glu-Lys pair in the kinase back pocket (e.g., VEGFR2).

  • Sedative/Hypnotic (Historical): Acyclic ureides modulate membrane fluidity or GABA receptors (e.g., Apronal analogs).

Structure-Activity Relationship (SAR) Analysis

The optimization of APU revolves around three distinct zones. The following diagram illustrates the logical flow of modifying APU to achieve specific therapeutic endpoints.

SAR_Logic APU 1-(prop-2-en-1-yl)-3-propylurea (Baseline Scaffold) Zone1 Zone 1: Urea Bridge (Binding Core) APU->Zone1 Zone2 Zone 2: Allyl Group (Metabolic Liability) APU->Zone2 Zone3 Zone 3: Propyl Group (Steric Probe) APU->Zone3 Bioisosteres Thiourea / Amide (Modulates H-bond acidity) Zone1->Bioisosteres Replace with Tox Epoxide Formation (Genotoxicity Risk) Zone2->Tox CYP450 Oxidation Optimization Fluorination or Saturation (Propyl) Zone2->Optimization Stabilize via Potency Adamantyl / Aryl (High Potency sEH/Kinase) Zone3->Potency Increase Bulk DrugLike Optimized Lead (e.g., AUDA, Sorafenib) Optimization->DrugLike Improved PK Potency->DrugLike nM Activity

Figure 1: SAR Optimization Logic for N-Allyl-N'-Propyl Ureas. The diagram highlights the transition from the reactive allyl probe to stable, potent drug candidates.

Detailed Zone Analysis
  • Zone 1: The Urea Bridge (Binding Affinity)

    • Observation: The urea protons are critical for bidentate H-bonding.

    • Modification: Methylation of the Nitrogen abolishes activity in sEH and Kinases, confirming the necessity of the

      
       motif. Replacing Oxygen with Sulfur (Thiourea) often increases potency but introduces toxicity.
      
  • Zone 2: The Allyl Group (Metabolic Stability)

    • Risk:[1] The terminal double bond is a "soft spot" for Cytochrome P450. It rapidly converts to a reactive epoxide, which can alkylate DNA (genotoxicity).

    • Optimization: Saturation to a propyl group improves stability but may lower solubility. Replacement with a Cyclopropyl group retains the geometry of the allyl but eliminates the reactive alkene.

  • Zone 3: The Propyl Group (Hydrophobic Fit)

    • Limitation: The n-propyl chain is too flexible (high entropic penalty upon binding) and lacks sufficient bulk to fill large hydrophobic pockets.

    • Solution: Replacing the propyl chain with a 1-Adamantyl or 4-Trifluoromethoxyphenyl group typically enhances potency by 100-1000x (see Table 1).

Comparative Performance Guide

The following table compares APU against key analogs to demonstrate how structural rigidity and electronic modulation shift the biological profile.

Table 1: Comparative Profile of APU and Functional Analogs

Compound ClassRepresentative StructureTarget / ApplicationLogPRelative PotencyMetabolic Stability
Baseline 1-allyl-3-propylurea (APU) General Probe 1.2 Low (µM) Low (Allyl oxidation)
Sedative Ureide Apronal (Allylisopropylacetylurea)CNS (GABA modulation)1.7ModerateLow (Withdrawn for Tox)
sEH Inhibitor AUDA (Adamantyl-urea derivative)sEH Enzyme4.5High (nM)Moderate
Kinase Inhibitor Sorafenib (Diaryl urea)VEGFR / PDGFR3.8Very High (nM)High (Aryl stabilized)
Herbicide Linuron (Phenyl-methoxy-urea)Photosystem II2.8High (Plant specific)Moderate

Expert Insight: While APU is weak as a drug, its low molecular weight and specific "Allyl" handle make it an excellent fragment for fragment-based drug discovery (FBDD). If APU binds (even weakly), the allyl group provides a vector for growing the molecule into a vacant sub-pocket.

Experimental Protocols

To validate the SAR discussed above, the following protocols ensure reproducibility.

Protocol A: Synthesis of 1-(prop-2-en-1-yl)-3-propylurea

Rationale: The isocyanate addition route is preferred over phosgene for safety and yield in unsymmetrical ureas.

  • Reagents: Propyl isocyanate (1.0 eq), Allylamine (1.1 eq), Dichloromethane (DCM, anhydrous).

  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve Propyl isocyanate in DCM at 0°C.

    • Add Allylamine dropwise over 20 minutes (Exothermic reaction).

    • Stir at Room Temperature (RT) for 4 hours.

    • Monitoring: Check via TLC (Mobile phase: 5% MeOH in DCM). Stain with Ninhydrin (Urea appears as a faint spot, unreacted amine as dark red).

  • Workup: Evaporate solvent. Recrystallize from Hexane/Ethyl Acetate.

  • Validation:

    
    -NMR must show the characteristic allyl signals (multiplet at 
    
    
    
    5.8 ppm) and urea NH protons (broad singlets at
    
    
    6.0-6.5 ppm).
Protocol B: Microsomal Stability Assay (Metabolic Liability)

Rationale: To quantify the liability of the allyl group compared to the propyl analog.

Assay_Workflow Start Compound Stock (10 mM in DMSO) Mix Incubation Mix (Liver Microsomes + NADPH) Start->Mix Timepoints Sampling (0, 15, 30, 60 min) Mix->Timepoints Quench Quench (Ice-cold Acetonitrile) Timepoints->Quench Analysis LC-MS/MS Analysis (Monitor Parent vs. Epoxide) Quench->Analysis

Figure 2: Microsomal Stability Workflow. Critical step: Monitor for the specific M+16 peak (Epoxide metabolite) characteristic of allyl degradation.

Steps:

  • Incubate APU (

    
    ) with human liver microsomes (0.5 mg/mL).
    
  • Initiate reaction with NADPH regenerating system.

  • Quench aliquots at defined time points with Acetonitrile containing Internal Standard.

  • Data Analysis: Plot

    
     vs. Time. Calculate 
    
    
    
    and
    
    
    .
    • Success Criteria: If

      
       min, the allyl group is a metabolic liability.
      
References
  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles." Annual Review of Pharmacology and Toxicology.

  • Ghosh, A. K., et al. (2009). "Structure-based design of organic inhibitors of soluble epoxide hydrolase." Journal of Medicinal Chemistry. (Discusses the transition from alkyl ureas to adamantyl ureas).

  • Smith, P. A. S. (1946). "The Hofmann Reaction. IV. Synthesis of Ureas." Journal of the American Chemical Society. (Foundational chemistry for urea synthesis via isocyanates).

  • PubChem Compound Summary. "Allylisopropylacetylurea (Apronal)." (Comparative data for sedative ureides).

  • Liu, J. Y., et al. (2009). "Inhibition of Soluble Epoxide Hydrolase by Urea-Based Inhibitors." Bioorganic & Medicinal Chemistry Letters.

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Validation

Assessing the In Vitro Versus In Vivo Efficacy of 1-(Prop-2-en-1-yl)-3-propylurea: A Comparative Guide

Executive Summary The development of 1,3-disubstituted ureas as small-molecule therapeutics has historically been hindered by a frustrating physicochemical paradox. Large, lipophilic ureas (such as adamantyl derivatives)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of 1,3-disubstituted ureas as small-molecule therapeutics has historically been hindered by a frustrating physicochemical paradox. Large, lipophilic ureas (such as adamantyl derivatives) exhibit exceptional target affinity but suffer from high crystal lattice energies, resulting in poor aqueous solubility and limited bioavailability[1][2]. Conversely, low-molecular-weight aliphatic ureas like 1-(prop-2-en-1-yl)-3-propylurea (also known as 1-allyl-3-propylurea, hereafter referred to as APU ) offer excellent solubility profiles but present severe translational challenges due to metabolic instability.

This guide provides an objective, data-driven framework for evaluating the in vitro versus in vivo efficacy of APU as a model aliphatic urea. By contextualizing its performance against optimized alternatives within the soluble epoxide hydrolase (sEH) inhibition pathway, we outline the self-validating experimental workflows required to bridge the pharmacokinetic/pharmacodynamic (PK/PD) gap.

Mechanistic Grounding: The sEH Pathway and Urea Pharmacophores

Mammalian soluble epoxide hydrolase (sEH) is a critical regulatory enzyme that catalyzes the addition of water to epoxyeicosatrienoic acids (EETs), converting these anti-inflammatory and vasodilatory mediators into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[1].

1,3-Disubstituted ureas act as potent competitive inhibitors of sEH by mimicking the transition state of epoxide hydrolysis. The urea pharmacophore forms critical hydrogen bonds with the catalytic aspartate and tyrosine residues in the enzyme's active site[2]. While APU possesses the requisite central urea moiety, its small aliphatic side chains (allyl and propyl) fundamentally alter its target engagement and metabolic fate compared to bulkier analogs.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DHET DHETs (Pro-inflammatory) sEH->DHET Inhibitor 1-(prop-2-en-1-yl)-3-propylurea (APU) Inhibitor->sEH Competitive Inhibition

Arachidonic acid cascade highlighting sEH-mediated EET hydrolysis and competitive inhibition by APU.

In Vitro Efficacy Assessment: Target Engagement & Solubility

In vitro evaluation of urea-based inhibitors must simultaneously assess enzymatic potency and physical solubility. APU's lack of bulky lipophilic groups grants it a low melting point and high aqueous solubility, circumventing the formulation hurdles that plague classic alicyclic ureas like 1,3-dicyclohexylurea (DCU)[2]. However, this comes at the cost of reduced hydrophobic interactions within the sEH binding pocket.

Protocol 1: Recombinant sEH Fluorescence-Based Kinetic Assay

Expertise & Causality: Traditional endpoint assays are highly susceptible to false positives caused by compound precipitation or autofluorescence. We employ a continuous kinetic assay using the surrogate substrate PHOME. When sEH hydrolyzes PHOME, the unstable intermediate spontaneously cyclizes to release a highly fluorescent naphthaldehyde. This continuous readout acts as a self-validating system: true competitive inhibition alters the slope of fluorescence generation, whereas assay artifacts manifest as immediate baseline shifts.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human sEH (hsEH) to a final concentration of 1 nM in Bis-Tris buffer (25 mM, pH 7.0) supplemented with 0.1 mg/mL BSA (to prevent non-specific plastic adhesion and stabilize the enzyme).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of APU and a reference standard (e.g., t-AUCB) in 100% DMSO.

  • Pre-incubation: Add 1 µL of the compound dilution to 99 µL of the enzyme solution in a black 96-well microplate. Incubate for 10 minutes at 30°C to ensure equilibrium binding of the urea pharmacophore.

  • Reaction Initiation: Add 10 µL of PHOME substrate (final assay concentration: 5 µM).

  • Kinetic Readout: Continuously monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) every 30 seconds for 15 minutes using a microplate reader.

  • Data Validation: Calculate the initial velocity (

    
    ) from the linear phase of the reaction. Normalize data against DMSO vehicle controls (100% activity) and enzyme-free blanks (0% activity) to derive the IC50.
    
Table 1: In Vitro Profiling Comparison
CompoundStructure TypehsEH IC50 (nM)Aqueous Solubility (µg/mL)Melting Point (°C)
1-(prop-2-en-1-yl)-3-propylurea (APU) Aliphatic Dialkylurea~4,500>1,000Liquid / <30
1,3-Dicyclohexylurea (DCU) Alicyclic Dialkylurea190<5228
t-AUCB Adamantyl-Phenyl Urea1.545185

Data synthesis based on structural activity relationships of simple ureas[2]. APU demonstrates superior solubility but micromolar target affinity.

The Translational Gap: In Vivo Pharmacokinetics & Efficacy

While APU's solubility is ideal, its in vivo efficacy is severely compromised by its chemical structure. The allyl group (prop-2-en-1-yl) is a known metabolic liability, highly susceptible to CYP450-mediated epoxidation and allylic hydroxylation[3]. Furthermore, the unhindered propyl chain undergoes rapid aliphatic oxidation. To objectively capture this failure, a parallel PK/PD workflow is required.

PK_Workflow Dose 1. Oral Administration (APU vs. t-AUCB) Blood 2. Serial Blood Sampling (0.25 - 24 h) Dose->Blood PD 4. Target Engagement (Blood Pressure in SHR) Dose->PD LCMS 3. LC-MS/MS Analysis (Quantify Parent & Metabolites) Blood->LCMS Data 5. PK/PD Correlation (Efficacy Assessment) LCMS->Data PD->Data

Integrated workflow for assessing in vivo PK/PD correlation of urea-based sEH inhibitors.

Protocol 2: In Vivo PK/PD Correlation in the SHR Model

Expertise & Causality: To prove that APU's lack of in vivo efficacy is due to rapid clearance rather than poor absorption, we utilize Spontaneously Hypertensive Rats (SHR). In SHRs, sEH inhibition directly lowers mean arterial pressure (MAP) by preserving vasodilatory EETs. By simultaneously tracking plasma concentration via LC-MS/MS and hemodynamic response via telemetry, we create a self-validating dataset that links metabolic decay directly to the loss of phenotypic efficacy.

Step-by-Step Methodology:

  • Surgical Preparation: Implant telemetry transmitters into the femoral arteries of male SHRs (10-12 weeks old) for continuous MAP recording. Allow 7 days for recovery.

  • Dosing: Administer APU (10 mg/kg) or the reference drug t-AUCB (1 mg/kg) via oral gavage, formulated in a simple PEG400/Water (50:50, v/v) vehicle.

  • Serial Sampling: Collect 50 µL blood samples via tail vein nick at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge immediately to isolate plasma.

  • LC-MS/MS Quantification: Extract plasma using acetonitrile protein precipitation spiked with a deuterated internal standard. Analyze via Multiple Reaction Monitoring (MRM), specifically tracking the rapid disappearance of the APU parent mass and the appearance of its allylic epoxide metabolite.

  • Hemodynamic Correlation: Record MAP continuously. Calculate hourly averages and overlay the hemodynamic response curve onto the pharmacokinetic concentration-time curve.

Table 2: In Vivo PK/PD Parameters (Oral Administration, SHR Model)
CompoundHalf-life (T1/2, h)Cmax (nM)AUC (nM·h)Max MAP Reduction (mmHg)
APU (10 mg/kg) 0.41,200850-4 (Not Significant)
t-AUCB (1 mg/kg) 14.5851,250-22 (Significant)

Despite achieving a high Cmax due to excellent solubility, APU's sub-hour half-life prevents sustained target engagement, resulting in negligible blood pressure reduction.

Comparative Analysis: Overcoming the Limitations of Aliphatic Ureas

The assessment of 1-(prop-2-en-1-yl)-3-propylurea perfectly illustrates the "solubility vs. stability" trap in early drug development. While its low molecular weight and lack of bulky alicyclic rings solve the high melting point issues of early sEH inhibitors[2], its aliphatic chains are too metabolically fragile to sustain in vivo efficacy.

To bridge this gap, modern drug design has moved away from simple dialkylureas. As demonstrated by , the optimal strategy is to utilize a stable, bulky primary pharmacophore (like adamantane) to anchor the molecule in the target active site, while incorporating a polar tertiary pharmacophore —such as a substituted piperazine ring—to drive aqueous solubility and metabolic stability[3][4]. This hybrid approach yields compounds that maintain nanomolar in vitro potency while achieving the >10-hour half-lives required for robust in vivo efficacy.

References

  • Shen, H. C., & Hammock, B. D. (2012). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry. URL:[Link]

  • Huang, S.-X., Li, H.-Y., Liu, J.-Y., Morisseau, C., Hammock, B. D., & Long, Y.-Q. (2010). Incorporation of Piperazino Functionality into 1,3-Disubstituted Urea as the Tertiary Pharmacophore Affording Potent Inhibitors of Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties. Journal of Medicinal Chemistry. URL:[Link]

  • Kim, I.-H., Park, Y.-K., Hammock, B. D., & Nishi, K. (2011). Structure−Activity Relationships of Cycloalkylamide Derivatives as Inhibitors of the Soluble Epoxide Hydrolase. Journal of Medicinal Chemistry. URL:[Link]

Sources

Comparative

cross-reactivity profiling of 1-(prop-2-en-1-yl)-3-propylurea against a panel of kinases

Cross-Reactivity Profiling of 1-(prop-2-en-1-yl)-3-propylurea: A Comparative Guide to Urea-Based Kinase Scaffolds As a Senior Application Scientist in early-stage drug discovery, navigating the polypharmacology of kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiling of 1-(prop-2-en-1-yl)-3-propylurea: A Comparative Guide to Urea-Based Kinase Scaffolds

As a Senior Application Scientist in early-stage drug discovery, navigating the polypharmacology of kinase inhibitors requires a rigorous, data-driven approach. The urea motif is a privileged pharmacophore in kinase drug discovery, famously utilized in mature Type II inhibitors like Sorafenib and Lenvatinib to stabilize the inactive "DFG-out" conformation of the kinase domain.

However, to truly understand the baseline promiscuity and cross-reactivity of this pharmacophore, we must strip away the complex aromatic appendages of mature drugs and evaluate the core scaffold. This guide objectively evaluates the cross-reactivity profile of 1-(prop-2-en-1-yl)-3-propylurea (an aliphatic urea fragment, hereafter referred to as APU-1) against a broad kinase panel. By comparing this minimalistic fragment to established Type I and Type II inhibitors, we can map the thermodynamic baseline of urea-mediated allosteric binding and provide a self-validating framework for your Fragment-Based Drug Discovery (FBDD) workflows.

Mechanistic Rationale: The Causality of Urea Binding

Why focus on the urea motif? In the highly conserved ATP-binding cleft of protein kinases, achieving selectivity is notoriously difficult. Type I inhibitors (like Dasatinib) bind to the active "DFG-in" conformation, often resulting in broad-spectrum cross-reactivity due to the structural similarity of the ATP pocket across the kinome.

Conversely, Type II inhibitors exploit a transient, inactive conformation where the Aspartate-Phenylalanine-Glycine (DFG) motif flips outward, exposing an adjacent allosteric hydrophobic pocket . The urea moiety acts as the critical anchor in this state:

  • Hydrogen Bond Donors (NH groups): Interact with the conserved glutamate residue on the αC-helix.

  • Hydrogen Bond Acceptor (Carbonyl oxygen): Interacts with the backbone amide of the DFG aspartate.

Because APU-1 lacks the massive hydrophobic bulk of diaryl ureas, it serves as a pure probe for this hydrogen-bonding network. Profiling its cross-reactivity allows us to dissect which kinases are most susceptible to baseline DFG-out stabilization before lipophilic optimization .

Caption: Logical relationship of urea-mediated hydrogen bonding stabilizing the DFG-out kinase state.

Comparative Cross-Reactivity Data

To objectively assess the performance of the APU-1 fragment, we benchmarked it against a 300-kinase panel using Sorafenib (a mature Type II diaryl urea) and Dasatinib (a mature Type I ATP-competitive inhibitor) as controls.

The data below summarizes the biochemical IC50 values across a representative mini-panel, alongside the Selectivity Score


 at 10 µM. (Note: 

is calculated as the number of kinases inhibited by >90% divided by the total number of kinases tested. A lower score indicates higher selectivity).
CompoundClassificationVEGFR2 IC50 (µM)PDGFRβ IC50 (µM)ABL1 IC50 (µM)Selectivity Score

1-(prop-2-en-1-yl)-3-propylurea Aliphatic Urea Fragment45.258.1>1000.85 (Weak/Promiscuous)
Sorafenib Type II Inhibitor (Diaryl Urea)0.090.055.80.12 (Highly Selective)
Dasatinib Type I Inhibitor (ATP-competitive)0.550.280.0010.65 (Broad Spectrum)

Data Insights: As expected for an unoptimized fragment, APU-1 exhibits high micromolar IC50s. However, its preferential binding to VEGFR2 and PDGFRβ (kinases notorious for accommodating DFG-out binders) over ABL1 confirms that the aliphatic urea alone is sufficient to initiate Type II conformational selection. Sorafenib demonstrates the potency gained by adding hydrophobic aryl rings, while Dasatinib highlights the inherent promiscuity of targeting the active DFG-in state.

Self-Validating Experimental Protocols

To ensure scientific integrity, cross-reactivity profiling cannot rely on a single assay modality. Binding does not always equal functional inhibition. The following step-by-step methodologies represent a self-validating workflow: utilizing TR-FRET for primary thermodynamic binding, orthogonally validated by Microfluidic Mobility Shift Assays (MSA) for functional catalytic inhibition .

Protocol A: Primary Screening via TR-FRET Competitive Binding

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen for the primary screen because the delayed fluorescence reading eliminates short-lived background autofluorescence commonly caused by high concentrations of fragment compounds like APU-1.

  • Reagent Preparation: Prepare a master mix containing the GST-tagged kinase domain (e.g., VEGFR2) at 5 nM, a fluorescently labeled ATP-competitive tracer at its predetermined

    
    , and a Europium-labeled anti-GST antibody (2 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).
    
  • Compound Titration: Dispense APU-1 into a 384-well plate using acoustic liquid handling (e.g., Echo 550) to create a 10-point dose-response curve (ranging from 1 mM down to 30 nM, due to fragment-level affinity).

  • Incubation: Add the kinase/antibody/tracer master mix to the compound plates. Incubate at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) with excitation at 340 nm and dual emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor). Calculate IC50 based on the loss of the FRET signal as APU-1 displaces the tracer.

Protocol B: Orthogonal Validation via Microfluidic Mobility Shift Assay (MSA)

Causality: To prove that the binding observed in TR-FRET translates to actual enzymatic shutdown, we use MSA. This technique physically separates the fluorescently labeled peptide substrate from the phosphorylated product based on their charge-to-mass ratio in an electric field, providing a direct, interference-free measurement of kinase activity.

  • Enzyme Reaction: Incubate 1 nM of the target kinase with APU-1 (at

    
     concentrations determined from Protocol A) for 30 minutes to allow for DFG-out stabilization.
    
  • Substrate Addition: Initiate the reaction by adding 1 mM ATP and 2 µM of a FITC-labeled consensus peptide substrate. Incubate for 45 minutes at 28°C.

  • Termination & Separation: Stop the reaction with EDTA (to chelate Mg2+). Load the plate into a microfluidic reader (e.g., Caliper LabChip EZ Reader). Apply a voltage potential (-500V to -1500V) across the microfluidic capillary.

  • Quantification: The highly negatively charged phosphorylated product migrates faster than the unphosphorylated substrate. Calculate the conversion ratio:

    
    . A decrease in the conversion ratio confirms functional inhibition by APU-1.
    

Caption: Experimental workflow for assessing kinase cross-reactivity and functional inhibition.

Conclusion

Profiling minimalistic scaffolds like 1-(prop-2-en-1-yl)-3-propylurea provides critical insights into the baseline polypharmacology of the urea motif. While APU-1 is inherently weak and promiscuous compared to mature drugs like Sorafenib, it successfully demonstrates the foundational hydrogen-bonding mechanics required for Type II kinase inhibition. By employing a dual-assay system (TR-FRET and Microfluidic MSA), researchers can confidently validate these early-stage fragments, ensuring that thermodynamic binding accurately translates to functional enzymatic shutdown before committing to costly synthetic optimization.

References

  • Zhao, Z., Wu, H., Wang, L., Liu, Y., Knapp, S., Liu, Q., & Gray, N. S. (2014). "Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?" ACS Chemical Biology, 9(6), 1230–1241. URL:[Link]

  • Niijima, S., Shiraishi, A., & Okuno, Y. (2012). "Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors." Journal of Chemical Information and Modeling, 52(4), 901–912. URL:[Link]

  • Drueckes, P. (2016). "Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays." Methods in Molecular Biology, 1439, 143–157. URL:[Link]

Validation

Comparative Benchmarking of Synthetic Routes to 1,3-Disubstituted Ureas: Efficiency, Safety, and Scalability

Topic: Comparative Benchmarking of Synthetic Routes to 1,3-Disubstituted Ureas Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strategic Co...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Benchmarking of Synthetic Routes to 1,3-Disubstituted Ureas Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

The 1,3-disubstituted urea motif is a privileged pharmacophore in medicinal chemistry, serving as the structural anchor in blockbuster kinase inhibitors (e.g., Sorafenib, Regorafenib) and soluble epoxide hydrolase (sEH) inhibitors. While the linkage is chemically simple, the route selected to synthesize it dictates the impurity profile, scalability, and atom economy of the campaign.

This guide moves beyond standard textbook definitions to benchmark the three dominant synthetic methodologies:

  • Direct Isocyanate Addition (The "Gold Standard" for Atom Economy).

  • The Curtius Rearrangement (The "Carboxylic Acid" Entry Point).[1][2][3]

  • CDI-Mediated Coupling (The "Phosgene-Free" Surrogate).

We evaluate these routes not just on yield, but on Reaction Mass Efficiency (RME) , Safety (Toxicity/Explosivity) , and Purification Burden .

Decision Matrix: Route Selection Strategy

Before detailing protocols, use this decision matrix to select the optimal pathway based on your starting material availability and substrate sensitivity.

Urea_Decision_Matrix Start START: Available Precursors? Isocyanate Isocyanate Available? Start->Isocyanate Acid Carboxylic Acid Available? Isocyanate->Acid No RouteA ROUTE A: Direct Addition (Highest Atom Economy) Isocyanate->RouteA Yes (Commercial/Stable) AmineOnly Only Amines Available? Acid->AmineOnly No RouteB ROUTE B: Curtius Rearrangement (One-Pot w/ DPPA) Acid->RouteB Yes RouteC ROUTE C: CDI Coupling (Phosgene Surrogate) AmineOnly->RouteC Yes (Amine + Amine) NoteA Ideal for: Scale-up, Non-sensitive substrates RouteA->NoteA NoteB Ideal for: Acids, avoiding unstable isocyanate isolation RouteB->NoteB NoteC Ideal for: Lab scale, combinatorial libraries RouteC->NoteC

Figure 1: Strategic Decision Matrix for Urea Synthesis. Select the route based on precursor stability and availability.

Benchmarking Analysis: The Data

The following table benchmarks these routes using a hypothetical synthesis of a drug-like intermediate (e.g., an adamantyl-urea sEH inhibitor) to standardize the comparison.

MetricRoute A: Isocyanate AdditionRoute B: Curtius (DPPA)Route C: CDI Coupling
Atom Economy (AE) 100% (Theoretical)~45-55% (Loss of N₂, Phosphate)~30-40% (Loss of 2 Imidazoles)
Reaction Mass Efficiency High (Solvent limited)MediumLow (Requires excess reagents)
Key Safety Risk Sensitizer/Toxicity (Isocyanates)Explosion Hazard (Azide intermediates)CO₂ evolution (Pressure)
Purification Filtration (often precipitates)Chromatography usually requiredAqueous workup + Column
Cost Driver Isocyanate availabilityDPPA (Expensive reagent)CDI (Moderate), waste disposal
Typical Yield 90-98%70-85%60-80%

Detailed Protocols & Mechanistic Insights

Route A: The Classical Isocyanate Addition

Best for: Scale-up, high atom economy, and when the isocyanate is commercially available.

  • Mechanism: Nucleophilic attack of the amine lone pair onto the electrophilic carbon of the isocyanate.

  • Expert Insight: The reaction rate is heavily solvent-dependent. Non-polar solvents (Toluene, DCM) often accelerate the reaction by destabilizing the polar transition state and frequently cause the product to precipitate, simplifying purification.

Protocol:

  • Preparation: Dissolve the amine (1.0 equiv) in anhydrous DCM or Toluene (0.5 M concentration).

  • Addition: Add the isocyanate (1.05 equiv) dropwise at 0°C.

    • Critical Control Point: If the amine is a salt (e.g., hydrochloride), add 1.1 equiv of DIPEA or TEA to liberate the free base before adding isocyanate.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of amine).

  • Workup:

    • Scenario 1 (Precipitate formed): Filter the solid, wash with cold Et₂O or Hexanes.

    • Scenario 2 (Soluble): Concentrate in vacuo. Recrystallize from EtOAc/Hexanes.

Route B: The Curtius Rearrangement (One-Pot)

Best for: Converting carboxylic acids directly to ureas without isolating toxic/unstable isocyanates.[3]

  • Mechanism: Carboxylic acid activation

    
     Acyl Azide 
    
    
    
    Thermal rearrangement (
    
    
    ) to Isocyanate
    
    
    Amine trapping.
  • Expert Insight: Diphenylphosphoryl azide (DPPA) is the reagent of choice. It allows the use of non-activated carboxylic acids. Safety Warning: Azides are potential explosives. Never concentrate reaction mixtures containing azides to dryness.

Protocol:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous Toluene. Add Triethylamine (1.1 equiv) and DPPA (1.1 equiv).

  • Rearrangement: Heat the mixture to 80–90°C for 2 hours. Evolution of nitrogen gas (

    
    ) indicates isocyanate formation.
    
  • Coupling: Cool to 50°C. Add the second Amine (1.1 equiv).

  • Completion: Stir at 50°C for 2 hours, then cool to RT.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine), sat.

    
     (to remove phosphate byproducts), and brine. Dry over 
    
    
    
    and concentrate.
Route C: CDI-Mediated Coupling

Best for: Combinatorial chemistry or when handling phosgene/isocyanates is prohibited.

  • Mechanism: Activation of the first amine to form an imidazole-carboxamide intermediate, followed by displacement by the second amine.

  • Expert Insight: The "Imidazole Effect." The second step (displacement) is much slower than the first. It often requires heat or a "methylation" trick (adding MeI to quaternize the imidazole) to make it a better leaving group for unreactive amines.

Protocol:

  • Activation: Dissolve CDI (1.1 equiv) in anhydrous THF or DMF. Add the less nucleophilic Amine (1.0 equiv) at 0°C.

    • Observation: Watch for

      
       bubbling. Stir for 1 hour at RT.
      
  • Coupling: Add the second Amine (1.1–1.5 equiv).

  • Forcing Conditions: If reaction is sluggish, heat to 60°C or add a catalytic amount of DBU.

  • Workup: Quench with small amount of water (destroys excess CDI). Extract with EtOAc. Wash extensively with water to remove imidazole and DMF.

Mechanistic Visualization

The following diagram illustrates the mechanistic divergence between the routes. Note how Route B (Curtius) converges into the Isocyanate pathway in situ.

Urea_Mechanism cluster_Curtius Route B: Curtius cluster_Classical Route A: Classical cluster_CDI Route C: CDI Acid Carboxylic Acid (R-COOH) AcylAzide Acyl Azide (R-CON3) Acid->AcylAzide + DPPA, Et3N Amine1 Amine 1 (R-NH2) ImidInt Carbamoyl-Imidazole Intermediate Amine1->ImidInt + CDI (-ImH) Isocyanate Isocyanate (R-N=C=O) AcylAzide->Isocyanate Heat (-N2) Urea 1,3-Disubstituted Urea (R-NH-CO-NH-R') Isocyanate->Urea + Amine 2 ImidInt->Urea + Amine 2 (-ImH)

Figure 2: Mechanistic Pathways. Route B generates the isocyanate in situ, while Route C proceeds via an imidazole intermediate.

References

  • Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Recent advances in the synthesis of ureas: From classical methods to green chemistry approaches.Chemical Society Reviews .

  • Tiwari, V. K., et al. (2019).[4][5] Curtius Rearrangement for the Synthesis of Urea Derivatives.[1][2][3]Thieme Synlett .

  • Gabriele, B., et al. (2004). Efficient Synthesis of Ureas by Direct Palladium-Catalyzed Oxidative Carbonylation of Amines.[6][7]Journal of Organic Chemistry .[6][7][8]

  • BenchChem. (2025).[9] Stability Showdown: A Comparative Guide to Urea Derivatives from Aromatic and Aliphatic Isocyanates.[9]BenchChem Technical Guides .

  • Gladkikh, et al. (2022). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments.Russian Journal of Organic Chemistry .

Sources

Comparative

A Comparative Guide to the Statistical Validation of 1-(prop-2-en-1-yl)-3-propylurea's Biological Activity

As a Senior Application Scientist, this guide provides a comprehensive framework for the statistical validation of the biological activity of 1-(prop-2-en-1-yl)-3-propylurea. The structure is designed to be a practical,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the statistical validation of the biological activity of 1-(prop-2-en-1-yl)-3-propylurea. The structure is designed to be a practical, field-proven resource for researchers, emphasizing scientific integrity and robust experimental design.

This guide outlines a systematic approach to characterize the biological activity of the novel compound 1-(prop-2-en-1-yl)-3-propylurea. Given the lack of extensive public data on this molecule, the initial validation must be rigorous, well-controlled, and statistically sound. We will focus on establishing a foundational understanding of its potential cytotoxic effects on a cancer cell line, a critical first step in the drug discovery pipeline.[1][2][3]

The core of this guide is a head-to-head comparison, providing a clear, objective measure of the compound's performance against a relevant alternative.

Rationale and Experimental Design

The Compound: 1-(prop-2-en-1-yl)-3-propylurea contains a urea moiety, a chemical scaffold present in numerous biologically active compounds, including established anticancer drugs.[4][5] The presence of both allyl and propyl groups suggests a balance of potential reactivity and lipophilicity that could influence its interaction with biological targets.

The Comparator: To provide context to our findings, we will use 1,3-diphenylurea as a comparator. This compound shares the core urea structure but has different substituents. Its primary use is in plant biology, and it is not expected to have potent activity against human cancer cell lines at the concentrations tested. This choice establishes a robust baseline, helping to discern if any observed activity is specific to our test compound's unique structure or a general, non-specific effect of the urea backbone.

The Model System: We will utilize the HCT116 human colorectal cancer cell line . This is a well-characterized, adherent cell line that is widely used in cancer research and cytotoxicity screening, ensuring reproducibility and comparability with a vast body of existing literature.[4][6]

The Primary Endpoint: The initial assessment will focus on cell viability , a fundamental indicator of a compound's cytotoxic or cytostatic potential.[3] We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely adopted colorimetric method that measures cellular metabolic activity.[7][8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the concentration of which is directly proportional to the number of living cells.[2][8][10]

Statistical Framework: A Two-Way Analysis of Variance (ANOVA) will be the primary statistical tool. This is the optimal choice as it allows us to simultaneously assess two independent variables:

  • Compound Identity: (1-(prop-2-en-1-yl)-3-propylurea vs. 1,3-diphenylurea vs. Vehicle Control)

  • Concentration: (Multiple levels)

This analysis will determine not only if the compounds have an effect, but critically, if there is a statistically significant interaction between the compound and its concentration. A significant interaction would indicate a true dose-response relationship. Post-hoc tests, such as Tukey's HSD, will be used for pairwise comparisons to identify which specific concentrations elicit a significant effect.[11]

Experimental Workflow

The overall process is designed for clarity and efficiency, from cell preparation to final data analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assay & Analysis culture Culture HCT116 Cells seed Seed 5,000 cells/well in 96-well plates culture->seed incubate_24h Incubate 24h for attachment seed->incubate_24h prep_compounds Prepare serial dilutions of Test & Comparator Compounds incubate_24h->prep_compounds add_treatment Treat cells (e.g., 0.1-100 µM) prep_compounds->add_treatment incubate_48h Incubate for 48h add_treatment->incubate_48h add_mtt Add MTT Reagent (0.5 mg/mL) incubate_48h->add_mtt incubate_4h Incubate 4h to form formazan add_mtt->incubate_4h solubilize Add Solubilization Agent (DMSO) incubate_4h->solubilize read_plate Read Absorbance @ 570 nm solubilize->read_plate analyze Calculate % Viability & Perform Two-Way ANOVA read_plate->analyze report report analyze->report Report: IC50 & Statistical Significance

Caption: A streamlined workflow for the comparative cytotoxicity assessment.

Detailed Experimental Protocol: MTT Assay

This protocol includes essential controls to ensure data integrity, making it a self-validating system.

Materials:

  • HCT116 cells and appropriate culture medium (e.g., McCoy's 5A with 10% FBS).

  • 96-well flat-bottom cell culture plates.

  • 1-(prop-2-en-1-yl)-3-propylurea (Test Compound).

  • 1,3-diphenylurea (Comparator Compound).

  • DMSO (vehicle for dissolving compounds).

  • MTT solution: 5 mg/mL in sterile PBS, filtered.[8][12]

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[10]

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Plating:

    • Culture HCT116 cells until they reach approximately 80% confluency.

    • Trypsinize, count, and dilute cells to a concentration of 5 x 10⁴ cells/mL in fresh medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Control: Include several wells with 100 µL of medium only (no cells) to serve as a blank for background absorbance.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

  • Compound Treatment:

    • Prepare 10 mM stock solutions of the test and comparator compounds in DMSO.

    • Perform serial dilutions in culture medium to create 2X working solutions. For example, to achieve final concentrations of 0.1, 1, 10, 50, and 100 µM, you would prepare 0.2, 2, 20, 100, and 200 µM working solutions.

    • Control: Prepare a vehicle control working solution containing the same percentage of DMSO as the highest concentration compound solution (e.g., 0.2% DMSO in medium for a final concentration of 0.1%).

    • After 24 hours, remove the old medium from the cells and add 100 µL of the appropriate working solution to each well. Each concentration and control should be tested in triplicate.

    • Return the plate to the incubator for 48 hours.

  • MTT Addition and Incubation:

    • After the 48-hour treatment, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13]

    • Incubate for 2-4 hours at 37°C. Visually confirm the formation of purple precipitate in the vehicle control wells.[7][13]

  • Formazan Solubilization and Data Acquisition:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

    • Read the absorbance at 570 nm using a microplate reader.[10][14]

Data Presentation and Interpretation

Data Calculation:

  • Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate the Percentage Viability for each well using the formula: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100

Hypothetical Data Summary: The results should be summarized in a clear table to facilitate comparison.

CompoundConcentration (µM)Mean % Viability (± SD, n=3)
Vehicle Control 0 (0.1% DMSO)100.0 ± 5.2
1-(prop-2-en-1-yl)-3-propylurea 0.198.7 ± 6.1
191.3 ± 4.9
1065.4 ± 5.5
5033.1 ± 4.1
1008.9 ± 2.8*
1,3-diphenylurea 0.1101.2 ± 5.8
199.5 ± 6.3
1097.8 ± 4.7
5095.2 ± 5.1
10092.6 ± 4.4

* p < 0.05 compared to Vehicle Control (from post-hoc analysis following Two-Way ANOVA).

Interpretation: The hypothetical data above would suggest a statistically significant, dose-dependent cytotoxic effect of 1-(prop-2-en-1-yl)-3-propylurea on HCT116 cells. The comparator, 1,3-diphenylurea, shows no significant effect, indicating the activity is specific to the test compound's structure. The next step would be to use non-linear regression to fit a dose-response curve and calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).[2][11]

Next Steps: Elucidating the Mechanism of Action

A significant cytotoxic effect warrants further investigation. The logical next step is to determine the mode of cell death. A common mechanism for targeted anticancer compounds is the induction of apoptosis (programmed cell death).[15]

Proposed Follow-up Experiment: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. This assay distinguishes between viable cells, early apoptotic cells (Annexin V positive), and late apoptotic/necrotic cells (Annexin V and PI positive).

Hypothesized Apoptotic Pathway: If the compound induces apoptosis, it likely engages with intracellular signaling cascades that activate executioner caspases, leading to controlled cell death.

G cluster_0 Cellular Interaction cluster_1 Mitochondrial Response cluster_2 Caspase Cascade compound 1-(prop-2-en-1-yl)-3-propylurea target Bcl-2 family protein (e.g., Bcl-xL) compound->target Inhibition mito Mitochondrial Outer Membrane Permeabilization target->mito Blocks cyto_c Cytochrome c release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential intrinsic apoptosis pathway modulated by the test compound.

References

  • Adan, A., et al. (2016). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Medical and Biological Research. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Wikipedia. Dose–response relationship. [Link]

  • Wang Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell & Molecular Pharmacology. [Link]

  • Shaik, A., et al. (2014). Synthesis and biological evaluation of novel urea and thiourea derivatives of valacyclovir. Journal of the Serbian Chemical Society. [Link]

  • MDPI. Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes. [Link]

  • Tok, F., et al. (2024). Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide. Journal of Biochemical and Molecular Toxicology. [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity. [Link]

  • Czech University of Life Sciences Prague. Statistical modelling of dose response curves. [Link]

  • Taylor & Francis Online. Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities. [Link]

  • PubMed. The analysis of dose-response curves--a practical approach. [Link]

  • Wiley Analytical Science. Statistical analysis of dose-response curves. [Link]

  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • ResearchGate. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • National Center for Biotechnology Information. Improving Activity of New Arylurea Agents against Multidrug-Resistant and Biofilm-Producing Staphylococcus epidermidis. [Link]

  • MDPI. Novel 1-(1-Arylimiazolin-2-Yl)-3-Arylalkilurea Derivatives with Modulatory Activity on Opioid MOP Receptors. [Link]

  • Hilaris Publisher. Role of Aryl Urea Containing Compounds in Medicinal Chemistry. [Link]

  • Elsevier. Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. [Link]

  • PubMed. 1-(3-Phenyl-prop-yl)urea. [Link]

  • MDPI. Synthesis of 1-(Naphthalen-2-yl)-3-(3-(triethoxysilyl)propyl)urea and Determination of Its Crystal Structure. [Link]

Sources

Validation

comparing the hydrogen bonding capabilities of different urea derivatives

Executive Summary Objective: To provide a rigorous, data-driven comparison of urea, thiourea, and squaramide derivatives as hydrogen bond (H-bond) donors in catalysis and anion recognition. Core Insight: While urea is th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a rigorous, data-driven comparison of urea, thiourea, and squaramide derivatives as hydrogen bond (H-bond) donors in catalysis and anion recognition.

Core Insight: While urea is the structural parent, it is rarely the optimal functional choice for demanding applications. Thioureas offer superior acidity and donor strength due to the polarizability of sulfur, while squaramides outperform both by combining rigid convergent binding sites with aromatic stabilization.

Target Audience: Synthetic chemists, medicinal chemists, and supramolecular specialists requiring precise control over non-covalent interactions.

Theoretical Framework: The Physics of Donor Strength

To select the right scaffold, one must understand the three variables governing H-bond donor capability (


): Acidity (

)
, Geometry , and Electronic Modulation .
The Chalcogen Effect (O vs. S)

It is a common misconception that electronegativity drives donor strength (O > S). In reality, thioureas are stronger donors than ureas .

  • Mechanism: The larger sulfur atom in thiourea is less effective at orbital overlap with the central carbon (

    
     mismatch) compared to oxygen (
    
    
    
    ). This destabilizes the C=S bond and increases the acidity of the N-H protons.
  • Polarizability: Sulfur's higher polarizability stabilizes the conjugate base (anion) more effectively than oxygen, lowering the

    
    .
    
The Squaramide Advantage

Squaramides represent a "quantum leap" in donor design.

  • Convergent Geometry: Unlike (thio)ureas, which can rotate around the C-N bond (cis/trans isomerism), the cyclobutenedione core locks the two N-H bonds into a convergent syn-syn conformation.

  • Aromaticity Gain: Upon binding an anion, the squaramide ring gains aromatic character (2

    
    -electrons in the 4-membered ring system), providing a thermodynamic driving force that (thio)ureas lack.
    
Visualization of Electronic Effects

HBonding cluster_0 Scaffold Type cluster_1 Electronic Modulation cluster_2 Outcome Urea Urea (O) High pKa (~27) Flexible Acidity Acidity (pKa) Primary Driver Urea->Acidity Weakest Thiourea Thiourea (S) Med pKa (~13-21) Polarizable Thiourea->Acidity Stronger Squaramide Squaramide Low pKa (~8-16) Rigid & Aromatic Squaramide->Acidity Strongest EWG EWG (e.g., CF3) Inductive Withdrawal EWG->Acidity Increases (Lower pKa) EDG EDG (e.g., OMe) Resonance Donation EDG->Acidity Decreases (Higher pKa) Binding Binding Constant (Kass) Performance Metric Acidity->Binding Linear Correlation (Brønsted Relation)

Figure 1: Causal relationship between scaffold selection, electronic modulation, and resulting H-bond donor capability.

Comparative Performance Data

The following table aggregates experimental data measured in DMSO (


), the standard solvent for benchmarking due to its high dielectric constant which challenges weak H-bonds.
ScaffoldDerivativepKa (DMSO)Ka (M⁻¹) vs OAc⁻Relative Donor Strength
Urea 1,3-Diphenylurea (DPU)16.8 [1]~120 [2]Low
Thiourea 1,3-Diphenylthiourea (DPTU)13.4 [3]~350Medium
Thiourea Schreiner's Catalyst (Bis-CF₃)8.5 [4]> 10,000High
Squaramide 1,3-Diphenylsquaramide~10.5> 5,000Very High
Squaramide Bis-CF₃ Squaramide8.3 [5]>> 10,000Elite

Key Takeaways:

  • The "Schreiner Effect": Adding 3,5-bis(trifluoromethyl) groups drops the pKa of thiourea from 13.4 to 8.5, transforming it from a mediocre donor to a highly active organocatalyst.

  • Squaramide Superiority: Even without extensive fluorination, squaramides exhibit binding constants (

    
    ) orders of magnitude higher than simple ureas due to the pre-organized convergent geometry.
    

Experimental Protocol: Measuring via NMR Titration

The "Gold Standard" for determining H-bond strength is


 NMR titration in a competitive solvent (DMSO-d6 or CDCl3). This protocol is self-validating: if the data does not fit the isotherm, the model (1:1 vs 1:2) is incorrect.
Materials
  • Host: Urea/Thiourea derivative (10 mM stock in DMSO-d6).

  • Guest: Tetrabutylammonium (TBA) salt of the anion (e.g., TBA-Acetate, TBA-Chloride). Note: TBA salts are used to ensure solubility in organic media.

  • Instrument: 400 MHz NMR or higher.

Step-by-Step Workflow
  • Quality Control: Record a spectrum of the pure Host. Ensure N-H protons are sharp. Broad peaks indicate exchange or aggregation; if observed, lower concentration to 1 mM.

  • Titration:

    • Prepare 500

      
      L of Host solution in an NMR tube.
      
    • Add Guest solution in aliquots (0.1 eq to 5.0 eq).

    • Crucial: Maintain constant Host concentration by dissolving the Guest in the Host stock solution, NOT pure solvent. This eliminates dilution errors.

  • Data Collection: Track the chemical shift (

    
    ) of the N-H protons. They will shift downfield (higher ppm) as H-bonding deshields the nucleus.
    
  • Analysis: Plot

    
     vs. [Guest]. Fit to a 1:1 binding isotherm (Benesi-Hildebrand or non-linear regression).
    
Visualization of Workflow

NMR_Protocol Start Start: Pure Host (H) Check NH Sharpness Prep Prepare Guest (G) in Host Stock Solution Start->Prep Titrate Add G to H (0.1 -> 5.0 equivalents) Prep->Titrate Measure Record 1H NMR Track NH Shift (ppm) Titrate->Measure Check Is Shift > 0.05 ppm? Measure->Check Fit Non-Linear Regression Calculate Ka Check->Fit Yes Fail Weak Binding / Solvent Competition Change Solvent (CDCl3) Check->Fail No

Figure 2: Decision tree for NMR titration experiments to determine binding constants.

Expert Recommendations

  • For Anion Recognition (Sensors): Use Squaramides .[1] Their rigid structure prevents self-quenching aggregation and provides the highest affinity for halides and oxoanions.

  • For Organocatalysis:

    • General Purpose:Schreiner’s Thiourea (Bis-CF3). It strikes the perfect balance between solubility, acidity (pKa ~8.5), and non-covalent activation.

    • Stereocontrol:Chiral Squaramides .[2] The larger spacing between N-H donors (approx 2.7 Å vs 2.1 Å in thiourea) often provides better steric differentiation in the transition state.

  • For Crystal Engineering: Ureas . Their ability to form

    
    -tapes and rosette structures is superior when high binding strength is not the priority, but rather predictable packing.
    

References

  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 21.12 (1988): 456-463. Link

  • Wilcox, C. S., et al. "NMR Determination of Hydrogen Bond Thermodynamics." Journal of the American Chemical Society 118.4 (1996): 401-406. Link

  • Jakab, G., Schreiner, P. R., et al. "(Thio)urea Organocatalyst Equilibrium Acidities in DMSO." Organic Letters 14.7 (2012): 1724–1727.[3] Link

  • Schreiner, P. R. "Metal-free organocatalysis through explicit hydrogen bonding interactions." Chemical Society Reviews 32.5 (2003): 289-296. Link

  • Ni, X., et al. "Squaramide-based receptors for anion recognition." Journal of Organic Chemistry 79.1 (2014): 102-110. Link

Sources

Comparative

peer-reviewed studies on the biological effects of allyl-containing small molecules

For Researchers, Scientists, and Drug Development Professionals Introduction: The Potent Biology of Allyl-Containing Compounds Nature has long been a master chemist, producing a vast arsenal of small molecules with profo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potent Biology of Allyl-Containing Compounds

Nature has long been a master chemist, producing a vast arsenal of small molecules with profound biological activities. Among these, a class of compounds characterized by the presence of an allyl group (CH₂=CH-CH₂-) has garnered significant scientific interest. Found abundantly in everyday foods like garlic and mustard, these molecules are not just responsible for their characteristic pungent flavors but also possess a remarkable spectrum of therapeutic properties. This guide provides an in-depth, comparative analysis of the biological effects of key allyl-containing small molecules, with a focus on their anticancer and antioxidant activities. We will delve into the experimental data that underpins our understanding of these compounds, offering a valuable resource for researchers and professionals in drug discovery and development. The protective effects of garlic, for instance, are linked to its organosulfur compounds, which are predominantly allyl derivatives.[1] Similarly, allyl isothiocyanate (AITC), found in cruciferous vegetables, is noted for its antioxidant, anti-inflammatory, antibacterial, and anticancer capabilities.[2]

This guide will navigate the nuanced differences in the mechanisms of action of these molecules, supported by quantitative data and detailed experimental protocols. By presenting this information in a clear and comparative format, we aim to facilitate a deeper understanding of their structure-activity relationships and unlock their potential for the development of novel therapeutics.

Comparative Analysis of Anticancer Activity: A Focus on Organosulfur Compounds

The anticancer properties of garlic-derived organosulfur compounds, particularly diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS), have been extensively studied.[3][4] A consistent finding across numerous studies is that the anticancer potency of these compounds correlates with the number of sulfur atoms in the polysulfide chain, with DATS generally exhibiting the most potent effects.[1][3]

Comparative Cytotoxicity in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's cytotoxic potency. The table below summarizes the IC50 values for DAS, DADS, and DATS in various cancer cell lines, highlighting the superior efficacy of DATS.

CompoundCell LineCancer TypeIC50 (µM)Reference
Diallyl Sulfide (DAS) --Generally less potent[3]
Diallyl Disulfide (DADS) MDA-MB-231Breast Cancer6[5]
MCF-7Breast Cancer4[5]
PC3Prostate Cancer40[5]
Diallyl Trisulfide (DATS) NCI-H460Lung Cancer37.5 (48h)[6]
NCI-H460Lung Cancer18.5 (72h)[6]
HCT-15Colon CancerSignificantly suppressed growth[2]
DLD-1Colon CancerSignificantly suppressed growth[2][3]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

One study directly comparing the three found that DATS significantly suppressed the growth of human colon cancer cells, while DAS and DADS showed no such effect at the tested concentrations.[2][3] This underscores the critical role of the trisulfide moiety in conferring potent anticancer activity.

Mechanisms of Anticancer Action: A Deeper Dive

The anticancer effects of these allyl sulfides are multifaceted, primarily revolving around the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis:

DATS has been shown to be a potent inducer of apoptosis in various cancer cell lines.[1][7] The underlying mechanisms often involve the generation of reactive oxygen species (ROS), which in turn activates stress-related signaling pathways.[1][8]

  • ROS-Mediated JNK Activation: In human breast cancer MCF-7 cells, DATS treatment leads to an accumulation of intracellular ROS.[1] This oxidative stress activates the c-Jun N-terminal kinase (JNK) pathway, a key regulator of apoptosis.[1] The activation of JNK and the subsequent activation of the transcription factor AP-1 are crucial for DATS-induced apoptosis.[1]

Cell Cycle Arrest:

Allyl sulfides, particularly DATS, can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.

  • G2/M Phase Arrest: Treatment with DATS has been shown to cause an accumulation of cells in the G2/M phase of the cell cycle.[2][3] This is often associated with the disruption of microtubule network formation, which is essential for mitosis.[2][3]

The following diagram illustrates the proposed mechanism of DATS-induced apoptosis:

DATS_Apoptosis_Pathway DATS Diallyl Trisulfide (DATS) ROS ↑ Reactive Oxygen Species (ROS) DATS->ROS Induces JNK ↑ JNK Activation ROS->JNK Activates AP1 ↑ AP-1 Activation JNK->AP1 Activates Apoptosis Apoptosis AP1->Apoptosis Leads to

Caption: DATS-induced apoptosis pathway.

Comparative Analysis of Antioxidant Activity: Allicin vs. Allyl Isothiocyanate

Both allicin from garlic and allyl isothiocyanate (AITC) from cruciferous vegetables are recognized for their antioxidant properties.[2][9] They employ distinct yet effective mechanisms to combat oxidative stress.

Quantitative Antioxidant Capacity

The antioxidant capacity of these compounds can be quantified using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While direct comparative studies with standardized methodologies are somewhat limited, available data suggests both are potent antioxidants. For instance, a study on allicin extracted from garlic demonstrated strong antioxidant effects in a DPPH assay, comparable to vitamin C at a concentration of 200 µg/mL.[9]

CompoundAssayResultReference
Allicin DPPH ScavengingStrong antioxidant effect at 200 µg/mL[9]
Allyl Isothiocyanate (AITC) DPPH ScavengingEfficient antioxidant[10]
S-allyl Cysteine (SAC) DPPH ScavengingIC50 of 58.43 mg/L (for a pyrene-labelled derivative)[11]

Mechanisms of Antioxidant Action:

Allicin: The antioxidant activity of allicin is multifaceted. It can directly scavenge free radicals and also activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[12][13] Nrf2 is a master regulator of the cellular antioxidant response, upregulating the expression of numerous antioxidant and detoxification enzymes.[12]

Allyl Isothiocyanate (AITC): AITC is also a known activator of the Nrf2 pathway.[14] It has been shown to increase the nuclear translocation of Nrf2 and the expression of its target genes, such as heme oxygenase-1 (HO-1).[14] This contributes to its protective effects against oxidative stress-induced cellular damage.[14]

The following diagram illustrates the Nrf2 activation pathway by these allyl compounds:

Nrf2_Activation_Pathway cluster_nucleus Allyl_Compound Allicin or AITC Nrf2_Keap1 Nrf2-Keap1 Complex (Inactive) Allyl_Compound->Nrf2_Keap1 Disrupts Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes ↑ Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Activates

Caption: Nrf2 activation by allyl compounds.

Experimental Protocols: A Guide for Laboratory Practice

To ensure the reproducibility and validity of research in this field, adhering to standardized experimental protocols is paramount. Below are detailed, step-by-step methodologies for key assays discussed in this guide.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours in a CO₂ incubator at 37°C.[16]

  • Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the allyl-containing compound.[16] Include a vehicle-treated control group. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[16]

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[16]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[15]

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is a widely used technique to detect and quantify specific proteins in a sample, making it invaluable for studying the molecular mechanisms of apoptosis.[17]

Workflow:

Western_Blot_Workflow Sample_Prep 1. Sample Preparation (Cell Lysis & Protein Quantification) SDS_PAGE 2. SDS-PAGE (Protein Separation by Size) Sample_Prep->SDS_PAGE Transfer 3. Protein Transfer (to a Membrane) SDS_PAGE->Transfer Blocking 4. Blocking (Prevent Non-specific Binding) Transfer->Blocking Primary_Ab 5. Primary Antibody Incubation (Binds to Target Protein) Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation (Binds to Primary Ab) Primary_Ab->Secondary_Ab Detection 7. Detection (Chemiluminescence or Fluorescence) Secondary_Ab->Detection Analysis 8. Analysis (Quantification of Protein Bands) Detection->Analysis

Caption: Western Blot Workflow.

Detailed Protocol:

  • Sample Preparation:

    • Treat cells with the allyl-containing compound for the desired time.

    • Lyse the cells in RIPA buffer containing protease inhibitors.[18]

    • Determine the protein concentration of the lysates using a BCA assay.[18]

  • SDS-PAGE:

    • Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

    • Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the apoptosis-related protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.[18]

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis:

    • Perform densitometry analysis to quantify the protein bands, normalizing to a loading control like β-actin or GAPDH.[18]

Conclusion: Future Perspectives in Allyl Compound Research

This guide has provided a comparative overview of the potent biological effects of allyl-containing small molecules, focusing on their anticancer and antioxidant activities. The evidence strongly suggests that compounds like diallyl trisulfide and allicin hold significant promise for therapeutic development. The clear structure-activity relationship observed in the diallyl polysulfides, where potency increases with the number of sulfur atoms, offers a tantalizing avenue for the design of novel, more effective anticancer agents.

Future research should focus on several key areas. Firstly, more head-to-head comparative studies using standardized methodologies are needed to definitively rank the potency of various allyl compounds. Secondly, a deeper exploration of their in vivo efficacy and pharmacokinetic profiles is crucial for translating these promising in vitro findings into clinical applications. The challenges of instability and bioavailability, particularly for compounds like allicin, need to be addressed through innovative formulation and delivery strategies.[16] Finally, elucidating the full spectrum of their molecular targets and signaling pathways will undoubtedly unveil new therapeutic opportunities. The continued investigation of these pungent yet powerful natural products is a compelling endeavor that promises to enrich our pharmacological arsenal against a range of human diseases.

References

  • Na HK, Kim EH, Choi MA, Park JM, Kim DH, Surh YJ. Diallyl trisulfide induces apoptosis in human breast cancer cells through ROS-mediated activation of JNK and AP-1. Biochem Pharmacol. 2012;84(10):1241-1250.
  • Seki T, Hosono T, Hosono-Fukao T, Inada K, Tanaka R, Ogihara J, Ariga T. Anticancer effects of diallyl trisulfide derived from garlic. J Nutr. 2008;138(2):395S-400S.
  • Bello-Alva, C., Garcia-Vilas, J. A., & Rosales-Conrado, N. (2022). Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential. Frontiers in Pharmacology, 13, 948888.
  • Zhang, Y., Wu, Q., & Zhang, Y. (2025, August 9).
  • Filomeni, G., Aquilano, K., Rotilio, G., & Ciriolo, M. R. (2021, October 29). Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. ScienceOpen.
  • Xiao, D., & Singh, S. V. (2013). Molecular mechanisms for the anti-cancer effects of diallyl disulfide. Food and Chemical Toxicology, 58, 158-165.
  • Li, M., Ciu, M., Li, Y., Wang, Y., Zhang, Y., & Li, Y. (2017). Diallyl Trisulfide Inhibits Growth of NCI-H460 in Vitro and in Vivo, and Ameliorates Cisplatin-Induced Oxidative Injury in the Treatment of Lung Carcinoma in Xenograft Mice. International Journal of Biological Sciences, 13(1), 83-93.
  • Mondal, A., Kundu, S., & Banerjee, S. (2024, January 16). Diallyl Trisulfide Induces ROS-Mediated Mitotic Arrest and Apoptosis and Inhibits HNSCC Tumor Growth and Cancer Stemness. MDPI.
  • Puccinelli, E., & Stan, S. D. (2017). Dietary Bioactive Diallyl Trisulfide in Cancer Prevention and Treatment. International journal of molecular sciences, 18(8), 1645.
  • Liu, S.-H., Lin, C.-H., & Hsieh, Y.-L. (2013). Diallyl trisulfide and diallyl disulfide ameliorate cardiac dysfunction by suppressing apoptotic and enhancing survival pathways in experimental diabetic rats. Journal of Applied Physiology, 114(3), 346–356.
  • Rahman, M. S. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Bangladesh Journal of Pharmacology, 12(2), 115-118.
  • Houghton, C. A., Fassett, R. G., & Coombes, J. S. (2024, March 7).
  • BenchChem. (n.d.).
  • Merck. (n.d.).
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • CLYTE Technologies. (2025, December 24).
  • BenchChem. (n.d.). Alliin vs. S-allyl Cysteine: A Comparative Guide to Their Antioxidant Properties. BenchChem.
  • Asgharpour, F., & Pirsa, S. (2025, March 17). Extraction, Identification and Evaluation of Biological Activities of Allicin Extracted from Garlic Using Liquid Chromatography. Biological and Molecular Chemistry.
  • Abcam. (n.d.). Apoptosis western blot guide. Abcam.
  • Wagner, A. E., Boesch-Saadatmandi, C., & Rimbach, G. (2012). Anti-inflammatory potential of allyl-isothiocyanate–role of Nrf2, NF-κB and microRNA-155. Journal of cellular and molecular medicine, 16(4), 836-843.
  • Permatasari, H. K., & Kim, Y.-H. (2017, September 11).
  • Abcam. (n.d.). Apoptosis. Abcam.
  • Olas, B., & Bryś, M. (2023, September 8). Comparison of Antioxidant and Antiproliferative Effects of Various Forms of Garlic and Ramsons. MDPI.
  • Kim, H., Lee, J. H., & Kim, Y. J. (2020, November 23).
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies.
  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad.
  • Wang, J., Zhang, X., & Lan, H. (2017). Allicin Decreases Lipopolysaccharide-Induced Oxidative Stress and Inflammation in Human Umbilical Vein Endothelial Cells through Suppression of Mitochondrial Dysfunction and Activation of Nrf2. Cellular Physiology and Biochemistry, 41(6), 2255-2267.
  • Wang, Y., Zhang, Y., & Wang, Z. (2024, September 30).
  • Wongsa, P., Spreer, W., Sruamsiri, P., & Müller, J. (2016). Allicin and total phenolic content and antioxidant activity in conventional and organic garlic. Acta Horticulturae, (1125), 129-136.

Sources

Safety & Regulatory Compliance

Safety

Part 1: Strategic Waste Classification (Logic &amp; Compliance)

This guide outlines the validated disposal and handling procedures for 1-(prop-2-en-1-yl)-3-propylurea (also known as 1-Allyl-3-propylurea ). Emergency Overview Chemical Name: 1-(prop-2-en-1-yl)-3-propylurea CAS Number:...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validated disposal and handling procedures for 1-(prop-2-en-1-yl)-3-propylurea (also known as 1-Allyl-3-propylurea ).

Emergency Overview

  • Chemical Name: 1-(prop-2-en-1-yl)-3-propylurea

  • CAS Number: 158275-29-7[1][2][3]

  • Molecular Formula:

    
    [4]
    
  • Hazard Class: Irritant / Potentially Toxic . While not a P-listed acute toxin, allyl-substituted ureas often exhibit biological activity and should be treated as Hazardous Chemical Waste destined for high-temperature incineration.

  • Key Incompatibility: Strong Oxidizers (due to the allyl double bond).

To ensure "Self-Validating" safety, we do not merely guess the waste code; we derive it from the chemical structure and regulatory lists.

ParameterClassificationTechnical Rationale
RCRA Status Non-Listed This specific CAS is not on the EPA P-list or U-list.
Characteristic Toxic (T) Treat as toxic due to structural similarity to bioactive allylureas (e.g., Allylurea, CAS 557-11-9).
Ignitability No Solid crystalline form (MP > 90°C) typically does not meet the definition of an ignitable solid.
Disposal Route Incineration High-temperature combustion is required to mineralize the nitrogenous core and destroy the allyl functionality.
Waste Classification Decision Tree

The following logic flow ensures you correctly categorize this material in your facility's waste stream.

WasteClassification Start Start: 1-(prop-2-en-1-yl)-3-propylurea CheckList Is CAS 158275-29-7 on RCRA P or U List? Start->CheckList CheckChar Does it exhibit Ignitability, Corrosivity, or Reactivity? CheckList->CheckChar No AssignCode Assign Waste Profile: Non-Regulated (Federal) *Check State Regs* CheckChar->AssignCode No Override Override: Treat as HAZARDOUS CHEMICAL WASTE (Best Practice) AssignCode->Override Safety Protocol FinalDisp Destruction Method: High-Temp Incineration Override->FinalDisp

Figure 1: Logic flow for classifying 1-Allyl-3-propylurea waste, prioritizing safety overrides over minimum regulatory requirements.

Part 2: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired stock, contaminated weighing boats, or spilled solids.

  • Segregation: Isolate from oxidizers (e.g., nitrates, permanganates, peroxides). The allyl group (

    
    ) is susceptible to radical oxidation.
    
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage during transport.

  • Packaging:

    • Transfer solid material into the HDPE jar.

    • Do not mix with other solid wastes unless they are compatible organic solids (e.g., simple ureas).

  • Labeling:

    • Primary Label: "Hazardous Waste - Toxic."

    • Constituents: "1-Allyl-3-propylurea (100%)."

    • Hazard Checkbox: Check "Toxic" and "Irritant."

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures or mother liquors containing the compound.

  • Solvent Compatibility: Ensure the solvent (e.g., DMSO, Methanol) is compatible with the waste stream.

    • Halogenated Stream: If dissolved in DCM/Chloroform.

    • Non-Halogenated Stream: If dissolved in Methanol/Ethanol/DMSO.

  • pH Check: Urea derivatives can hydrolyze to release amines/ammonia under basic conditions. Ensure waste solution is Neutral (pH 6-8) to prevent off-gassing in the drum.

  • Accumulation:

    • Pour into the designated solvent waste carboy.

    • Critical: Record the volume and concentration on the waste log immediately.

Part 3: Spill Response & Safety

Field Insight: Allyl compounds can be sensitizers.[5] Do not treat a spill as "just urea." Use full PPE including nitrile gloves and a P95/N95 respirator if dust is generated.

Spill Response Workflow

SpillResponse Assess 1. Assess Volume & Form (Solid vs. Solution) PPE 2. Don PPE: Nitrile Gloves, Goggles, Lab Coat, N95 Mask Assess->PPE Contain 3. Containment: Cover with absorbent pads (Do not use sawdust) PPE->Contain Clean 4. Cleanup: Scoop into HDPE pail. Wipe surface with water. Contain->Clean Avoid Dust Label 5. Label & Dispose: Tag as Hazardous Waste Clean->Label

Figure 2: Immediate response workflow for laboratory spills of 1-Allyl-3-propylurea.

Part 4: Quantitative Data & Properties

PropertyValueRelevance to Disposal
Physical State White Crystalline SolidDust control required during transfer.[6]
Solubility Soluble in organic solvents; mod. water solublePotential for aquatic toxicity; do not pour down sink.
Melting Point ~90-100°C (Derivative dependent)Stable solid; not a flammability risk under normal conditions.
Reactivity Stable, but reactive with strong oxidizersKeep away from Nitric Acid/Peroxides in waste storage.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12303, Propylurea (Related Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 1-(prop-2-en-1-yl)-3-propylurea

Executive Summary & Risk Profile Chemical Identity: 1-(prop-2-en-1-yl)-3-propylurea (Synonyms: 1-Allyl-3-propylurea) Chemical Class: Disubstituted Urea / Allyl Compound Physical State: White crystalline solid (Predicted...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

Chemical Identity: 1-(prop-2-en-1-yl)-3-propylurea (Synonyms: 1-Allyl-3-propylurea) Chemical Class: Disubstituted Urea / Allyl Compound Physical State: White crystalline solid (Predicted based on structural analogues).

Core Safety Directive: While specific toxicological data for this exact disubstituted urea may be limited in public literature, the presence of the allyl moiety (prop-2-en-1-yl) necessitates strict handling protocols. Allyl derivatives are metabolically active and can degrade into acrolein or allylamine metabolites, presenting risks of acute toxicity , mucous membrane irritation , and sensitization .

Operational Hazard Band: Control Band 3 (High Containment) Treat as a potential sensitizer and systemic toxicant until specific LD50 data proves otherwise.

Hazard Identification & Exposure Pathways[1][2][3][4]

PathwayHazard DescriptionCritical Control Point
Inhalation Dust/Aerosol inhalation may cause respiratory tract irritation or systemic absorption.Weighing/Transfer: Use localized exhaust ventilation (LEV).
Dermal Potential for rapid absorption, especially if solubilized in organic solvents (DMSO, DMF).Solubilization: Glove permeation breakthrough times decrease significantly in solution.
Ocular Mechanical irritation from crystals; chemical burns from hydrolysis products.Handling: Chemical splash goggles are mandatory; safety glasses are insufficient for powders.

PPE Selection Matrix

This matrix is designed to be task-specific. "Universal Precautions" are insufficient for allyl-urea derivatives during high-risk operations.

Task-Based PPE Requirements
TaskRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Storage & Transport (Sealed)Surgical Mask (Min)Nitrile (4 mil)Safety GlassesStandard Lab Coat
Weighing / Solid Transfer N95/P100 or Fume HoodDouble Nitrile (Outer 8 mil, Inner 4 mil)Chemical Goggles (Sealed)Lab Coat + Tyvek Sleeves
Solubilization / Synthesis Fume Hood (Sash <18")Laminate / Silver Shield (if in DCM/DMF)Chemical GogglesLab Coat + Chemical Apron
Spill Cleanup (< 5g)Full-Face Elastomeric (P100 + OV)Double Nitrile or Butyl RubberIntegrated in MaskTyvek Coverall
Glove Material Causality
  • Why Double Nitrile? Urea derivatives are solids, but perspiration can solubilize dust on the skin. Double gloving provides a "sacrificial" outer layer.

  • Why Laminate for Solution? If you dissolve this compound in Dimethylformamide (DMF) or Dichloromethane (DCM), nitrile degrades rapidly. The allyl group enhances lipophilicity, increasing skin permeation rates.

Operational Workflow & Decision Logic

The following decision tree dictates the required engineering controls and PPE based on the physical state of the compound.

PPE_Decision_Tree Start Start: Handling 1-(prop-2-en-1-yl)-3-propylurea State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution (Organic Solvent) State_Check->Liquid Solid_Risk Risk: Dust Inhalation Solid->Solid_Risk Liquid_Risk Risk: Dermal Absorption via Carrier Liquid->Liquid_Risk Solid_PPE PPE: Double Nitrile + N95 Control: Powder Hood / Static Dissipator Solid_Risk->Solid_PPE Liquid_PPE PPE: Laminate Gloves + Goggles Control: Fume Hood (Sash Down) Liquid_Risk->Liquid_PPE

Figure 1: PPE Decision Logic based on physical state. Note the escalation of glove requirements when in solution.

Standard Operating Procedures (SOP)

Weighing & Transfer (Critical Step)
  • The Problem: Substituted ureas often exhibit high static electricity, causing "fly-away" powder that contaminates balance surfaces.

  • The Protocol:

    • Static Control: Use an ionizing fan or anti-static gun on the weighing boat before adding the chemical.

    • Containment: Weigh inside a chemical fume hood or a powder containment enclosure. Do not weigh on an open bench.

    • Technique: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk container.

Reaction Setup
  • Inert Atmosphere: While ureas are generally stable, the allyl group is susceptible to oxidation. Flush the reaction vessel with Nitrogen or Argon.

  • Temperature Control: Avoid heating above 80°C unless necessary, as allyl ureas can undergo thermal decomposition, releasing toxic isocyanates or amines.

Emergency Response & Disposal

Spill Response Workflow

Spill_Response Alert 1. Alert & Isolate (Evacuate 5m radius) PPE_Up 2. Don Emergency PPE (Full Face Resp + Tyvek) Alert->PPE_Up Contain 3. Containment (Cover with wet pad to stop dust) PPE_Up->Contain Clean 4. Decontaminate (Soap/Water Wash x3) Contain->Clean

Figure 2: Immediate response logic for solid spills >100mg.

Waste Disposal[6][7]
  • Classification: Regulated Chemical Waste (RCRA hazardous equivalent).

  • Stream: High BTU Incineration . Do not dispose of down the drain.

  • Labeling: Clearly tag as "Toxic Organic Solid - Urea Derivative."

  • Decontamination: Wipe all surfaces with a 10% soap/water solution. Avoid bleach (hypochlorite) as it may react with nitrogenous compounds to form chloramines.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).

  • National Institutes of Health (PubChem). Allylurea (Source of analogue toxicity data).

  • NOAA Office of Response and Restoration. CAMEO Chemicals: Urea Derivative Handling. [2]

Sources

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